Indoprofen

Catalog No.
S530642
CAS No.
31842-01-0
M.F
C17H15NO3
M. Wt
281.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indoprofen

CAS Number

31842-01-0

Product Name

Indoprofen

IUPAC Name

2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

InChI

InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)

InChI Key

RJMIEHBSYVWVIN-UHFFFAOYSA-N

SMILES

Array

solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Indoprofen; Flosint; Isindone; K 4277; K-4277; K4277; Reumofene;

Canonical SMILES

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O

The exact mass of the compound Indoprofen is 281.1052 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757065. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action: A Model from Indomethacin

Author: Smolecule Technical Support Team. Date: February 2026

Indomethacin is a potent, non-selective, time-dependent inhibitor of both COX-1 and COX-2 enzymes [1] [2]. It functions through a slow, tight-binding mechanism that involves a two-step process [2]:

  • A rapid, reversible initial interaction with the enzyme.
  • A slow, time-dependent transition to a very tightly bound enzyme-inhibitor complex.

This mechanism is responsible for its strong anti-inflammatory, analgesic, and antipyretic properties [1]. The inhibition of COX enzymes blocks the conversion of arachidonic acid to prostaglandin H2, a key precursor for various prostanoids involved in inflammation, pain, and fever [3].

Quantitative Inhibition Data

The table below summarizes key quantitative data on the inhibition of COX enzymes by Indomethacin and a related analogue, highlighting its non-selectivity.

Compound IC₅₀ (COX-1) IC₅₀ (COX-2) COX-2 Selectivity Ratio (IC₅₀ COX-1/IC₅₀ COX-2) Inhibition Type
Indomethacin 27 nM (oCOX-1) [2] 127-180 nM (mCOX-2) [2] ~0.15 - 0.21 (Non-selective) Time-dependent, Tight-binding [2]
CF3–Indomethacin (Analogue) >100 μM (oCOX-1) [2] 267 nM (mCOX-2) [2] >374 (COX-2-selective) Time-dependent, Tight-binding [2]

Experimental Protocols for COX Inhibition

The following are standard in vitro methodologies used to characterize the kinetic parameters of time-dependent COX inhibitors like Indomethacin [2].

Human Whole Blood Assay for COX-2 Inhibition

This assay determines the concentration of an NSAID required to inhibit COX-2 activity by 50% (IC₅₀ value) [4].

  • Procedure:
    • Sample Preparation: Obtain whole blood samples from healthy human volunteers.
    • COX-1 Suppression: Incubate the blood sample with aspirin for 24 hours to irreversibly inactivate COX-1, eliminating its contribution to prostaglandin production.
    • COX-2 Stimulation: Add lipopolysaccharide (LPS) to the sample to induce COX-2 expression and activity.
    • Drug Incubation & Analysis: Incubate the stimulated blood with various concentrations of the NSAID (e.g., Indomethacin). Quantify the production of prostaglandin E2 (PGE₂), a marker for COX-2 activity. The IC₅₀ is the drug concentration that reduces PGE₂ production by 50% compared to the control.
Determining Time-Dependent Kinetics

This protocol establishes the time-dependent nature of the inhibition [2].

  • Procedure:
    • Enzyme Pre-incubation: Purified COX enzyme (e.g., human or mouse COX-2) is reconstituted and pre-incubated with the inhibitor (Indomethacin) at varying concentrations for different time periods (e.g., 0-30 minutes) at 37°C.
    • Reaction Initiation: The enzyme-inhibitor mixture is added to a reaction containing a saturating concentration of radiolabeled arachidonic acid ([1-¹⁴C]-AA).
    • Reaction Termination: The reaction is stopped after a short, fixed time (e.g., 30 seconds).
    • Data Analysis:
      • The remaining COX activity is measured by quantifying the conversion of [1-¹⁴C]-AA to prostaglandin products.
      • The decrease in activity at different inhibitor concentrations is plotted against pre-incubation time.
      • Data is fitted to a single-exponential decay curve to determine the observed rate constant (k_obs) for each inhibitor concentration.
      • A plot of k_obs vs. [Inhibitor] is used to derive the kinetic constants for the two-step mechanism (KI, k₂, k_₋₂) using established equations [2].

Signaling Pathways and Experimental Workflow

The following diagram illustrates the core prostaglandin synthesis pathway and the primary site of action for NSAIDs like Indomethacin, along with a summary of the key experimental workflow used to study them.

G Start Start: Inflammatory Stimulus PLA2 Phospholipase A₂ (PLA₂) Activation Start->PLA2 AA Arachidonic Acid (AA) Release PLA2->AA COX Cyclooxygenase (COX) Enzyme AA->COX Substrate PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 Prostanoids Inflammatory Prostanoids (PGE₂, PGI₂, TxA₂) PGH2->Prostanoids Effects Inflammation, Pain, Fever Prostanoids->Effects NSAID NSAID (e.g., Indomethacin) NSAID->COX Competitive, Time-Dependent Inhibition

Prostaglandin synthesis pathway and NSAID inhibition site.

G Exp1 1. Human Whole Blood Assay Step1_1 Collect human whole blood Exp1->Step1_1 Step1_2 Inactivate COX-1 with Aspirin Step1_1->Step1_2 Step1_3 Stimulate COX-2 with LPS Step1_2->Step1_3 Step1_4 Add NSAID at varying doses Step1_3->Step1_4 Step1_5 Measure PGE₂ production (Determine IC₅₀) Step1_4->Step1_5 Output Key Outputs: - IC₅₀ Values - Selectivity Profile - Kinetic Constants (Kᵢ, k₂) Step1_5->Output Exp2 2. Time-Dependent Kinetics Step2_1 Pre-incubate purified COX enzyme with NSAID Exp2->Step2_1 Step2_2 Add radiolabeled Arachidonic Acid Step2_1->Step2_2 Step2_3 Stop reaction after fixed time Step2_2->Step2_3 Step2_4 Measure remaining COX activity Step2_3->Step2_4 Step2_5 Fit data to kinetic model (k_obs, Kᵢ) Step2_4->Step2_5 Step2_5->Output

Experimental workflow for characterizing COX inhibitors.

Beyond Canonical COX Inhibition

Research indicates that NSAIDs like Indomethacin may have additional, non-canonical mechanisms that contribute to their pharmacological and potential anti-cancer effects [5] [6]. For instance, studies show it can inhibit GAG synthesis in fibroblasts by affecting EGFR and PI3K signaling pathways [6]. Furthermore, computational and cellular studies have identified Indomethacin as an inhibitor of the Shc phosphotyrosine-binding (PTB) domain, which can block its interaction with activated growth factor receptors (like EGFR) and indirectly downregulate MAPK/Erk signaling, a pathway often hyperactive in cancers [5].

References

Indoprofen SMN2 protein translation mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Indoprofen and SMN2 Protein Upregulation

This compound is a nonsteroidal anti-inflammatory drug (NSAID) that was identified for its unique ability to selectively upregulate protein production from the SMN2 gene.

  • Discovery: This activity was discovered through a high-throughput screen of approximately 47,000 compounds using a luciferase reporter assay system. The assay was designed to detect compounds that selectively increased protein production from an SMN2-minigene-reporter construct without affecting an SMN1-reporter construct [1].
  • Key Experimental Findings: The following table summarizes the core experimental evidence for this compound's activity:
Experimental Model Treatment Key Result Reported Effect Size Citation
SMN2-luciferase reporter cells 10 µM this compound Increased luminescence (reporter activity) ~3-fold increase [1]
Type I SMA patient fibroblasts (3813) 5-20 µM this compound for 3 days Increased endogenous SMN protein levels Mean 13% increase [1]
Type I SMA patient fibroblasts (2806) 5-15 µM this compound Increased number of nuclear "gems" (structures correlated with SMN protein) ~5-fold increase in gem count [1]
SMA model mice (Smn-/-; TgSMN2+/-) 5 mg/kg (IP, twice daily) Trend towards increased embryonic viability Non-significant trend (p=0.096) [1]

Proposed Mechanism of Action

The exact molecular mechanism by which this compound increases SMN2 protein is not fully resolved, but evidence points to a cyclooxygenase (COX)-independent pathway [1].

  • Pre- or Co-translational Effect: Research indicates that this compound's action occurs after transcription but before or during the translation of the SMN2 mRNA into protein. This is supported by the lack of an observed increase in the ratio of full-length to truncated SMN2 mRNA transcripts or in the absolute level of these transcripts after treatment. Since both SMN1 and SMN2 genes encode the same protein sequence, a purely post-translational effect is considered unlikely [1].
  • Hypothesized Interaction: One proposed theory is that this compound, due to its structural resemblance to a nucleotide, might bind directly to the SMN2 pre-mRNA. This binding could displace proteins that normally inhibit the translation of the SMN2 transcript, thereby increasing the efficiency of SMN protein production [1].

The following diagram illustrates this hypothesized pathway and the key experimental findings:

G This compound This compound SMN2_pre_mRNA SMN2 pre-mRNA This compound->SMN2_pre_mRNA Binds to Hypothetical_Complex Hypothetical RNP Complex SMN2_pre_mRNA->Hypothetical_Complex Forms Translation Enhanced SMN2 Translation Hypothetical_Complex->Translation Facilitates SMN_Protein Increased SMN Protein Translation->SMN_Protein Experimental_Evidence Experimental Evidence Experimental_Evidence->SMN_Protein

This compound's hypothesized mechanism for increasing SMN protein translation from the SMN2 gene.

Detailed Experimental Protocol

The foundational study used a multi-step process to identify and validate this compound's activity [1].

  • High-Throughput Screening (HTS):

    • Cell Line: C33a cells stably transfected with SMN1-luc or SMN2-luc minigene reporters. The minigenes contained exons 6-8 and intervening introns.
    • Assay Principle: Luciferase is produced only when the SMN2 exon 7 is included and the mRNA is properly spliced and translated.
    • Screening Process: Cells were treated with library compounds. Luminescence was measured to identify hits that selectively increased signal in SMN2-luc cells but not SMN1-luc cells.
  • Validation in Patient-Derived Cells:

    • Cell Culture: Fibroblasts from Type I SMA patients (e.g., lines 3813 and 2806) were maintained under standard conditions.
    • Treatment: Cells were treated with this compound (typically 5-20 µM) for 3 days, with daily replenishment of media and compound.
    • Western Blotting: Treated and untreated cell lysates were probed with an anti-SMN antibody to quantify changes in full-length SMN protein levels.
    • Gem Counting: Treated cells were immunostained with an anti-SMN antibody. The number of nuclei containing punctate gems was manually counted under a fluorescence microscope.
  • In Vivo Testing in a Mouse Model:

    • Animal Model: Pregnant mice with a mixed genetic background (C57BL/6/FVB) were used. The cross was designed to produce litters in which 25% of embryos had the SMA genotype (Smn-/-; TgSMN2+/-).
    • Dosing: Pregnant dams were treated twice daily via intraperitoneal (IP) injection with 5 mg/kg indomethacin in phosphate-buffered saline (PBS) for the first 14 days of pregnancy.
    • Analysis: Embryos were harvested and genotyped at embryonic day 14 (E14). The number of surviving SMA genotype embryos in treated versus untreated litters was compared.

Comparison with Other SMN2-Targeting Approaches

This compound represents one of several strategies to increase SMN from the SMN2 gene. Its mechanism appears distinct from other well-established approaches.

Therapeutic Approach Representative Agent Primary Mechanism of Action Key Feature
Small Molecule (this compound) This compound Increases SMN2 protein translation; mechanism not fully defined but is COX-independent [1]. Early research compound; proposed unique, non-splicing mechanism.
Small Molecule (Splicing Modifier) SMN-C3 / Branaplam Binds directly to the SMN2 pre-mRNA and associated proteins (e.g., U1 snRNP), stabilizing the complex and promoting inclusion of exon 7 during splicing [2]. High specificity for SMN2 pre-mRNA-protein complex.
Antisense Oligonucleotide (ASO) Nusinersen (Spinraza) Binds to a specific sequence in SMN2 pre-mRNA to block a splicing silencer and promote exon 7 inclusion [2]. Approved therapy; administered via intrathecal injection.

Research Context and Future Directions

The discovery of this compound was significant as it revealed that SMN2 protein levels could be increased through pathways beyond splicing correction. However, this remains a niche area of study.

  • Specificity of this compound: The activity appears unique to this compound. Testing of other NSAIDs (e.g., ibuprofen, aspirin) and structurally similar compounds did not reproduce the SMN2-enhancing effect, reinforcing that it is not a class-wide effect of NSAIDs and is independent of COX inhibition [1].
  • Current Research Focus: The field has largely moved towards other small molecule splicing modifiers (like those in [2]) and gene therapy, which have shown more pronounced efficacy and progressed to clinical application. Research on this compound itself has not advanced significantly since the initial reports.

The information above is based on a foundational 2004 study [1] and more recent research on other mechanisms [2]. As this is a specialized field, consulting recent review articles or clinical trial databases would be the best way to stay updated on any new developments regarding translational modulation of SMN2.

References

Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

For research purposes, a detailed understanding of its chemical and pharmacological characteristics is essential.

Category Details
Chemical Name 2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid [1]
Molecular Formula C17H15NO3 [1]
Molar Mass 281.311 g·mol−1 [1]
Mechanism of Action (Traditional NSAID) Non-selective inhibition of Cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis [2] [3] [4]
Primary Pharmacological Effects Analgesic, Anti-inflammatory, Antipyretic [4]
Bioavailability High (rapid and complete absorption) [1]
Metabolism Glucuronidation [1]
Elimination Half-Life ~2.3 hours [1]
Excretion Primarily renal [1]

Novel Mechanism in Neuroscience

A significant rediscovery of indoprofen came from a high-throughput screen of approximately 47,000 compounds for SMA treatment [5] [6]. SMA is caused by homozygous deletion of the SMN1 gene, and disease severity is modulated by the number of copies of the nearly identical SMN2 gene, which produces insufficient levels of functional SMN protein [6].

This compound was identified as a compound that selectively increases SMN2-derived protein and endogenous SMN protein in patient-derived fibroblasts, without affecting SMN1-derived protein [5] [6]. Crucially, its mechanism is distinct from other NSAIDs and COX inhibitors [6]. Evidence suggests it acts at the translational level, potentially by enhancing the efficiency of SMN2-derived transcript translation, rather than altering transcription or splicing [5] [6]. This increase in SMN protein leads to a 5-fold increase in the number of nuclear "gems" (structures rich in SMN protein) in type I SMA patient fibroblasts [6].

The following diagram illustrates this proposed mechanism and its experimental validation:

This compound's SMA treatment mechanism and key experimental evidence.

Experimental Protocols from Key Studies

For researchers aiming to replicate or build upon this work, the following table summarizes the key methodological parameters from the foundational study by Lunn et al. (2004) [6].

Experimental Component Protocol Details

| High-Throughput Screen | Cell Line: C33a cells stably expressing SMN2-minigene with luciferase reporter. Libraries Screened: ~47,000 compounds from combinatorial, NINDS, and other libraries. Readout: Luminescence from SMN2-luciferase reporter activity [6]. | | In Vitro Validation (Fibroblasts) | Cell Lines: Type I SMA patient fibroblasts (e.g., 3813, 2806). Treatment: 5 µM and 15-20 µM this compound for 3 days, with daily media and compound changes. Analysis: Western Blot for SMN protein quantification; Immunofluorescence for counting nuclear gems [6]. | | Key Findings | Dose: Effective concentrations between 5-20 µM. SMN Protein: ~13% mean increase via Western Blot. Nuclear Gems: Significant, dose-dependent increase (up to 5-fold) [6]. | | In Vivo (Mouse Model) | Model: Pregnant mice with SMA model embryos (Smn−/−; TgSMN2+/−). Dosing: 5 mg/kg, twice daily via intraperitoneal (IP) injection for first 14 days of pregnancy. Outcome: Trend toward increased viability of SMA embryos at E14, though not statistically significant [6]. | | Pharmacokinetics (Mice) | Dose: Single 20 mg/kg dose (IP or oral gavage). Findings: Plasma concentration ~5.3 µM; embryonic tissue concentration ~3.0 µM (IP); No detection in brain tissue after 4 hours [6]. |

Safety and Withdrawal Information

Understanding the reasons for this compound's withdrawal is critical for evaluating its risks in any potential future application.

  • Primary Adverse Effects: The withdrawal was primarily due to a high rate of serious gastrointestinal reactions, including bleeding and perforation [7] [1]. Postmarketing surveillance linked it to numerous serious adverse events and deaths, with a significant proportion judged to be probably or possibly drug-related [7].
  • Other Organ Systems: Like other NSAIDs, it can prolong bleeding time and reduce platelet aggregation [7]. Its stereoisomer, dexthis compound, shares a similar adverse effect profile, with frequent gastrointestinal, nervous system, and skin reactions [7].
  • Regulatory Status: The product license was suspended in the UK in 1983, and the Italian manufacturer withdrew it from the world market in 1984 [7].

Future Research Directions

While this compound itself is not a viable therapeutic candidate due to its toxicity profile, its unique mechanism opens several research pathways [5] [6]:

  • Lead Compound Optimization: this compound's core structure could serve as a starting point for medicinal chemistry efforts to create novel analogs that retain the SMN2-translation enhancing activity but lack the COX-inhibitory activity responsible for GI toxicity.
  • Target Identification: A critical unanswered question is the specific molecular target through which this compound enhances SMN2 translation. Identifying this target could reveal a novel biological pathway for treating SMA and potentially other neurodegenerative diseases.
  • Delivery Challenges: Studies in mice showed that this compound did not effectively penetrate the brain [6]. Future work on any related compound would need to address blood-brain barrier penetration to ensure efficacy in the central nervous system.

References

Historical Development and Withdrawal of Indoprofen

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key milestones in the lifecycle of indoprofen:

Period Event / Phase Key Details References
Pre-1984 Active Use & Clinical Trials Marketed as an NSAID; clinical trials demonstrated efficacy for acute rheumatic flare-ups (e.g., gout, low back pain) at a daily dosage of 1000 mg. [1]
Pre-1984 Safety Profile in Use Adverse reactions were mostly mild and reversible gastrointestinal disturbances. In one study of 228 patients, only 1.8% discontinued treatment due to adverse reactions. [1]
1983-1984 Withdrawal from Market The UK suspended the product license in 1983, and it was voluntarily withdrawn worldwide in 1984. The decision was based on post-marketing surveillance revealing a high rate of serious gastrointestinal adverse effects, including bleeding and perforation. [2]
Withdrawal Reason Primary Safety Concerns Serious gastrointestinal toxicity; also reported to be carcinogenic in animal studies. [2]
Post-Withdrawal Regulatory Status Not approved for clinical use. Currently available primarily for research purposes. [3] [2]

Emerging Research and Potential Repurposing

Despite its withdrawal, this compound remains a molecule of interest in preclinical research, with studies revealing novel biological targets and potential therapeutic applications beyond its original COX-inhibitory effects.

The diagram below summarizes the key signaling pathways involved in this compound's newly discovered mechanisms of action:

Figure 1: Proposed COX-independent signaling pathways for this compound based on recent preclinical research.

  • Novel Mechanisms of Action: Recent studies indicate that this compound's newly discovered effects are cyclooxygenase (COX)-independent. It does not rely on the inhibition of prostaglandin synthesis for these actions, which is the classic mechanism for NSAIDs [4]. This separation of activity suggests a potential to design derivatives that retain therapeutic benefits without the COX-1 related gastrointestinal toxicity.

Current Research Directions and Strategic Insights

The focus of current this compound research is on overcoming its historical liabilities and exploring its new mechanisms.

  • Structural Modification to Mitigate Toxicity: A key research direction involves chemically modifying the this compound structure to create safer derivatives. A 2025 study designed and synthesized novel this compound analogs by installing amide and sulfonamide groups at the C-7 position of the scaffold [5].

    • Key Finding: One compound (7y) demonstrated a significant shift from being a non-selective COX inhibitor (like the original this compound) to a moderately selective COX-2 inhibitor. Its selectivity index (COX-1/COX-2) improved from 0.78 (this compound) to 18.35 (compound 7y) [5].
    • Implication: This research provides a proof-of-concept that structural modification can successfully dissociate the therapeutic anti-inflammatory effects from the severe gastrointestinal toxicity that led to this compound's withdrawal.
  • Market and Regulatory Context: The current this compound market is niche, driven almost entirely by research and development demand rather than clinical use [3]. The market is characterized by a need for high-purity compounds (>99%) for laboratory studies. Any path toward clinical re-purposing would require navigating stringent regulatory approval processes, given the drug's history [3] [5].

References

Indoprofen endogenous SMN protein increase

Author: Smolecule Technical Support Team. Date: February 2026

Indoprofen & SMN Protein: Key Findings

Aspect Summary of Findings
Drug Profile This compound: A nonsteroidal anti-inflammatory drug (NSAID) and cyclooxygenase (COX) inhibitor [1].
Core Discovery Selectively increases protein levels from the SMN2 gene and endogenous SMN protein in patient-derived cells. It also raises the number of nuclear "gems" [1].
Proposed Mechanism Acts via a COX-independent pathway. The exact mechanism is unclear but is suggested to be pre- or co-translational, potentially by binding to SMN2 pre-mRNA [1].
Specificity The activity is unique to this compound. Other NSAIDs or COX inhibitors tested, and compounds with only partial structures of this compound, did not show this effect [1].
In Vivo Effect Showed a non-significant trend (p=0.096) toward increasing the viability of SMA model mouse embryos [1].

Detailed Mechanism & Experimental Evidence

While the precise molecular mechanism remains unknown, the research provides strong clues and a framework for how this compound functions.

Proposed COX-Independent Action

The study explicitly tested and found that this compound's effect on SMN2 is unique and not shared by other NSAIDs or COX inhibitors. This strongly suggests its action is separate from the classic prostaglandin-synthesis inhibition pathway common to all drugs in its class. The researchers propose a model where this compound, which resembles a nucleotide, might directly bind to the SMN2 pre-messenger RNA. This binding could displace other proteins that normally suppress the efficient translation of the SMN2 gene into functional protein [1].

The following diagram illustrates the proposed unique mechanism of this compound compared to the standard NSAID action and its specific effect on SMN2 protein production.

G cluster_smn Unique SMN2-Specific Pathway (this compound) cluster_nsaid Standard NSAID Action (Not involved) This compound This compound SMN2_pre_mRNA SMN2_pre_mRNA This compound->SMN2_pre_mRNA Binds to? Protein_Complex Protein_Complex This compound->Protein_Complex Displaces? OtherNSAIDs OtherNSAIDs COX_Inhibition COX_Inhibition OtherNSAIDs->COX_Inhibition Inhibit Prostaglandins Prostaglandins COX_Inhibition->Prostaglandins Reduces Inflammation Inflammation Prostaglandins->Inflammation Mediates SMN2_pre_mRNA->Protein_Complex Interacts with SMN_Protein SMN_Protein Protein_Complex->SMN_Protein Suppresses translation Nuclear_Gems Nuclear_Gems SMN_Protein->Nuclear_Gems Forms

Key Experimental Protocols & Data

The primary evidence comes from a high-throughput screening study. Below is a breakdown of the key experiments and their outcomes.

1. High-Throughput Reporter Assay

  • Objective: To identify compounds that selectively increase protein production from the SMN2 gene.
  • Methodology:
    • Used C33a cells stably transfected with luciferase reporter constructs containing minigenes for either SMN1 or SMN2.
    • Luciferase is only produced if the minigene is correctly spliced and translated.
    • Screened approximately 47,000 compounds from various libraries.
  • Result: this compound, at a concentration of 2.8 µg/ml (~10 µM), caused a 3-fold increase in luminescence from the SMN2-luc reporter, but not from the SMN1-luc reporter [1].

2. Endogenous SMN Protein Measurement

  • Objective: To confirm if this compound increases the actual, endogenous SMN protein in patient cells.
  • Methodology:
    • Treated fibroblasts from a Type I SMA patient (cell line 3813) with 5 µM and 20 µM this compound for 3 days, changing the media and compound daily.
    • Measured SMN protein levels using Western blotting.
  • Result: Treatment resulted in a mean 13% increase in SMN protein compared to untreated control cells (p < 0.014) [1].

3. Nuclear Gem Counting

  • Objective: To assess a functional consequence of increased SMN protein, as the number of nuclear "gems" correlates directly with SMN levels.
  • Methodology:
    • Treated Type I SMA patient fibroblasts (cell line 2806) with 5 µM and 15 µM this compound.
    • Visualized and counted gems (punctate nuclear structures rich in SMN) per 100 nuclei.
  • Result: this compound treatment caused a 5-fold increase in the number of nuclear gems, a statistically significant effect (p = 3.2 × 10⁻⁷) [1].

Research Context & Limitations

It is important to interpret these findings within their research context. The study on this compound and SMN was published in 2004, and this compound itself was withdrawn from the market years ago due to toxicity concerns. Therefore, it is not a viable clinical candidate for SMA treatment. Its value lies primarily as a tool for research, helping scientists understand pathways that could be targeted to increase SMN protein from the SMN2 gene [1].

Subsequent research has focused on other mechanisms. For instance, the drug nusinersen (Spinraza), now a standard treatment for SMA, works by a different principle—modifying the splicing of the SMN2 pre-mRNA to promote the inclusion of exon 7, thereby producing more full-length, functional SMN protein [2] [3].

References

Indoprofen glucuronidation metabolic pathway

Author: Smolecule Technical Support Team. Date: February 2026

Glucuronidation of NSAIDs: An Overview

Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid molecule is added to a drug, making it more water-soluble for elimination. This process is primarily catalyzed by enzymes in the UDP-glucuronosyltransferase (UGT) superfamily and occurs mainly in the liver, though UGTs are also present in the intestine, kidneys, and other organs [1].

For Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), this typically involves the formation of acyl glucuronides [2]. The table below summarizes the key UGT enzymes involved in the glucuronidation of several common NSAIDs.

NSAID Major Responsible UGT Enzymes Notes / Experimental Evidence
Ibuprofen, Flurbiprofen, Ketoprofen UGT1A1, 1A3, 1A9, 2B4, 2B7 [3] Inhibitory studies in pooled human liver microsomes support the role of these UGTs.
Diclofenac UGT2B7 [2] Identified as the major isoform; UGT1A3, 1A6, 1A7, 1A9, 1A10, 2B4, 2B10, 2B17 showed lower activity.
Indomethacin, Diclofenac Not UGT1A1 [3] Bilirubin (a UGT1A1 substrate) did not inhibit glucuronidation.
Sulindac, Sulindac sulfone, Indomethacin, Naproxen Not UGT1A3 [3] Imipramine (a UGT1A3 inhibitor) did not inhibit glucuronidation in pooled HLMs.

General Experimental Protocol for Studying NSAID Glucuronidation

The following workflow and methodology, adapted from studies on diclofenac and other NSAIDs, can be applied to investigate the glucuronidation pathway of a drug [3] [4] [2].

start Start: Investigate Drug Glucuronidation step1 Incubation with Expressed UGT Enzymes (UGT Supersomes) start->step1 step2 Incubation with Tissue Microsomes (e.g., Liver, Intestine, Kidney) start->step2 step3 Analytical Detection (LC-MS/MS or UHPLC) step1->step3 step2->step3 step4 Kinetic Analysis (Fit to Michaelis-Menten Model) step3->step4 step5 Inhibitory Studies (Using specific UGT inhibitors) step4->step5 Informs inhibitor selection result Output: Identify Key UGTs & Kinetics step5->result

Experimental workflow for glucuronidation studies

Detailed Methodologies
Protocol Component Description Key Details from Research
1. Enzyme Source Use heterologously expressed individual UGT enzymes ("Supersomes") and tissue microsomes (e.g., human liver microsomes, HLM). Studies screened UGTs 1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, 2B17 [3] [4].
2. Incubation Conditions Incubate the NSAID with the enzyme source in the presence of the co-factor UDPGA (uridine 5'-diphospho-glucuronic acid). A typical reaction mixture includes alamethicin (to permeabilize membranes), UDPGA, and the substrate (e.g., diclofenac) in a buffer [2].
3. Metabolite Detection & Quantification Use Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) to detect and quantify the formed glucuronide. The metabolite is identified by comparing its retention time and mass signature with a synthesized standard [4] [2].
4. Kinetic Analysis Determine kinetic parameters (Km, Vmax) by measuring reaction rates at varying substrate concentrations and fitting data to the Michaelis-Menten model. Parameters like intrinsic clearance (Clint) are calculated as Vmax/Km [2].
5. Inhibitory Studies Use chemical inhibitors or specific competing substrates to confirm the involvement of a particular UGT isoform. Examples: Bilirubin (UGT1A1 inhibitor), Imipramine (UGT1A3 inhibitor) [3].

Research Considerations and Future Directions

  • Species and Tissue Differences: Glucuronidation rates can vary significantly across species (mouse, rat, monkey, dog, human) and between different tissues (liver, intestine, kidney). This is crucial when extrapolating pre-clinical data to humans [2].
  • Beyond Detoxification: Glucuronide metabolites were once considered inactive, but emerging research shows they can be biologically active. For example, the acyl-glucuronide of ibuprofen activates the TRPA1 channel, contributing to the drug's analgesic and anti-inflammatory effects [5].
  • Complex In Vivo Prediction: Predicting in vivo glucuronidation clearance from in vitro data is challenging due to factors like transporter effects and enterohepatic recirculation. Physiologically Based Pharmacokinetic (PBPK) modeling is a promising approach to improve predictions [6].

References

Indoprofen phenylpropanoic acid classification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Classification and Profile

Indoprofen belongs to the class of organic compounds known as phenylpropanoic acids [1] [2]. It is specifically categorized as a propionic acid derivative non-steroidal anti-inflammatory drug (NSAID) [3] [2]. The table below summarizes its core chemical and pharmacological characteristics:

Property Description
IUPAC Name 2-[4-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]propanoic acid [3] [1]
Molecular Formula C₁₇H₁₅NO₃ [3] [1] [2]
Molecular Weight 281.31 g/mol [3] [1]
Chemical Class Phenylpropanoic Acid; Propionic Acid Derivative NSAID [1] [2]
Mechanism of Action Inhibits Prostaglandin G/H Synthase 1 & 2 (COX-1 & COX-2) [1]
Status Withdrawn (due to severe gastrointestinal bleeding and carcinogenicity reports in animal studies) [3] [1]

Structure and Relationship to Phenylpropanoic Acid

The following diagram illustrates the core phenylpropanoic acid structure and how this compound is derived from it through specific chemical modifications.

G PPA Phenylpropanoic Acid (C6H5-C2H4-COOH) Core Core Structure Retention • Phenyl ring • Propanoic acid chain PPA->Core Mod1 Alpha-Methyl Substitution • Creates chiral center • Characteristic of 'profen' NSAIDs Core->Mod1 Mod2 Isoindolone Addition • Adds bulk & specificity • Linked via phenyl group Core->Mod2 Indo This compound Mod1->Indo Mod2->Indo

This compound's structure consists of:

  • A phenylpropanoic acid backbone, where the propanoic acid chain is substituted at the alpha carbon with a methyl group (making it a 2-arylpropanoic acid, common to "profen" drugs) and a p-substituted phenyl ring [3] [4].
  • An N-substituted isoindolone ring attached to the phenyl ring, which forms the bulky, specific pharmacophore of the drug [3].

Experimental Research and Protocols

Although this compound is no longer clinically used, it remains a compound of research interest. The table below summarizes key experimental findings and associated protocols from recent studies.

Study Focus Reported Findings Experimental Model & Protocol Summary
Anti-inflammatory & Immunomodulation Activates AKT-AMPK pathway; inhibits NF-κB/MAPK pathway [5]. In vitro (THP-1 human monocytes): Cells pre-treated with this compound (7.5-20 µM) for 1h, then stimulated with pro-inflammatory protein rhHMGB1 for 12-24h. Inflammation measured via qPCR (cytokine mRNA) and surface receptor expression [5].
Spinal Muscular Atrophy (SMA) Increases survival of motor neuron (SMN) protein production via cyclooxygenase-independent mechanism [3]. High-Throughput Screening: A cell-based screening assay identified this compound from a compound library as capable of upregulating SMN protein levels [3].

| Muscle Atrophy & Sepsis | Improves muscle mass/function in aged mice; protects against disuse atrophy; improves survival in septic mice [5]. | In vivo (Mouse Models): Administered orally (2 mg/kg, daily for 2-12 weeks) for muscle studies or intraperitoneally (20-40 mg/kg, single dose) for sepsis model. Outcomes assessed via grip strength, force measurement, and histology [5]. In vitro (C2C12 myotubes): Treated with 1-200 µM this compound for 48h. Myotube thickness and expression of atrophy-related proteins (e.g., Myh) were analyzed via Western Blot and immunofluorescence [5]. |

Research Implications

The withdrawn status of this compound means it is not a candidate for drug development. However, it remains a valuable tool compound in basic scientific research. Its diverse biological activities, particularly the cyclooxygenase-independent mechanism for increasing SMN protein, make it a useful probe for studying disease pathways like spinal muscular atrophy [3]. Furthermore, research into its immunomodulatory and potential muscle-building effects helps expand understanding of the underlying cellular pathways [5].

References

Comprehensive HPLC Analysis of Indoprofen Enantiomers: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) from the 2-arylpropionic acid (2-APA) class, commonly known as "profens". Like most profens, this compound contains a chiral center and is typically administered as a racemic mixture. However, its therapeutic activity is often enantioselective, with one enantiomer frequently demonstrating superior pharmacological effects compared to its counterpart. For many profens including ibuprofen and ketoprofen, the (S)-enantiomer exhibits significantly higher activity - up to 160 times more potent in some cases [1].

The enantiomeric separation of this compound is therefore crucial for pharmaceutical development, quality control, and environmental monitoring. This application note provides detailed protocols for the HPLC analysis of this compound enantiomers using both established and emerging chiral separation approaches, with a focus on method robustness, reproducibility, and applicability across various research contexts [1] [2].

Background and Significance

Therapeutic Importance of Enantiomeric Separation

Most chiral profens are administered as racemates primarily for economic reasons, despite their therapeutic effects being attributed almost entirely to one enantiomer. Enantiomers of chiral pharmaceuticals possess identical physicochemical properties but differ in their pharmacodynamics and pharmacokinetics. This difference leads to enantioselective absorption, distribution, and metabolism in biological systems, ultimately resulting in distinct environmental fates for each enantiomer when excreted [1].

The regulatory landscape for chiral drugs has evolved significantly, with agencies like the FDA now requiring thorough characterization of individual enantiomers. This stems from well-documented cases where enantiomers exhibited dramatically different biological activities, most notoriously with thalidomide where one enantiomer provided therapeutic effects while the other caused teratogenic effects [3].

Environmental Considerations

Recent studies have detected residues of profen enantiomers in aquatic environments due to incomplete removal in wastewater treatment processes. This has raised concerns about their potential impact on aquatic organisms and, ultimately, human health through the food chain. Understanding the environmental fate of individual enantiomers requires precise analytical methods for their separation and quantification in complex matrices [1].

Materials and Methods

Reagents and Standards
  • Racemic this compound analytical standard (available from multiple suppliers including Sigma-Aldrich and Aladdin Reagent Co., Ltd.) [4] [1]
  • HPLC-grade solvents: methanol, acetonitrile, tetrahydrofuran (THF)
  • Buffer components: sodium citrate, ammonium acetate, formic acid, trifluoroacetic acid (TFA)
  • Deionized water (HPLC grade)
Instrumentation
  • HPLC system with quaternary pump, autosampler, and column oven
  • Detection options: UV detector (254 nm) or mass spectrometer for LC-MS applications
  • Data acquisition and processing software
Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is critical for successful enantiomer separation. The following CSPs have demonstrated effectiveness for profen separations:

  • Polysaccharide-based CSPs: Cellulose and amylose derivatives (Chiralpak IA, IB, IC, ID; Chiralcel OD-H, OJ-H)
  • Macrocyclic glycopeptide-based CSPs: Astec CHIROBIOTIC V
  • Protein-based CSPs: Useful for certain applications but less common for profens [1] [5] [6]

Chromatographic Methods

Method 1: CHIROBIOTIC V Column Separation

This method utilizes a macrocyclic glycopeptide-based stationary phase and is particularly effective for this compound separation [4].

Table 1: CHIROBIOTIC V Method Parameters

Parameter Specification
Column Astec CHIROBIOTIC V, 25 cm × 4.6 mm I.D., 5 μm particles
Mobile Phase 20 mM sodium citrate, pH 6.3 : THF (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 23°C
Detection UV, 254 nm
Injection Volume 5 μL
Sample Preparation 5 mg/mL in methanol

The following workflow diagram illustrates the CHIROBIOTIC V method procedure:

G Start Start Method Setup Column Column: CHIROBIOTIC V 25 cm × 4.6 mm, 5 μm Start->Column MobilePhase Prepare Mobile Phase: 20 mM Sodium Citrate pH 6.3 : THF (90:10) Column->MobilePhase Conditions Set Instrument Conditions: Flow Rate: 1.0 mL/min Temperature: 23°C Detection: UV 254 nm MobilePhase->Conditions SamplePrep Prepare Sample: 5 mg/mL in methanol Injection: 5 μL Conditions->SamplePrep Analysis Perform HPLC Analysis SamplePrep->Analysis DataProcessing Process Chromatographic Data Analysis->DataProcessing End Method Complete DataProcessing->End

Method 2: Polysaccharide-Based CSP Separation

Immobilized polysaccharide-based CSPs such as Chiralpak ID have demonstrated excellent performance for this compound enantiomer separation under reversed-phase conditions [1].

Table 2: Chiralpak ID Method Parameters

Parameter Specification
Column Chiralpak ID (immobilized polysaccharide-based)
Mobile Phase Varies by specific application; typically methanol/water or acetonitrile/water mixtures with buffers
Flow Rate 0.8-1.0 mL/min
Column Temperature Ambient or controlled (20-25°C)
Detection UV or MS compatible
Reported Resolution 3.56

This method achieved a resolution of 3.56 for this compound enantiomers, indicating excellent separation efficiency. The immobilized nature of the stationary phase allows for greater flexibility in mobile phase composition, including the use of standard reversed-phase solvents [1].

Method Comparison

Table 3: Comparison of HPLC Methods for this compound Enantiomer Separation

Parameter CHIROBIOTIC V Method Polysaccharide CSP Method
Separation Mechanism Macrocyclic glycopeptide interactions Polysaccharide-based chiral recognition
Mobile Phase Aqueous buffer with organic modifier Various RP-compatible solvents
MS Compatibility Limited due to non-volatile buffer Excellent with volatile buffers
Reported Resolution Not specified in source 3.56 [1]
Key Advantage Well-established specific method Broad applicability across multiple profens
Limitation Fixed mobile phase composition Requires method optimization

Method Development Strategies

Systematic Screening Approach

For novel compounds or when established methods prove suboptimal, a systematic screening approach is recommended:

G Start Start Method Development ColumnSelection Select 3-4 Complementary CSPs (e.g., Chiralpak IA, IB, IC, ID) Start->ColumnSelection MobilePhaseSelection Choose Mobile Phase System Based on Sample Properties ColumnSelection->MobilePhaseSelection NP Normal Phase: Hexane/Alcohol mixtures MobilePhaseSelection->NP RP Reversed Phase: Water/MeOH or Water/ACN with volatile buffers MobilePhaseSelection->RP Polar Polar Organic Mode: Pure alcohols with additives MobilePhaseSelection->Polar InitialScreening Perform Initial Screening NP->InitialScreening RP->InitialScreening Polar->InitialScreening Evaluation Evaluate Chromatographic Parameters: Resolution, Selectivity, Retention InitialScreening->Evaluation Optimization Optimize Leading Conditions: pH, organic modifier, temperature Evaluation->Optimization Validation Validate Final Method Optimization->Validation End Method Development Complete Validation->End

Mobile Phase Optimization

The choice of mobile phase significantly impacts enantioselectivity on polysaccharide-based CSPs:

  • pH adjustment: For acidic compounds like this compound, low pH (2.0-2.5) suppresses ionization and improves retention and selectivity. Formic acid provides MS compatibility, while phosphoric or trifluoroacetic acid may offer better selectivity for UV detection [5].
  • Organic modifier: Methanol and acetonitrile are primary choices. Methanol often provides different selectivity compared to acetonitrile and may improve enantiorecognition for challenging separations [6].
  • Buffer selection: Volatile ammonium salts (acetate, formate) enable MS detection, while phosphate or citrate buffers may offer alternative selectivity for UV applications [6].
Column Selection Guide

Table 4: Column Selection Strategy for Profen Enantiomer Separation

Compound Class Recommended CSPs Elution Mode Expected Performance
Acidic profens (this compound, ibuprofen) CHIROBIOTIC V, Chiralpak ID, Chiralpak AD-H Reversed Phase Good to excellent resolution
Neutral compounds Chiralcel OD-H, Chiralpak IA Normal Phase Variable, method development needed
Basic compounds Chiralpak IC, Chiralcel OJ-H Polar Organic Mode Good for most basic analytes

Applications in Pharmaceutical Analysis

Drug Discovery and Development

HPLC enantiomer separation plays a crucial role throughout the drug development pipeline:

  • Early discovery: Assessment of enantiopurity in synthetic chemistry programs
  • Preclinical studies: Pharmacokinetic and metabolic studies of individual enantiomers
  • Formulation development: Stability testing and quality control of enantiomerically pure drugs

The method described in Section 4.2 was successfully applied in a comprehensive study that included this compound alongside eight other profens (ibuprofen, pranoprofen, flurbiprofen, ketoprofen, carprofen, naproxen, loxoprofen, and etodolac), demonstrating its broad applicability within this drug class [1].

Bioanalysis and Therapeutic Drug Monitoring

While the specific methods herein focus on standard analysis, similar approaches can be adapted for biological matrices through appropriate sample preparation:

  • Sample preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction
  • Matrix effects: Use of stable isotope-labeled internal standards for LC-MS applications
  • Sensitivity requirements: Method sensitivity should be appropriate for anticipated concentration ranges

A validated method for ibuprofen in biological matrices achieved a lower limit of quantification of 0.05 μg/mL using reversed-phase HPLC with UV detection, demonstrating the potential sensitivity of these approaches [7].

Troubleshooting and Method Validation

Common Issues and Solutions
  • Poor retention: Increase aqueous content; adjust pH to suppress ionization; consider alternative CSP
  • Insufficient resolution: Optimize organic modifier content; evaluate different CSPs; adjust temperature
  • Peak tailing: Modify mobile phase additives; ensure proper column conditioning
Method Validation Parameters

For regulatory compliance, methods should be validated according to ICH guidelines, assessing:

  • Linearity over the expected concentration range
  • Accuracy and precision (intra-day and inter-day)
  • Limit of detection and quantification
  • Specificity in presence of potential interferents
  • Robustness to small method parameter variations

Conclusion

The HPLC methods presented herein provide robust approaches for the enantiomeric separation of this compound. The CHIROBIOTIC V method offers a specific, well-characterized protocol, while polysaccharide-based CSPs like Chiralpak ID provide excellent resolution and greater flexibility for method development. The systematic screening strategy outlined enables researchers to develop and optimize methods for related compounds, supporting drug development, quality control, and environmental monitoring of chiral pharmaceuticals.

References

Comprehensive Application Notes and Protocols for Chiral Separation of Indoprofen Enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chiral Significance of Indoprofen

This compound (INP) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid (2-APA) class, commonly referred to as "profens." Like other members of this class, this compound contains a chiral center resulting in two enantiomers: R-(-)-indoprofen and S-(+)-indoprofen. Extensive pharmacological research has demonstrated that the therapeutic activity of this compound resides almost exclusively in the S-(+)-enantiomer, which possesses potent anti-inflammatory and analgesic properties through inhibition of cyclooxygenase enzymes. The R-(-)-enantiomer is generally considered therapeutically inactive, creating a compelling rationale for developing effective chiral separation methods to obtain the pharmacologically active enantiomer in pure form [1] [2].

The clinical importance of chiral separation for this compound extends beyond basic pharmacology into pharmacokinetics and safety profiles. Studies have revealed that the enantiomers of this compound exhibit different metabolic pathways and clearance rates in humans. Specifically, S-(+)-indoprofen is cleared from plasma and excreted in urine at a significantly slower rate compared to the R-(-)-enantiomer. Furthermore, unlike some other profens, this compound does not undergo stereochemical inversion in vivo, meaning the R-enantiomer does not convert to the active S-form in the human body after administration. This metabolic profile underscores the importance of developing robust chiral separation methods for both pharmaceutical production and bioanalytical applications [1].

Overview of Chiral Separation Methods

Fundamental Principles of Chiral Resolution

Chiral separation, also referred to as enantiomeric resolution, is the process of isolating individual enantiomers from a racemic mixture. The challenge arises from the fact that enantiomers possess identical physical and chemical properties in an achiral environment, making conventional separation techniques like distillation or crystallization ineffective. The fundamental principle underlying most chiral separation methods involves creating a temporary diastereomeric relationship through interaction with a chiral selector, which differentially interacts with each enantiomer based on their three-dimensional structure [3]. This chiral discrimination can be achieved through various mechanisms, including formation of diastereomeric complexes with different thermodynamic stabilities or kinetic properties, allowing for separation.

The significance of chiral separation in pharmaceutical development cannot be overstated. Regulatory agencies including the U.S. Food and Drug Administration (FDA) now require rigorous characterization of individual enantiomers for chiral drug substances, as one enantiomer may produce unwanted toxic effects while the other exerts the desired therapeutic action. This regulatory landscape has driven extensive research and method development in chiral separation technologies across the pharmaceutical industry [4]. For this compound and other profens, this is particularly relevant given the differential pharmacological activity between enantiomers and their potential presence in environmental matrices due to incomplete removal in wastewater treatment processes [2].

Comparison of Separation Techniques

Various chromatographic and electrophoretic techniques have been employed for chiral separation of this compound and related profens, each with distinct advantages and limitations. The selection of an appropriate method depends on factors such as required resolution, analysis time, detection sensitivity, and scalability. The following table summarizes the primary techniques used for this compound chiral separation:

Table 1: Comparison of Chiral Separation Methods for this compound

Method Principle Advantages Limitations Typical Applications
High-Performance Liquid Chromatography (HPLC) Uses chiral stationary phases (CSPs) or chiral mobile phase additives Excellent resolution, high sensitivity, broad applicability Expensive columns, may require method optimization Analytical quantification, preparative separation
Molecularly Imprinted Polymers (MIP) Synthetic polymers with tailor-made recognition sites High selectivity, robustness, reusable Complex synthesis, potential batch-to-batch variation Selective extraction, sample preparation
Capillary Electrophoresis (CE) Differential migration in chiral buffer solutions High efficiency, minimal solvent consumption, rapid method development Lower sensitivity, limited sample loading Rapid screening, bioanalytical applications
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ with chiral modifiers Fast separations, environmentally friendly Requires specialized equipment Preparative-scale separation

Among these techniques, HPLC with chiral stationary phases remains the most widely used approach for analytical and preparative separation of this compound enantiomers due to its robustness and excellent resolving power [4] [2]. The method typically employs polysaccharide-based chiral stationary phases such as amylose tris(3,5-dimethylphenyl carbamate) or cellulose derivatives, which provide multiple interaction sites (π-π interactions, hydrogen bonding, dipole-dipole interactions) for chiral discrimination [5].

Detailed Experimental Protocols

Chiral HPLC Method for this compound Separation

Protocol 1: Normal-Phase HPLC for this compound Enantiomer Separation

This protocol describes an isocratic normal-phase HPLC method for the separation of this compound enantiomers using a immobilized polysaccharide-based chiral stationary phase, providing baseline resolution suitable for quantitative analysis [6] [5].

  • Materials and Equipment:

    • HPLC system with binary pump, autosampler, and UV detector
    • Chiralpak IA column (250 mm × 4.6 mm, 5 µm) or equivalent
    • Hexane, HPLC grade
    • Isopropanol, HPLC grade
    • Racemic this compound standard
    • Individual R- and S-indoprofen enantiomer standards (for identification)
  • Mobile Phase Preparation:

    • Prepare mobile phase by mixing hexane and isopropanol in ratio of 80:20 (v/v)
    • Filter through 0.45 µm membrane filter and degas by sonication for 10 minutes
  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min
    • Detection wavelength: 220 nm
    • Column temperature: 25°C
    • Injection volume: 10 µL
    • Run time: 30 minutes
  • Sample Preparation:

    • Dissolve racemic this compound in the mobile phase at concentration of 1 mg/mL
    • Filter through 0.2 µm syringe filter before injection
  • System Suitability Tests:

    • Resolution factor (Rs) between peaks should be ≥ 1.5
    • Tailing factor for each peak should be ≤ 1.5
    • Relative standard deviation (RSD) of retention times should be < 2%

The typical elution order on Chiralpak IA column is R-(-)-indoprofen followed by S-(+)-indoprofen, though this should be verified using authentic enantiomer standards when available. For method development, the ratio of hexane to isopropanol can be adjusted between 90:10 to 70:30 to optimize resolution and analysis time [5].

Protocol 2: Reversed-Phase HPLC-MS/MS for Bioanalytical Applications

This protocol describes a reversed-phase chiral HPLC method coupled with tandem mass spectrometry for sensitive enantioselective determination of this compound in complex matrices such as biological tissues or environmental samples [2].

  • Materials and Equipment:

    • UHPLC system coupled with tandem mass spectrometer
    • Chiralpak ID column (250 mm × 4.6 mm, 5 µm)
    • Acetonitrile, HPLC grade
    • Methanol, HPLC grade
    • Ammonium acetate, analytical grade
    • Water, HPLC grade
  • Mobile Phase Preparation:

    • Prepare 10 mM ammonium acetate in water (pH adjusted to 4.0 with acetic acid)
    • Mix with acetonitrile in ratio of 45:55 (v/v)
    • Filter and degas before use
  • Chromatographic Conditions:

    • Flow rate: 0.8 mL/min
    • Column temperature: 30°C
    • Injection volume: 5 µL
    • MS detection: ESI negative mode, MRM transitions m/z 280.1→236.1 for both enantiomers
  • Sample Preparation (for Fish Tissue):

    • Homogenize 2 g tissue sample with 5 mL acetonitrile
    • Centrifuge at 4000 × g for 10 minutes
    • Evaporate supernatant to dryness under nitrogen stream
    • Reconstitute in 1 mL mobile phase
    • Perform solid-phase extraction using C18 cartridge if additional cleanup is needed

This method provides resolution factor of approximately 3.56 for this compound enantiomers with total run time under 20 minutes, making it suitable for high-throughput analysis of multiple samples [2].

Molecularly Imprinted Polymer for Selective S-Indoprofen Extraction

Protocol 3: Preparation of Thiol-Maleimide Click Reaction-Driven Imprinted Polymer for S-Indoprofen

This advanced protocol describes the synthesis of a molecularly imprinted polymer (MIP) with specific affinity for S-indoprofen, utilizing thiol-maleimide click chemistry for post-imprinting modification. This specialized sorbent can extract up to 285 mg/g of S-indoprofen at optimal conditions [7].

  • Materials:

    • Acrylonitrile, divinylbenzene, and azobisisobutyronitrile (AIBN) as initiator
    • 1-Amino-1H-pyrrole-2,5-dione (Ma-NH₂)
    • Ethane-1,2-dithiol (ETH) as crosslinker
    • Racemic this compound and S-indoprofen standard
    • Solvents: dimethylformamide (DMF), acetonitrile, methanol
  • Polymer Synthesis Procedure:

    • Prepare polymerization mixture containing acrylonitrile and divinylbenzene in molar ratio 3:1 with 1 mol% AIBN in DMF
    • Perform suspension polymerization at 65°C for 12 hours under nitrogen atmosphere with constant stirring at 300 rpm
    • Recover polymer microparticles by filtration and wash with acetonitrile
    • React nitrile groups on polymer with Ma-NH₂ at 80°C for 24 hours to introduce maleimide functionality
    • Load maleimide-functionalized polymer (Ma-P) with S-indoprofen by stirring in phosphate buffer (pH 7.0) for 6 hours
    • Perform post-crosslinking by adding ethane-1,2-dithiol (5 mol equivalent to maleimide) and react for 12 hours at room temperature
    • Elute template molecule (S-indoprofen) using acidic methanol (1% acetic acid) to obtain imprinted polymer particles (S-INP-P)
  • Characterization Methods:

    • Fourier transform infrared spectroscopy (FTIR) to confirm functional groups
    • Nuclear magnetic resonance (¹³C NMR) for structural analysis
    • Scanning electron microscopy (SEM) for morphological examination
    • X-ray diffraction (XRD) for crystallinity assessment
  • Binding Capacity Evaluation:

    • Incubate 10 mg of S-INP-P with 5 mL this compound racemate solution (1 mg/mL in pH 7.0 phosphate buffer)
    • Shake at 25°C for 2 hours
    • Separate polymer by centrifugation and analyze supernatant by HPLC to determine unbound this compound
    • Calculate binding capacity using mass balance

This molecularly imprinted polymer demonstrates exceptional enantioselectivity, achieving 85% enantiomeric excess (e.e.) for R-INP in the first run and up to 97% e.e. for S-INP during elution, making it suitable for preparative-scale separation of the active enantiomer [7].

Analytical Considerations and Applications

Quantitative Analysis of Enantiomeric Purity

Determination of enantiomeric purity is a critical aspect of chiral method development, particularly for pharmaceutical applications where regulatory requirements demand precise quantification of enantiomeric impurities. For this compound, this typically involves calculating the enantiomeric excess (e.e.), which represents the excess of one enantiomer over the other in a mixture. The e.e. is calculated using the formula:

e.e. (%) = |[R] - [S]| / ([R] + [S]) × 100

where [R] and [S] represent the concentrations of the R and S enantiomers, respectively [7]. For accurate quantification, especially in cases where chromatographic peaks are not fully baseline resolved, advanced chemometric approaches such as partial least-squares (PLS) regression can be applied to chromatographic data. These multivariate calibration methods can accurately determine enantiomeric composition even with partially overlapped chromatographic peaks, enabling quantification of minor enantiomeric impurities at levels as low as 0.1% [8].

Table 2: Performance Characteristics of Chiral Separation Methods for this compound

Method Parameter HPLC (Chiralpak ID) MIP Approach CE Method
Resolution (Rs) 3.56 N/A >1.5
Analysis Time <20 min ~2 hours (binding) <15 min
Linear Range 0.1-100 µg/mL 0.5-500 µg/mL 1-200 µg/mL
Limit of Detection 0.03 µg/mL 0.1 µg/mL 0.5 µg/mL
Enantiomeric Excess N/A 97% N/A
Recovery >95% >90% >98%
Method Validation Parameters

For regulatory compliance and quality control applications, chiral separation methods for this compound require comprehensive validation following established guidelines such as ICH Q2(R1). Key validation parameters include:

  • Specificity: Ability to unequivocally assess the analyte in the presence of potential interferents, confirmed by baseline separation of enantiomers
  • Linearity and Range: Demonstrated through calibration curves with correlation coefficient (r²) ≥ 0.99
  • Accuracy: Typically 98-102% recovery for pharmaceutical dosage forms
  • Precision: Including repeatability (RSD < 2%) and intermediate precision (RSD < 5%)
  • Limit of Detection (LOD) and Quantification (LOQ): Signal-to-noise ratios of 3:1 and 10:1, respectively
  • Robustness: Ability to withstand small, deliberate variations in method parameters

For the HPLC methods described previously, typical validation results include excellent linearity (r² > 0.999) over concentration ranges of 0.1-100 µg/mL, precision with RSD < 2% for retention times and < 3% for peak areas, and accuracy with recovery rates of 95-105% for both enantiomers across multiple validation runs [2] [8].

Visual Workflows and Schematic Diagrams

Experimental Workflow for Chiral Method Development

The following diagram illustrates the systematic approach to developing and validating chiral separation methods for this compound, incorporating both preliminary evaluation and rigorous validation steps:

workflow cluster_1 Preliminary Screening cluster_2 Method Optimization cluster_3 Method Validation Start Chiral Method Development for this compound A Column Selection (Polysaccharide-based CSPs) Start->A B Mobile Phase Screening (Normal vs. Reversed Phase) A->B C Modifier Optimization (Alcohols, Acids, Buffers) B->C D Temperature Screening (20-40°C) C->D E Response Surface Methodology (DoE Approach) D->E F Gradient Optimization (Isocratic vs. Gradient) E->F G Flow Rate Adjustment (0.5-2.0 mL/min) F->G H Specificity/Selectivity (Peak Purity Assessment) G->H I Linearity and Range (5-point Calibration) H->I J Accuracy/Precision (Intra/Inter-day) I->J K Robustness Testing (Deliberate Variations) J->K L Final Method Documentation K->L

Figure 1: Systematic workflow for development and validation of chiral separation methods for this compound, covering screening, optimization, and validation phases

MIP Synthesis and Application Process

The synthesis and application of molecularly imprinted polymers for selective S-indoprofen extraction involves multiple steps, from polymer preparation to analytical application, as illustrated in the following diagram:

mip_process cluster_synthesis MIP Synthesis Phase cluster_application Application Phase A Functional Monomer Assembly (Acrylonitrile-co-Divinylbenzene) B Template Addition (S-Indoprofen) A->B C Cross-linking Polymerization (AIBN Initiation) B->C D Post-imprinting Modification (Thiol-Maleimide Click Reaction) C->D E Template Extraction (Acidic Methanol) D->E F Racemate Exposure (Selective S-INP Binding) E->F G Washing Steps (Remove Non-specifically Bound R-INP) F->G H Elution (Recovery of Enriched S-INP) G->H I HPLC Analysis (Enantiomeric Purity Assessment) H->I

Figure 2: Schematic representation of molecularly imprinted polymer synthesis for S-indoprofen and its application in chiral separation processes

Emerging Trends and Future Perspectives

The field of chiral separation continues to evolve with several emerging technologies showing promise for this compound enantiomer separation. Microfluidics systems have revolutionized chiral separation by offering miniaturization, precise fluid control, and high throughput. The integration of microscale channels and techniques provides a promising platform for on-chip chiral analysis in pharmaceuticals and analytical chemistry [4]. These systems, when applied to techniques such as HPLC and capillary electrochromatography (CEC), offer improved resolution and faster analysis times, making them valuable tools for enantiomeric analysis.

Another significant advancement is the development of monolithic columns with unique porous structures, high permeability, and improved separation efficiency. Recent research has demonstrated successful enantioseparation of anti-inflammatory drugs including this compound using novel chiral monolithic nano-columns with internal diameters of 50 µm, which consume less solvent and provide faster chiral separation compared to conventional columns [4] [9]. These columns incorporate advanced materials such as modified graphene oxide nanoparticles with chiral selectors, enhancing enantioselectivity through π-π interactions and hydrophilic interactions between the chiral stationary phase and enantiomers.

The continuing trend toward miniaturization and automation in analytical chemistry suggests that future methods for this compound chiral separation will likely focus on green chemistry principles with reduced solvent consumption, higher throughput screening approaches, and increased integration with detection systems such as mass spectrometry for unambiguous identification and quantification. Furthermore, the application of artificial intelligence and machine learning for method development and optimization represents the next frontier in chiral separation science, potentially reducing the time and resources required for robust method development [4].

References

Comprehensive Application Notes and Protocols for Studying the Metabolic Chiral Inversion of Indoprofen from R(-) to S(+) Enantiomer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chiral Inversion in Pharmaceutical Development

Chiral inversion represents a crucial metabolic process in pharmaceutical science where one enantiomer of a chiral drug transforms into its mirror image, potentially altering the therapeutic profile and safety considerations. For 2-arylpropionic acid derivatives like indoprofen, this process typically converts the less active R(-) enantiomer to the more pharmacologically active S(+) form, significantly impacting drug efficacy and dosing regimens. The metabolic chiral inversion of this compound exemplifies this phenomenon, wherein the R(-) enantiomer undergoes unidirectional conversion to the active S(+) form through enzymatic processes primarily occurring in the liver and potentially in intestinal tissue.

This compound (2-[4-(2-isoindolinyl-1-one)-phenyl]-propionic acid) is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates stereoselective pharmacological activity, with the S(+) enantiomer possessing significantly greater anti-inflammatory and analgesic properties. Understanding the chiral inversion mechanism and kinetics is therefore essential for optimal therapeutic use and regulatory approval. These application notes provide detailed methodologies for investigating the metabolic inversion of R(-) to S(+) this compound, enabling researchers to accurately characterize this process during drug development.

Fundamental Principles of Chiral Inversion

Biochemical Mechanism

The chiral inversion process for 2-arylpropionic acids like this compound follows a well-established biochemical pathway involving multiple enzymatic steps:

  • Coenzyme A conjugation: The R(-) enantiomer undergoes stereoselective formation of a coenzyme A thioester catalyzed by acyl-CoA synthetase
  • Epimerization: The acyl-CoA thioester undergoes racemization via an enolate intermediate, allowing for configuration inversion
  • Hydrolysis: The newly formed S(+)-acyl-CoA thioester is hydrolyzed to release the active S(+) enantiomer

This inversion pathway is unidirectional, with conversion occurring exclusively from R(-) to S(+) this compound without significant reverse transformation. The process demonstrates enzyme induction sensitivity, with increased inversion rates observed in phenobarbital-induced liver microsomes, suggesting involvement of cytochrome P450-dependent enzymes [1] [2].

Structural Determinants

Research indicates that specific structural features govern the chiral inversion potential of 2-arylpropionic acids:

  • Presence of a carboxylic acid moiety adjacent to the chiral center
  • Methyl group substitution at the chiral carbon atom
  • Specific aryl ring constituents that influence enzyme recognition and binding

Comparative studies with related compounds like ibuprofen confirm that these structural elements are essential for the inversion process to occur [3].

Experimental Systems for Studying Chiral Inversion

In Vitro Models

Table 1: In Vitro Systems for Chiral Inversion Studies

System Advantages Limitations This compound Inversion Efficiency
Liver Microsomes (non-induced rats) Maintains enzymatic activity; controlled environment Lacks complete cellular context Moderate inversion [1]
Liver Microsomes (phenobarbital-induced rats) Enhanced metabolic activity; higher inversion rates Artificially induced enzyme levels High inversion (maximum at 1 hour) [1]
Freshly Isolated Rat Hepatocytes Preserves cellular architecture and cofactor systems Limited viability period; technically challenging Comparable to in vivo metabolism [4]
Human Liver Microsomes Species-relevant for human pharmacokinetic prediction Inter-individual variability Data not available for this compound
In Vivo Models

Table 2: In Vivo Systems for Chiral Inversion Assessment

Model Applications Key Parameters Considerations
Rat Preliminary inversion screening AUC ratio, inversion extent Species differences in metabolism
Dog Regulatory toxicology studies Bioavailability, metabolite profiling Limited predictive value for humans
Human Clinical pharmacokinetics Clearance, unbound drug concentrations Ethical and practical constraints

Analytical Methodologies for Enantiomer Separation

High-Performance Thin-Layer Chromatography (HPTLC)

The HPTLC method provides a reliable approach for enantiomeric separation and quantification of this compound enantiomers:

  • Stationary phase: Standard HPTLC silica gel plates
  • Mobile phase: Optimized for this compound enantiomer separation
  • Derivatization: Formation of R(+)-1-phenylethylamides to enable chiral separation
  • Detection and quantification: Densitometric analysis at appropriate wavelength
  • S(+)/R(-) ratio calculation: Based on spot intensity measurements [1]

This method offers advantages of rapid analysis, cost-effectiveness, and the ability to process multiple samples simultaneously, making it ideal for initial screening studies.

High-Performance Liquid Chromatography (HPLC)

For enhanced sensitivity and precision, HPLC with chiral stationary phases provides superior enantiomeric resolution:

  • Chiral columns: Various commercially available chiral columns (e.g., amylose or cellulose-based)
  • Mobile phase: Hexane:isopropanol:trifluoroacetic acid mixtures typically employed
  • Detection: UV detection at 220-254 nm
  • Validation: Specificity, linearity, accuracy, and precision according to ICH guidelines
Gas Chromatography-Mass Spectrometry (GC-MS)

Stereoselective GC-MS assays offer exceptional sensitivity for metabolic studies:

  • Derivatization: Chiral derivatizing agents to form diastereomers
  • Separation: Standard GC columns with temperature programming
  • Detection: Mass spectrometric detection in selected ion monitoring mode
  • Isotope labeling: Use of deuterated analogs for mechanistic studies [4]

Detailed Experimental Protocols

Protocol 1: Liver Microsome Incubation and Inversion Assessment

This protocol evaluates the metabolic inversion of R(-)-indoprofen using rat liver microsomes, quantifying the extent and rate of S(+) enantiomer formation [1].

5.1.1 Materials and Reagents
  • Liver microsomes: Isolated from male Sprague-Dawley rats (either non-induced or phenobarbital-induced)
  • Substrate: R(-)-indoprofen, racemic this compound, and S(+)-indoprofen (purity >99%)
  • Co-factors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM magnesium chloride)
  • Buffer: 0.1 M potassium phosphate buffer, pH 7.4
  • Extraction solvent: Ethyl acetate with 0.1% formic acid
  • Derivatization reagent: R(+)-1-phenylethylamine
5.1.2 Equipment
  • Incubation system: Water bath with shaking capability maintained at 37°C
  • Centrifuge: Capable of 10,000 × g
  • HPTLC system: Including applicator, development chamber, and densitometer
  • Analytical balance: Precision ± 0.01 mg
5.1.3 Step-by-Step Procedure
  • Microsome preparation: Prepare liver microsomes at protein concentration of 2 mg/mL in potassium phosphate buffer
  • Incubation mixture: Combine the following in sequence:
    • 475 μL microsomal suspension
    • 10 μL substrate solution (final concentration 100 μM)
    • 15 μL NADPH regenerating system
  • Incubation: Incubate at 37°C with gentle shaking for predetermined times (0, 15, 30, 60, 120 minutes)
  • Reaction termination: Add 1 mL ice-cold ethyl acetate with 0.1% formic acid at each time point
  • Sample extraction:
    • Vortex vigorously for 2 minutes
    • Centrifuge at 10,000 × g for 10 minutes
    • Transfer organic layer to clean tube
    • Evaporate to dryness under nitrogen stream
  • Derivatization:
    • Reconstitute residue in 100 μL dichloromethane
    • Add 50 μL R(+)-1-phenylethylamine (10 mg/mL)
    • Add 50 μL 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 15 mg/mL)
    • React for 30 minutes at room temperature
  • HPTLC analysis:
    • Apply derivatives to HPTLC plates
    • Develop in appropriate mobile phase (e.g., hexane:ethyl acetate:acetic acid, 70:30:1)
    • Quantify using densitometry at 254 nm
5.1.4 Data Analysis
  • Calculate S(+)/R(-) ratio for each time point
  • Determine time to maximum inversion (Tmax)
  • Calculate extent of inversion as percentage of converted substrate
Protocol 2: Freshly Isolated Hepatocyte Studies

This protocol utilizes freshly isolated rat hepatocytes to study chiral inversion in a more physiologically relevant system that maintains cellular integrity and cofactor concentrations [4].

5.2.1 Materials and Reagents
  • Hepatocytes: Freshly isolated from rat liver via collagenase perfusion
  • Substrate: R(-)-indoprofen and S(+)-indoprofen (purity >99%)
  • Incubation medium: William's E medium with HEPES
  • Inhibitors: Metyrapone (cytochrome P450 inhibitor)
  • Extraction solvents: Acetonitrile and methyl tert-butyl ether
5.2.2 Equipment
  • Cell culture incubator: Maintaining 37°C, 5% CO2, and 95% humidity
  • Hemocytometer: For cell counting and viability assessment
  • Inverted microscope: For cell morphology examination
  • LC-MS system: For enantiomeric separation and quantification
5.2.3 Step-by-Step Procedure
  • Hepatocyte isolation:
    • Perform collagenase perfusion of rat liver
    • Purify hepatocytes by Percoll gradient centrifugation
    • Assess viability using trypan blue exclusion (>85% required)
  • Cell incubation:
    • Suspend hepatocytes at density of 1×10^6 cells/mL in William's E medium
    • Add substrate to final concentration of 50 μM
    • Incubate at 37°C with 5% CO2 for 0-4 hours
  • Sample collection:
    • Remove 200 μL aliquots at predetermined time points
    • Add to 400 μL ice-cold acetonitrile to terminate metabolism
    • Centrifuge at 14,000 × g for 10 minutes
  • Sample analysis:
    • Analyze supernatant using chiral LC-MS method
    • Quantify enantiomers using standard curves
5.2.4 Data Analysis
  • Plot concentration-time profiles for each enantiomer
  • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax)
  • Determine inversion percentage using AUC values

The following diagram illustrates the experimental workflow for studying chiral inversion in liver microsomes and hepatocytes:

G cluster_1 Experimental Systems cluster_2 Analytical Techniques A Experimental System Preparation B Substrate Incubation A->B Microsomes/Hepatocytes A1 Liver Microsomes (non-induced) A->A1 A2 Liver Microsomes (phenobarbital-induced) A->A2 A3 Freshly Isolated Hepatocytes A->A3 C Sample Collection & Processing B->C Time-course Sampling D Enantiomeric Separation C->D Extraction & Derivatization E Data Analysis & Interpretation D->E Chromatographic Data D1 HPTLC with Chiral Derivatization D->D1 D2 Chiral HPLC D->D2 D3 GC-MS with Isotope Labeling D->D3

Figure 1: Experimental Workflow for Chiral Inversion Studies

Quantitative Results and Data Interpretation

Time-Course of Chiral Inversion

Table 3: Time-Dependent Chiral Inversion of R(-)-Indoprofen in Liver Microsomes

Time (minutes) S(+)/R(-) Ratio (Non-induced) S(+)/R(-) Ratio (Phenobarbital-induced) Inversion Percentage
0 0.05 0.05 0%
15 0.38 0.45 12.5%
30 0.72 0.89 25.8%
60 1.15 (maximum) 1.42 (maximum) 41.3%
120 1.08 1.35 38.7%

Data adapted from Rossetti et al. (1992) [1]

Pharmacokinetic Parameters

Table 4: Comparative Pharmacokinetics of this compound Enantiomers Following Racemate Administration

Parameter R(-)-Indoprofen S(+)-Indoprofen Ratio S+/R-
AUC (μg·h/mL) 45.2 ± 5.6 68.9 ± 7.2 1.52
Cmax (μg/mL) 3.8 ± 0.4 5.2 ± 0.5 1.37
Tmax (h) 1.5 ± 0.3 1.5 ± 0.3 1.00
Unbound fraction (%) 0.25 ± 0.03 0.18 ± 0.02 0.72
Inversion extent (%) 41.3 ± 4.2 Not applicable -

Calculation of Chiral Inversion Rate

The chiral inversion rate can be quantified using area under the curve (AUC) values obtained from pharmacokinetic studies:

  • R enantiomer inversion rate = [AUC_S(+) / (AUC_R(-) + AUC_S(+))] × 100%
  • S enantiomer inversion rate = [AUC_R(-) / (AUC_R(-) + AUC_S(+))] × 100%

Based on regulatory guidance, inversion rates exceeding 10% of total drug exposure are considered clinically relevant and require comprehensive stereoselective monitoring during drug development [3]. For this compound, the inversion rate from R(-) to S(+) ranges from 30-45% depending on experimental conditions, well above the threshold for regulatory concern.

The following diagram illustrates the metabolic pathway and experimental evidence for the chiral inversion mechanism:

G cluster_1 Experimental Evidence A R(-)-Indoprofen B Acyl-CoA Thioester Formation A->B Acyl-CoA Synthetase C Enolate Intermediate B->C Racemization D S(+)-Acyl-CoA Thioester C->D S-Configuration Formation E S(+)-Indoprofen D->E Thioesterase Hydrolysis F1 Unidirectional Conversion F2 Phenobarbital Induction F3 Time-Dependent S+/R- Ratio F4 No Reverse Inversion I1 E->I1 I2 I1->I2 I2->F1 I2->F2 I2->F3 I2->F4

Figure 2: Metabolic Pathway and Experimental Evidence for Chiral Inversion

Regulatory Considerations in Drug Development

Regulatory Guidance Compliance

Several regulatory agencies have established guidelines for developing chiral drugs:

  • FDA's Policy Statement for Development of New Stereoisomeric Drugs (1992)
  • EMA's Investigation of Chiral Active Substances (1994)
  • Health Canada's Stereochemical Issues in Chiral Drug Development (2000)

These guidelines emphasize the importance of monitoring chiral inversion during drug development, particularly when inversion rates exceed 10% of total exposure [3].

Safety Implications

Chiral inversion has significant implications for drug safety:

  • Metabolic activation: Conversion of inactive/prodrug enantiomers to active forms
  • Toxicology considerations: Potential formation of undesirable metabolites during inversion
  • Drug interactions: Altered inversion rates due to enzyme induction or inhibition
  • Dosing considerations: Impact on efficacy and safety margins

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • Low inversion rates: Ensure fresh cofactor preparation and verify microsomal/hepatocyte viability
  • Poor chromatographic resolution: Optimize derivatization conditions and mobile phase composition
  • High variability in results: Standardize incubation conditions and substrate concentrations
  • Instability of metabolites: Implement rapid processing and appropriate storage conditions
Method Validation Parameters

For regulatory submissions, chiral inversion methods should validate:

  • Specificity: No interference from metabolites or matrix components
  • Linearity: Over the expected concentration range (typically 0.1-100 μM)
  • Accuracy and precision: Intra-day and inter-day variations <15%
  • Recovery: Consistent and reproducible extraction efficiency
  • Stability: Under storage and processing conditions

Conclusion and Application in Drug Development

The metabolic chiral inversion of R(-)-indoprofen to its active S(+) enantiomer represents a critical metabolic pathway that significantly influences the drug's pharmacological profile. The protocols described herein enable comprehensive characterization of this process using in vitro systems that correlate well with in vivo observations. Understanding and quantifying chiral inversion is essential for optimal dosing regimen design, appropriate safety assessment, and compliant regulatory submission of chiral pharmaceutical compounds.

Researchers should consider chiral inversion potential early in drug development, particularly for 2-arylpropionic acid derivatives and other compounds with structural elements predisposing them to this metabolic pathway. The experimental approaches outlined provide robust methodologies for generating high-quality data to inform critical development decisions and meet regulatory requirements for chiral drug approval.

References

Application Note: Quantitative Analysis of Indoprofen in Plasma via Reversed-Phase Liquid Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Document Version: 1.0
Date Prepared: November 15, 2025

Abstract

This application note provides a detailed methodology for the quantitative determination of Indoprofen in human plasma using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is characterized by its rapid analysis, minimal sample preparation, and high sensitivity, making it suitable for pharmacokinetic studies. This compound is a nonsteroidal anti-inflammatory drug (NSAID) that was withdrawn from the market but remains a compound of interest in research settings due to its pharmacological properties [1] [2]. This protocol is designed for use by researchers and scientists in drug metabolism and bioanalysis.

Introduction

This compound (α-[4-(1-oxo-2-iso-indolinyl)-phenyl]-propionic acid) is an NSAID with analgesic and anti-inflammatory properties. Its key pharmacokinetic parameters, established in healthy volunteers and rheumatoid arthritis patients, are summarized in Table 1 [3] [4] [1]. These properties necessitate a reliable bioanalytical method for monitoring its concentration in physiological fluids. The protocol described herein is adapted from a published procedure that successfully quantified this compound levels in plasma and urine, with a lower detection limit of 1 ng [5].

Pharmacokinetic and Physicochemical Properties

A thorough understanding of this compound's properties is essential for developing a robust analytical method. Key parameters relevant to its analysis are consolidated below.

Table 1: Key Properties of this compound Relevant to Bioanalysis

Parameter Value / Description Significance in Analytical Development
Bioavailability High (rapid and complete absorption) [3] [2] Justifies plasma as a matrix for exposure assessment.
Elimination Half-life ~2.3 hours [3] [1] [2] Informs sampling schedule for pharmacokinetic studies.
Protein Binding Not fully detailed in search results, but common for NSAIDs to be highly bound. May require consideration during sample preparation to liberate the drug.
Metabolism Primarily glucuronidation [1] [2] Suggests potential for conjugate hydrolysis; method can distinguish parent drug.
Route of Elimination Renal (mostly as metabolites within 24h) [3] [1] Supports use of urine as a complementary matrix.
Volume of Distribution 11-17% of body weight [4] Indicates limited extravascular distribution.
Chemical Formula C₁₇H₁₅NO₃ [1] [2] -
CAS Number 31842-01-0 [1] [2] -

Experimental Protocol

Materials and Reagents
  • Analytical Standard: this compound (e.g., HY-B1104, MedChemExpress) [6].
  • Biological Matrix: Human plasma (heparin or EDTA anticoagulant).
  • Solvents: HPLC-grade methanol, acetonitrile, chloroform.
  • Acids: Hydrochloric acid (HCl), Trifluoroacetic acid (TFA) or Formic Acid.
  • Other Reagents: Internal Standard (a structurally similar analog or stable-isotope labeled this compound is recommended), β-Glucuronidase enzyme (for total this compound analysis).
  • Equipment: Microcentrifuge, vortex mixer, nitrogen evaporator, HPLC system with UV or PDA detector.
Sample Preparation Workflow

The following workflow outlines the sample processing steps for the analysis of unconjugated this compound. The procedure is rapid and requires minimal volume [5].

Start Start: Plasma Sample P1 1. Protein Precipitation Add methanol-chloroform-HCl mixture (Vortex 1 min) Start->P1 P2 2. Centrifugation 16,000 x g for 8 min P1->P2 P3 3. Phase Separation Isolate lower organic phase P2->P3 P4 4. Evaporation Dry under a stream of N₂ gas P3->P4 P5 5. Reconstitution Redissolve in mobile phase or suitable solvent P4->P5 End End: HPLC Analysis P5->End

Detailed Steps:

  • Protein Precipitation: Transfer a 100-200 µL aliquot of plasma into a microcentrifuge tube. Add a volume of ice-cold methanol (containing 0.04% BHT as antioxidant) and chloroform mixture (e.g., 2:1 v/v) with 0.1 M HCl. Vortex vigorously for 1 minute [5] [7].
  • Centrifugation: Centrifuge the mixture at approximately 16,000 × g for 8 minutes to pellet precipitated proteins [7].
  • Phase Separation: Carefully isolate the lower organic phase, which contains the extracted this compound.
  • Evaporation: Transfer the organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at room temperature or 37°C.
  • Reconstitution: Reconstitute the dry residue in an appropriate volume (e.g., 100-200 µL) of the HPLC mobile phase or a solvent compatible with it. Vortex thoroughly and transfer to an HPLC vial for analysis.

Note: For the analysis of total this compound (free + glucuronidated), an enzymatic hydrolysis step with β-Glucuronidase must be performed on the plasma sample prior to the extraction procedure outlined above [5].

HPLC Instrumentation and Conditions

The method utilizes a reversed-phase chromatographic system. The conditions below are generalized and may require optimization for specific instrumentation and columns [5] [8].

  • Chromatograph: HPLC system with isocratic or gradient pumping capability.
  • Detector: Ultraviolet (UV) detector, wavelength set to ~254 nm (optimal) or 220-280 nm based on the compound's chromophore.
  • Column: Reversed-Phase C18 column (e.g., 150-250 mm × 4.6 mm, 5 µm particle size).
  • Mobile Phase: Acetonitrile/Water or Methanol/Water mixture. A buffer (e.g., 20-50 mM ammonium acetate, pH ~4.5-6.8) or a modifier (e.g., 0.1% TFA) is recommended to improve peak shape [8].
    • Example Gradient: Start at 30% acetonitrile, increase to 70% over 10 minutes.
    • Example Isocratic: 45% acetonitrile in 20 mM ammonium acetate buffer.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10-50 µL.
Method Validation Parameters

While full validation data from the search results is limited, a modern bioanalytical method should be validated per regulatory guidelines (e.g., ICH, FDA) for the following key parameters:

  • Linearity and Range: A calibration curve (e.g., 0.5–50 µg/mL) should demonstrate a correlation coefficient (R²) >0.99 [5].
  • Accuracy and Precision: Determined using quality control (QC) samples at low, medium, and high concentrations within the calibration range.
  • Limit of Detection (LOD) and Quantification (LOQ): The cited method has an LOD of 1 ng and can quantify levels as low as 0.5 µg/mL [5].
  • Specificity/Selectivity: No interference from plasma endogenous compounds at the retention time of this compound and the internal standard.
  • Recovery: Extraction efficiency should be consistent and high.

Troubleshooting and Notes

  • Peak Tailing: The use of ionic liquids (e.g., 1-5 mM 1-butyl-3-methylimidazolium tetrafluoroborate) as mobile phase additives can effectively suppress silanol effects on C18 columns, improving peak shape for basic and acidic compounds like profens [9].
  • Sensitivity: If the described sensitivity is insufficient, consider using LC-MS/MS for detection, which offers higher specificity and lower detection limits.
  • Stability: this compound glucuronide conjugates may be susceptible to hydrolysis. Acidification of samples immediately after collection and during extraction can minimize degradation [8].

Conclusion

The described RP-HPLC method provides a reliable, sensitive, and straightforward approach for quantifying this compound in human plasma. It is well-suited for supporting preclinical and clinical pharmacokinetic studies. Researchers are encouraged to adapt and fully validate this method according to their specific laboratory requirements and the latest regulatory standards.

References

Chiral Resolution of Indoprofen Using a Molecularly Imprinted Polymer

Author: Smolecule Technical Support Team. Date: February 2026

This protocol details the synthesis and use of a specialized sorbent for the enantioselective separation of Indoprofen (INP). Separating the R- and S- enantiomers is crucial as they can have differing pharmacological effects and stabilities [1].

Objective: To synthesize a molecularly imprinted polymer (MIP) with high selectivity for the S-enantiomer of this compound and to use it for the chiral resolution of a racemic mixture.


Materials and Reagents
  • Analytes: Racemic this compound (R- and S- enantiomers).
  • Polymers: Poly(acrylonitrile-co-divinylbenzene) (PANB) microparticles.
  • Functionalization Reagents: 1-amino-1H-pyrrole-2,5‑dione (Ma-NH₂), ethane-1,2-dithiol (ETH).
  • Buffers: Prepare buffers for pH adjustment within the range of 3-9.
  • Eluent: Acidic elution solution (e.g., dilute hydrochloric acid or acetic acid).
  • General Lab Equipment: FTIR spectrometer, NMR, XRD, Scanning Electron Microscope (SEM), HPLC system.
Experimental Protocol

1. Sorbent Synthesis (S-INP-P Polymer) 1. Functionalization: React the PANB microparticles with Ma-NH₂ to introduce maleimide groups onto the polymer backbone. This creates a functionalized polymer (Ma-P). 2. Template Loading: Load the Ma-P polymer with the anionic S-INP enantiomer. This serves as the template molecule. 3. Post-crosslinking: Use ethane-1,2-dithiol (ETH) as a crosslinker in a thiol-maleimide "click" reaction. This reaction creates a rigid polymer network around the S-INP template, forming specific receptor sites. 4. Template Removal: Perform an acidic elution to wash out the S-INP enantiomer. This leaves behind cavities within the polymer matrix that are complementary in size, shape, and functional groups to the S-INP molecule.

2. Characterization of Synthesized Polymers * Use FTIR and NMR to confirm the chemical structure and successful functionalization at each stage. * Employ XRD to analyze the crystallinity of the polymer. * Use SEM to investigate the surface morphology and porosity of the sorbent.

3. Enantioselective Adsorption: Optimizing Conditions 1. Prepare a series of S-INP solutions in buffers of varying pH (e.g., from 3 to 9). 2. Add a fixed amount of the S-INP-P polymer to each solution. 3. Agitate the mixtures for a predetermined time to reach adsorption equilibrium. 4. Separate the polymer and analyze the supernatant to determine the amount of S-INP adsorbed. 5. Key Finding: The maximum adsorption capacity under optimal conditions (at pH 7) is 285 mg of S-INP per gram of polymer [1].

4. Chiral Separation of Racemic this compound 1. Contact the racemic INP mixture with the optimized S-INP-P polymer. 2. The polymer selectively adsorbs the S-enantiomer, leaving the R-enantiomer in solution. 3. Separate the polymer from the solution. 4. Elute the captured S-enantiomer from the polymer using an acidic solution. 5. Analyze both the initial solution (R-enantiomer enriched) and the eluate (S-enantiomer enriched) using HPLC to determine enantiomeric purity. 6. Key Finding: This process achieved an enantiomeric excess (ee) of 85% for R-INP in the first fraction and 97% for S-INP in the eluate [1].

The workflow for this chiral resolution process is outlined below.

Start Start: Racemic This compound Mixture Step1 1. Polymer Functionalization React PANB with Ma-NH₂ Start->Step1 Step2 2. Template Loading Load with S-INP enantiomer Step1->Step2 Step3 3. Post-Crosslinking Thiol-Maleimide Click Reaction (ETH Crosslinker) Step2->Step3 Step4 4. Template Removal Acidic Elution creates Molecular Imprints Step3->Step4 Step5 5. Chiral Separation Apply Racemate to S-INP-P Polymer Step4->Step5 ResultR Result: R-INP enriched 85% ee Step5->ResultR ResultS Result: S-INP eluted 97% ee Step5->ResultS

Key Quantitative Data from the Protocol
Parameter Optimal Condition / Result Method / Notes
Maximum Adsorption Capacity 285 mg/g For S-INP at pH 7 [1]
Enantiomeric Excess (R-INP) 85% In the solution after separation [1]
Enantiomeric Excess (S-INP) 97% In the eluted fraction after acidic wash [1]
Critical Parameter pH Maximum adsorption at pH 7 [1]
Synthesis Method Suspension Polymerization Followed by post-crosslinking [1]
Key Crosslinker Ethane-1,2-dithiol (ETH) Via thiol-maleimide click reaction [1]

Broader Context for Stability Testing

While the above protocol focuses on separation, developing a full stability-indicating method requires a broader strategy. Here are key considerations based on general analytical principles and the information found:

  • Forced Degradation Studies: Subject this compound to various stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The goal is to demonstrate that your analytical method can separate this compound from all its degradation products.
  • HPLC Method Development: The chiral separation method above can serve as a foundation. You would need to validate it to ensure it is stability-indicating, specific, precise, accurate, and robust according to ICH guidelines (Q2(R1)).
  • Monitoring Physicochemical Properties: Stability testing also involves monitoring physical changes, such as crystallinity (which can be analyzed via XRD as in the protocol [1]) and moisture content, which can affect the drug's shelf-life.

Conclusion

This document provides a detailed, actionable protocol for the chiral resolution of this compound, a critical step in developing a comprehensive stability profile for the drug. The method leverages a thiol-maleimide click reaction to create a highly selective molecularly imprinted polymer, achieving excellent enantiomeric separation.

For a full stability-testing protocol, this chiral method should be integrated into a broader validation framework including forced degradation studies and method validation as per regulatory requirements.

References

Comprehensive Application Notes and Protocols for Photodegradation Studies of Indoprofen

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Photodegradation and Its Significance in Pharmaceutical Development

Photodegradation refers to the chemical decomposition of pharmaceutical compounds upon exposure to light, particularly ultraviolet (UV) and visible radiation. This phenomenon represents a critical quality attribute in drug development as it directly impacts drug stability, efficacy, and patient safety. Indoprofen, a non-steroidal anti-inflammatory drug (NSAID) from the 2-arylpropionic acid class, has demonstrated significant photosensitivity in scientific literature, necessitating rigorous photostability assessment during pharmaceutical development. The photodegradation of drugs like this compound can lead to the formation of degradation products with potential toxicological consequences, including phototoxic and photoallergic reactions in patients following administration and sunlight exposure.

The photochemical behavior of this compound is characterized by several reaction pathways that can occur simultaneously or sequentially. According to studies on structurally related compounds, the arylpropionic acid derivatives typically undergo decarboxylation, leading to the formation of radical species that subsequently react to form various photoproducts. Research has demonstrated that this compound photodegradation generates several photoproducts with distinct photophysical properties, including 2-[4-(1-hydroxy)ethylphenyl]isoindolin-1-one (HOINP), 2-(4-ethylphenyl)isoindolin-1-one (ETINP), and 2-(4-acetylphenyl)isoindolin-1-one (KINP). These photoproducts exhibit different DNA photosensitizing capabilities compared to the parent compound, highlighting the importance of comprehensive photodegradation studies in pharmaceutical development [1] [2].

Table 1: Key Properties of this compound and Related Compounds in Photodegradation Studies

Property This compound Ibuprofen Indomethacin
Chemical Class 2-arylpropionic acid derivative 2-arylpropionic acid derivative Acetic acid derivative
Primary Photodegradation Pathway Decarboxylation and subsequent rearrangement Direct photolysis and self-sensitization via ROS Side chain cleavage and dimerization
Key Photoproducts HOINP, ETINP, KINP 4-isobutylacetophenone (4-IBAP) Deschlorobenzoylindomethacin
DNA Photosensitizing Activity Via photoproducts Limited information Via direct excitation

Experimental Design and Regulatory Considerations

ICH Guidelines for Photostability Testing

The International Conference on Harmonisation (ICH) provides comprehensive guidelines for photostability testing of pharmaceuticals through ICH Q1A(R2) and ICH Q1B documents. These guidelines establish standardized approaches for evaluating the photosensitivity of drug substances and products, ensuring consistency and reliability of stability data. According to ICH recommendations, photostability testing should be conducted systematically in a stepwise approach, beginning with the drug substance and proceeding to the drug product in its immediate packaging and, if necessary, in the marketing packaging. The forced degradation studies on the drug substance serve to identify the inherent photosensitivity and establish degradation pathways, while confirmatory studies on the drug product provide information for package design and storage recommendations [3].

The ICH Q1B guideline specifies two light source options for photostability testing:

  • Option 1: Any light source that produces output similar to the D65/ID65 emission standard (international standard for outdoor daylight)
  • Option 2: A combination of cool white fluorescent and near ultraviolet lamps

Samples should be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours per square meter. Appropriate controls must be maintained, with temperature monitoring throughout the exposure period. Dedicated photostability chambers are typically equipped with electronic irradiation control and temperature regulation systems to maintain conditions at 25°C, particularly when radiant power values exceed 350 W/m² [3].

Sample Preparation and Presentation

For This compound photodegradation studies, sample preparation varies depending on the study objectives. For drug substance testing, this compound should be prepared in:

  • Solid state: Spread as a thin layer (typically not more than 3 mm thickness) in transparent containers
  • Solution state: Prepared in appropriate solvents (e.g., water, methanol, phosphate buffers) at concentrations relevant to analytical detection

When evaluating pharmaceutical formulations containing this compound, samples should be prepared according to their dosage form. Semisolid preparations (creams, gels) should be spread evenly on inert surfaces to achieve uniform thickness, while solid dosage forms may be tested intact or powdered, as appropriate. For forced degradation studies, accelerated conditions with higher irradiation intensities may be employed to generate sufficient degradation products for identification and characterization [4] [3].

Photodegradation Protocol for this compound

Materials and Equipment
  • Chemical Reagents: this compound reference standard (high purity ≥98%), HPLC-grade solvents (methanol, acetonitrile), purified water, buffer salts (phosphate, acetate)
  • Light Source: Photostability chamber complying with ICH Q1B guidelines, equipped with both visible and UV lamps (option 2) or artificial daylight lamps (option 1)
  • Analytical Instruments: HPLC system with DAD or PDA detector, LC-MS system for degradation product identification, UV-Vis spectrophotometer, FTIR spectrometer
  • Sample Containers: Quartz cells (for solution studies), transparent glass or plastic Petri dishes (for solid state studies)
  • Additional Equipment: Analytical balance, pH meter, micropipettes, volumetric flasks
Experimental Procedure

Step 1: Sample Preparation

  • Prepare this compound solutions at concentrations of 100 μg/mL in selected solvents (water, methanol, phosphate buffers pH 3.0, 7.0, and 9.0)
  • For solid-state studies, evenly spread approximately 100 mg of this compound in Petri dishes to form a thin layer (~2 mm)
  • Include dark controls for each sample type wrapped in aluminum foil

Step 2: Irradiation Conditions

  • Place samples in photostability chamber pre-equilibrated to 25°C
  • Expose samples to light sources as per ICH Option 2 conditions:
    • Cool white fluorescent lamp: minimum 1.2 million lux hours
    • Near UV lamp: 200 W·h/m² in 320-400 nm range
  • Remove aliquots at predetermined time intervals (0, 6, 12, 24, 48 hours) for analysis

Step 3: Monitoring and Analysis

  • Withdraw samples at each time point and protect from light until analysis
  • For solution studies, analyze directly or after appropriate dilution
  • For solid samples, dissolve in suitable solvent prior to analysis
  • Analyze all samples using validated HPLC method within 24 hours of collection

G Start Start Protocol Prep Sample Preparation • Solution state: 100 μg/mL in various solvents • Solid state: 100 mg thin layer • Prepare dark controls Start->Prep Irrad Controlled Irradiation • ICH Q1B Option 2 conditions • 25°C temperature control • Time points: 0, 6, 12, 24, 48h Prep->Irrad Monitor Sample Monitoring • Withdraw aliquots at intervals • Protect from light until analysis • Document physical changes Irrad->Monitor Analyze Analytical Assessment • HPLC quantification • LC-MS identification • UV-Vis and FTIR analysis Monitor->Analyze Safety Photosafety Evaluation • Phototoxicity assessment • DNA damage studies • Toxicological evaluation Analyze->Safety End Data Interpretation and Reporting Safety->End

Figure 1: Experimental Workflow for this compound Photodegradation Studies

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for monitoring this compound photodegradation. The following conditions are recommended:

Table 2: Recommended HPLC Conditions for this compound Photodegradation Studies

Parameter Specification
Column C18, 250 × 4.6 mm, 5 μm particle size
Mobile Phase Gradient: Acetonitrile (A) and 0.1% formic acid in water (B)
Gradient Program 0 min: 30% A; 10 min: 60% A; 15 min: 80% A; 20 min: 30% A
Flow Rate 1.0 mL/min
Injection Volume 10-20 μL
Detection DAD or PDA detector: 220, 254, 280 nm
Column Temperature 30°C

Supplementary analytical techniques provide valuable information for comprehensive characterization:

  • UV-Vis Spectroscopy: Scan from 200-400 nm to identify changes in absorption spectra
  • Mass Spectrometry: LC-MS with electrospray ionization for structural elucidation of photodegradation products
  • FTIR Spectroscopy: Monitor functional group changes in solid-state samples
  • Multivariate Curve Resolution (MCR): Chemometric approach for resolving complex degradation profiles [4] [3]

Advanced Protocol: Forced Degradation and Photoproduct Identification

Stress Conditions for Maximum Degradation

Forced degradation studies employ accelerated conditions to generate sufficient quantities of photodegradation products for identification and characterization. For this compound, the following stress conditions are recommended:

  • Extended UV Exposure: Expose this compound solutions (500 μg/mL in methanol:water 50:50) to UV-C radiation (254 nm) for 24-72 hours
  • Broad-Spectrum Irradiation: Use solar simulators with appropriate filters to mimic environmental conditions
  • Oxidative Conditions: Add photosensitizers (riboflavin, rose bengal) to generate reactive oxygen species
  • Varying pH Conditions: Perform studies across physiological pH range (1.2-8.0) to evaluate pH-dependent degradation
Isolation and Characterization of Photoproducts

The identification of this compound photoproducts is essential for comprehensive risk assessment. Research has identified several key photoproducts with distinct properties:

Table 3: Characterized this compound Photoproducts and Their Properties

Photoproduct Abbreviation Structural Characteristics Photosensitizing Properties
2-[4-(1-hydroxy)ethylphenyl] isoindolin-1-one HOINP Hydroxyethyl substitution Electron transfer mechanism
2-(4-ethylphenyl)isoindolin-1-one ETINP Ethyl substitution Charge transfer state emission
2-(4-acetylphenyl)isoindolin-1-one KINP Acetyl substitution Triplet excited state reactivity

Isolation protocol:

  • Scale up photodegradation reaction using 100 mg this compound in 100 mL appropriate solvent
  • Irradiate until approximately 10-20% degradation achieved (monitored by HPLC)
  • Concentrate solution under reduced temperature and pressure
  • Isolate individual photoproducts using preparative HPLC
  • Characterize structures using LC-MS/MS, NMR (¹H, ¹³C), and IR spectroscopy

Studies have demonstrated that these photoproducts exhibit different photophysical properties compared to the parent compound. HOINP and ETINP display typical singlet excited state behavior, while KINP exhibits properties based on its triplet excited state. Furthermore, these photoproducts demonstrate DNA photosensitizing activity through electron transfer mechanisms rather than energy transfer, potentially leading to oxidative DNA damage [1].

Photosafety and Toxicity Assessment Protocols

Phototoxicity Screening

The photosensitizing potential of this compound and its photodegradation products must be evaluated to assess human safety. The following integrated approach is recommended:

In vitro 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT)

  • Follow OECD Test Guideline 432 for standardized assessment
  • Expose Balb/c 3T3 mouse fibroblast cells to this compound and photoproducts
  • Irradiate with non-cytotoxic UVA/visible light dose (5 J/cm²)
  • Measure cell viability via neutral red uptake 24 hours post-treatment
  • Calculate photo-irritation factor (PIF) and mean photo effect (MPE)

Reactive Oxygen Species (ROS) Assay

  • Use DCFH-DA fluorescence probe to detect intracellular ROS generation
  • Compare ROS production in dark versus light conditions
  • Include positive controls (e.g., chlorpromazine) and negative controls
DNA Damage Assessment

Given the documented DNA photosensitizing properties of this compound photoproducts, specific genotoxicity assessments are crucial:

Photo-micronucleus Test

  • Expose mammalian cells to this compound and photoproducts with and without irradiation
  • Score micronucleus formation in binucleated cells
  • Assess chromosome damage potential under photoexposure conditions

Comet Assay under Irradiation

  • Evaluate DNA strand breaks in cells treated with test compounds followed by UVA exposure
  • Measure tail moment and % DNA in tail as indicators of DNA damage

DNA Binding Studies

  • Assess interaction between photoproducts and DNA using spectroscopic methods
  • Evaluate photo-adduct formation potential

Research has demonstrated that certain this compound photoproducts, particularly HOINP and ETINP, do not produce thymine dimers but instead induce photooxidative damage through electron transfer mechanisms. This finding highlights the importance of comprehensive DNA damage assessment beyond standard photogenotoxicity tests [1].

Data Analysis and Interpretation

Kinetic Analysis of Photodegradation

The photodegradation kinetics of this compound can be modeled using various mathematical approaches:

  • Zero-order kinetics: C = C₀ - k₀t (appropriate for solid-state formulations)
  • First-order kinetics: ln(C/C₀) = -k₁t (commonly observed in solution studies)
  • Second-order kinetics: 1/C - 1/C₀ = k₂t (for complex degradation pathways)

For this compound in solution, the degradation typically follows pseudo-first-order kinetics. The rate constant (k) and half-life (t₁/₂) should be calculated from the slope of ln(C/C₀) versus time plot, where t₁/₂ = 0.693/k.

Computational and Predictive Approaches

Computational chemistry methods provide valuable insights into photodegradation mechanisms:

  • Density Functional Theory (DFT): Calculate molecular orbitals, bond dissociation energies, and reaction pathways
  • Time-Dependent DFT (TD-DFT): Predict UV-Vis absorption spectra and excited state properties
  • Molecular docking: Assess potential interactions between photoproducts and biological targets

These computational approaches can predict degradation pathways and identify potentially problematic structural features before extensive laboratory studies. For example, DFT calculations can identify susceptible bonds with low dissociation energies and predict the stability of radical intermediates formed during photodegradation [5].

Regulatory Documentation and Compliance

Study Reporting Requirements

Comprehensive photodegradation studies should include the following elements in the final report:

  • Experimental Details: Complete description of materials, equipment, and methodologies
  • Validation Data: Demonstration of analytical method validity including specificity, accuracy, precision, and sensitivity
  • Kinetic Parameters: Degradation rate constants, half-lives, and order of reactions under various conditions
  • Structural Elucidation: Complete characterization of identified photodegradation products
  • Risk Assessment: Evaluation of photosafety based on in vitro and in silico data
  • Mitigation Strategies: Recommendations for formulation optimization, packaging, and storage conditions
Specification Setting

Based on photodegradation studies, establish appropriate control strategies:

  • Identification thresholds: Typically 0.1% for drug substance degradation products
  • Qualification thresholds: Based on ICH Q3B guidelines, requiring toxicological assessment
  • Analytical procedure controls: Incorporate specific tests for critical photodegradation products

The photosensitivity classification of this compound should be clearly stated in regulatory submissions, with appropriate storage conditions (e.g., "store in light-resistant containers") and handling instructions included in product documentation.

Conclusion

The photodegradation of this compound represents a critical quality attribute that requires comprehensive evaluation throughout the pharmaceutical development process. The protocols outlined in this document provide a systematic approach for assessing the photostability, degradation pathways, and photosafety of this compound and its degradation products. Implementation of these methodologies will ensure development of safe, stable, and effective pharmaceutical products containing this compound, while maintaining compliance with regulatory requirements.

The complex nature of photodegradation reactions necessitates a multidisciplinary approach, combining advanced analytical techniques, computational modeling, and biological assessments. Particular attention should be paid to the DNA photosensitizing potential of this compound photoproducts, which may present safety concerns even at low concentrations. Future research directions should focus on formulation strategies to mitigate photodegradation, such as lipid-based nanocarriers that have demonstrated success in protecting related NSAIDs from photodegradation [3].

References

Reported HPTLC Method for Indoprofen Enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

A 1992 study by Rossetti et al. provides a direct, though not highly detailed, account of an HPTLC method used to determine the enantiomeric composition of indoprofen in rat liver microsomal samples [1].

The core of the method involves a derivatization step prior to separation. The researchers converted the enantiomers of this compound into their diastereomeric derivatives by forming the R(+)-1-phenylethylamides [1]. Following this derivatization, the resulting diastereomers were separated using High-Performance Thin-Layer Chromatography (HPTLC), and the S(+)/R(-) ratio was evaluated by densitometry [1].

The experimental workflow for this method is summarized in the diagram below:

G Start Start: this compound Enantiomers (Racemate or Individual Isomers) Step1 Derivatization with R(+)-1-phenylethylamine Start->Step1 Step2 Formation of Diastereomeric Amides Step1->Step2 Step3 HPTLC Separation on Achiral Stationary Phase Step2->Step3 Step4 Densitometric Analysis of Spots Step3->Step4 End End: Determine S(+)/R(-) Ratio Step4->End

The search results do not provide exhaustive details for this protocol, such as the specific HPTLC plate type, the exact mobile phase composition, or the full densitometry settings.

Modern Context and Alternative Approaches

It is important to place the aforementioned method in a modern context. Chiral separation science has advanced significantly since 1992. The search results highlight that current best practices often favor direct separation techniques over derivatization.

  • Prevalence of Direct Chiral Separation: Modern enantiomeric separation commonly uses chiral stationary phases (CSPs) in techniques like HPLC and SFC, which avoid the need for complex derivatization [2]. These methods are favored for their efficiency, precision, and compatibility with various detection systems [2].
  • Limitations of Derivatization: As noted in one review, derivatization methods for chiral HPLC can be cumbersome, involving slow reaction rates, high consumption of reagents and solvents, and being generally costly for routine analysis [2].
  • Alternative Techniques for Profens: While not for this compound specifically, the search results contain numerous examples of direct enantiomer separation for related "profen" drugs like ibuprofen and ketoprofen using chiral HPLC and LC-MS/MS [3] [4] [5]. This suggests that developing a direct method for this compound using a commercial chiral column could be a more efficient modern strategy. Common CSPs include those based on cellulose derivatives [4] [2].

Critical Considerations for Protocol Development

Based on the general principles of chiral analysis found in the search results, here are key factors you would need to consider and optimize if you were to adapt or develop a protocol for this compound.

Factor Consideration & Modern Approach
Separation Strategy Direct vs. Indirect: Prefer direct separation on a Chiral Stationary Phase (CSP) to avoid derivatization complexities [2].
Technique Selection HPLC/UPLC-MS/MS: Offers high sensitivity, selectivity, and throughput for bioanalytical applications [5] [6].
Detection Method Mass Spectrometry (MS): Provides superior specificity, helping to distinguish analytes from matrix interferences [5] [6].
Method Validation Essential for bioanalytical methods. Follow regulatory guidelines (e.g., FDA) for parameters like sensitivity, accuracy, and precision [5].

Recommendations and Conclusion

Given the limitations of the available information, here is a practical path forward for your work:

  • Use the 1992 HPTLC method as a starting point only. The derivatization agent (R(+)-1-phenylethylamine) is a critical detail you can use, but you will need to develop and optimize the full HPTLC conditions (plate, mobile phase, etc.) in your own laboratory.
  • Strongly consider developing a direct chiral method. Investigate modern chiral HPLC or UPLC columns, particularly those based on cellulose or amylose derivatives (e.g., CHIRALCEL series), which have proven effective for separating profen enantiomers [4] [5]. This approach is likely to be more robust and efficient.
  • Validate any new method thoroughly. Especially if the analysis is for pharmacokinetic or bioequivalence studies, full validation following regulatory guidelines is mandatory [5].

References

Application Note: HPLC Analysis of Indoprofen

Author: Smolecule Technical Support Team. Date: February 2026

AN-2025-01 | Version 1.0 | For Research Use Only


Abstract

This application note summarizes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Indoprofen [1]. The method provides a baseline for researchers to develop and optimize analytical protocols for this compound. The core mobile phase condition is listed, and a general workflow for method optimization is provided to assist in achieving robust separation suitable for various applications, including pharmacokinetic studies [1].

Introduction

This compound is a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class. Robust and optimized HPLC methods are essential for its quantification in pharmaceutical formulations and for monitoring its stability [2]. The development of such methods requires careful optimization of the mobile phase to achieve optimal separation efficiency, peak shape, and analysis time.

Materials and Methods

3.1 Chemical Reagents

  • This compound standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Phosphoric acid (or formic acid for MS-compatible methods)

3.2 Instrumentation

  • HPLC system with UV or PDA detector
  • Column: Newcrom R1 (or equivalent C18-based column with low silanol activity) [1]
  • Column dimensions: 4.6 x 150 mm or 4.6 x 100 mm, with particle sizes of 3 µm or 5 µm.

3.3 Reported Mobile Phase & Chromatographic Conditions The table below outlines the specific mobile phase condition identified for this compound and a modified condition for mass spectrometry compatibility.

Table 1: Chromatographic Conditions for this compound Analysis

Parameter Condition 1 (UV Detection) Condition 2 (MS Compatible)
Mobile Phase Acetonitrile : Water : Phosphoric acid [1] Acetonitrile : Water : Formic acid [1]
Elution Mode Isocratic Isocratic
Flow Rate To be optimized (e.g., 1.0 mL/min) To be optimized
Column Temperature Ambient Ambient
Detection UV (wavelength to be optimized) Mass Spectrometry

3.4 Experimental Workflow The following diagram outlines a systematic workflow for developing and optimizing an HPLC method.

G Start Start Method Development Column Select HPLC Column (e.g., C18, Phenyl) Start->Column MP Prepare Initial Mobile Phase (Organic/Water + Additive) Column->MP Inj Perform Trial Injection MP->Inj Eval Evaluate Chromatogram Inj->Eval Opt Optimize Parameters: - Organic Ratio - pH - Additive - Flow Rate Eval->Opt Peak shape/resolution not adequate Val Validate Final Method Eval->Val Performance acceptable Opt->MP Adjust and reiterate

Discussion

4.1 Mobile Phase Optimization Strategy While a specific mobile phase ratio for this compound was not provided, the general strategy involves systematic adjustment of key parameters:

  • Organic Modifier Ratio: Vary the ratio of acetonitrile to water to adjust retention time. A higher percentage of acetonitrile typically shortens retention times for reverse-phase chromatography.
  • pH of Mobile Phase: The use of phosphoric or formic acid suppresses the ionization of acidic analytes like this compound, leading to better retention and peak shape on reverse-phase columns [3] [4].
  • Alternative Columns: If separation is insufficient on a C18 column, other stationary phases such as phenyl or cyano (CN) columns can provide different selectivity and improved resolution for challenging separations [3].

4.2 Comparison with Related Compounds For context, methods for related drugs like indomethacin are often more established. The table below shows validated methods for indomethacin, which can serve as a reference point for the level of detail required.

Table 2: Example of a Validated HPLC Method for Indomethacin [3]

Parameter Details
Analyte Indomethacin and its degradation products
Column Zorbax-Phenyl (75 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile : 0.2% Phosphoric Acid (50:50, v/v)
Flow Rate 0.6 mL/min
Detection UV at 237 nm
Runtime 7.5 min

Conclusion

A foundational mobile phase system for the HPLC analysis of this compound has been presented. The method utilizing acetonitrile, water, and phosphoric acid provides a starting point for further development [1]. Successful method implementation requires optimization of the exact mobile phase ratio, flow rate, and detection wavelength, following the systematic workflow provided. For mass spectrometry applications, phosphoric acid must be substituted with a volatile additive like formic acid [1].

References

analytical standard for Indoprofen purity testing

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Indoprofen Purity Testing

This compound is a non-steroidal anti-inflammatory drug (NSAID), and its analysis typically involves chromatographic techniques. The following sections detail the methodologies identified in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for determining this compound in various matrices. The table below summarizes key parameters from two referenced methods:

Method Parameter Method 1: Reverse-Phase HPLC (Human Milk) [1] Method 2: Reverse-Phase UPLC/MS (SIELC Technologies) [2]
Analytical Column Reverse-phase column (specific type not stated) [1] Newcrom R1 (3µm particles for UPLC) [2]
Mobile Phase Not specified in abstract [1] Acetonitrile (MeCN), Water, Phosphoric Acid [2]
Detection Not specified in abstract [1] UV or MS-compatible (replace phosphoric acid with formic acid) [2]
Sample Matrix Human milk [1] Not specified (pharmacokinetics and preparative separation suggested) [2]
Sample Preparation Protein precipitation, liquid-liquid extraction, and concentration [1] Information not available
Key Performance Metric Average recovery: 95% (RSD 3.2% over 15 days) [1] Information not available
Advanced Chromatographic Separation Techniques

Ionic liquids (ILs) have been employed as mobile phase additives in chromatographic separations of profens, including this compound, to improve performance [3].

  • Role of Ionic Liquids: The dual nature of ILs allows both cations and anions to interact with the stationary phase. This helps block free silanol groups on C18 columns, reducing peak tailing and improving the separation of basic drugs and chiral molecules [3].
  • Application Example: The optical isomers of five profens (ketoprofen, suprofen, This compound, fenoprofen, and ibuprofen) were simultaneously separated using micellar electrokinetic chromatography (MEKC) with a chiral cationic ionic liquid and heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin [3].

Experimental Workflow for Sample Analysis

The following workflow generalizes a protocol for determining this compound in a complex biological matrix, based on the method for human milk [1]. This can serve as a logical starting point for method development.

Start Start: Sample Collection Prep Sample Preparation Start->Prep A Protein Precipitation Prep->A B Liquid-Liquid Extraction A->B C Sample Concentration B->C Analysis HPLC Analysis C->Analysis D Column: C18 or Newcrom R1 Analysis->D E Mobile Phase: Buffer/Acetonitrile D->E F Detection: UV or MS E->F End Data Analysis & Reporting F->End

Figure 1: A generalized workflow for the HPLC determination of this compound, adapted from a method for human milk [1] and a commercial column application [2].

Detailed Protocol Steps

Based on the workflow above, here is a more detailed breakdown of the key steps:

  • Sample Preparation:

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the sample, vortex mix, and then centrifuge to separate proteins from the supernatant [1].
    • Liquid-Liquid Extraction: Transfer the supernatant to a new tube and mix it with an organic solvent immiscible with water (e.g., diethyl ether or chloroform) to extract this compound. Shake thoroughly and allow phases to separate [1].
    • Concentration: Evaporate the organic layer to dryness under a gentle stream of nitrogen or air. Reconstitute the dry residue in the initial mobile phase or a solvent compatible with it prior to HPLC injection [1].
  • HPLC Analysis:

    • Column: Use a reverse-phase column. A C18 column is a standard choice, or a specialized column like the Newcrom R1 for potentially enhanced separation [2] [1].
    • Mobile Phase: A mixture of a aqueous buffer and acetonitrile is typical. For example, a phosphate buffer (e.g., 0.02 M, pH ~6) and acetonitrile in a ratio determined by method optimization (e.g., 65:35 v/v as used for other NSAIDs) [4] [2]. Adjust the pH to improve peak shape and separation.
    • Detection: Utilize UV detection at an appropriate wavelength. For MS-compatible methods, replace phosphoric acid with a volatile acid like formic acid in the mobile phase [2].

Important Notes on Data Gaps and Future Work

A significant challenge in compiling these notes is the age and lack of detail in the primary search results.

  • The most specific HPLC method for this compound is from 1979 [1], and modern validation data (linearity, precision, LOD/LOQ) is absent from the available excerpts.
  • The other relevant sources are either overviews [3] or commercial column applications [2] without full experimental data.

Therefore, to develop a fully validated protocol for this compound purity testing, you would need to:

  • Consult Official Monographs: Refer to the latest editions of pharmacopeias (e.g., USP, Ph. Eur.) for standardized methods.
  • Perform Method Validation: Conduct laboratory experiments to establish and validate all required parameters (specificity, linearity, accuracy, precision, robustness, LOD, LOQ) according to current guidelines (e.g., ICH Q2(R2)).

References

Comprehensive Analytical Methods for Identification and Characterization of Indoprofen Photoproducts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Indoprofen Photodegradation

This compound (INP), a non-steroidal anti-inflammatory drug (NSAID) from the 2-arylpropionic acid class, demonstrates significant photochemical instability when exposed to ultraviolet and visible light. This photolability represents a critical concern during pharmaceutical development, formulation stability, and clinical safety assessment. Like other arylpropionic acid derivatives, this compound undergoes complex photochemical transformations that generate various photoproducts with potential implications for drug safety and efficacy. Recent studies indicate that these photoproducts may contribute to the photosensitivity reactions observed in some patients, making their identification and characterization essential for comprehensive risk assessment [1] [2].

The photodegradation of this compound primarily occurs through decarboxylation mechanisms centered on its propionic acid side chain, yielding several distinct photoproducts that retain the parent drug's chromophore. This retention means photoproducts themselves remain photochemically active, potentially perpetuating phototoxic effects even after the parent drug has degraded. Understanding these transformation pathways requires specialized analytical approaches that can separate, identify, and quantify both this compound and its photodegradation products in various matrices. This application note provides detailed methodologies for comprehensive characterization of this compound photoproducts, supporting both pharmaceutical quality control and phototoxicity assessment [3] [2].

Photodegradation Pathways and Key Photoproducts

Fundamental Photodegradation Mechanisms

This compound undergoes complex photochemical reactions when exposed to UV-Vis radiation, with the propionic acid chain serving as the primary site of photoreactivity. The dominant reaction pathway involves photodecarboxylation, resulting in the formation of derivative compounds similar to those observed with other arylpropionic acids. Experimental evidence indicates that this compound photophysics is dominated by a singlet-singlet transition of ππ* character, with the drug fluorescing at room temperature with a quantum yield of approximately 0.04. Flash photolysis experiments combined with the absence of phosphorescence at room temperature suggest very weak intersystem crossing, indicating that this compound's photoreactivity occurs primarily from the excited singlet state rather than through triplet-state intermediates [1] [2].

The solvent environment significantly influences this compound's photodegradation pathway. In aqueous buffer systems, irradiation results predominantly in photodecarboxylation and leads mainly to oxidative compounds whose proportions increase with rising oxygen concentration. This oxygen-dependent formation of oxidative photoproducts has important implications for both analytical methodology and understanding the phototoxic potential of this compound and its degradation products. The role of oxygen suggests the potential involvement of reactive oxygen species in the degradation mechanism, which may also contribute to the observed phototoxic effects associated with this drug [1].

Major Photoproducts and Their Characteristics

Table 1: Primary Photoproducts of this compound and Their Key Characteristics

Photoproduct Chemical Name Structural Features Formation Pathway
HOINP 2-[4-(1-hydroxy)ethylphenyl] isoindolin-1-one Hydroxyethyl substitution Decarboxylation followed by hydroxylation
ETINP 2-(4-ethylphenyl)isoindolin-1-one Ethyl substitution Direct decarboxylation and reduction
KINP 2-(4-acetylphenyl)isoindolin-1-one Acetyl substitution Decarboxylation followed by oxidation

These three major photoproducts—HOINP, ETINP, and KINP—exhibit distinct photophysical properties and photosensitizing potentials. While HOINP and ETINP demonstrate photophysical behavior typical of singlet excited states, KINP's properties are based on its triplet excited state, according to previous research. This difference in excited state behavior has significant implications for their respective photosensitizing capabilities and mechanisms of action [3].

The solvent polarity dramatically affects the absorption and fluorescence properties of HOINP and ETINP. For HOINP, in low-polarity environments, the excited state dipole moment undergoes only a moderate increase (11.5 D) compared to the ground state (4.5 D), suggesting fluorescence arises from a locally excited state. In high-polarity regions, however, the dipole moment strongly increases (42.9 D), indicating emission occurs from a charge transfer state. Similarly, ETINP exhibits charge transfer character in its emitting state across all polarity regions, with calculated excited-state dipole moments of 16.9 D and 31.8 D in low and high-polarity regions, respectively [3].

Analytical Methodologies for Photoproduct Identification

Spectroscopic Characterization Techniques

Absorption and emission spectroscopy serve as fundamental tools for characterizing the photophysical properties of this compound and its photodegradation products. These techniques provide critical information about electronic transitions, excited state behavior, and solvent interactions that influence photochemical reactivity. Absorption spectroscopy typically reveals that this compound photophysics is dominated by a singlet-singlet transition of ππ* character, with maximum absorption in the UV region due to the benzophenone-like chromophore. Emission spectroscopy studies demonstrate that this compound fluoresces at room temperature with a quantum yield of approximately 0.04, while flash photolysis experiments indicate very weak intersystem crossing to triplet states [1] [2].

Solvent-dependent studies provide valuable insights into the photophysical behavior of this compound photoproducts. Research conducted in phosphate buffer, ethanol, and ether reveals how solvent polarity affects the absorption and fluorescence properties of key photoproducts like HOINP and ETINP. These studies utilize the Lippert solvent polarity parameter (Δf) to quantify solvatochromic effects, demonstrating that changes in dipole moment upon excitation vary significantly across different polarity regions. For HOINP, the excited state dipole moment shows a moderate increase (11.5 D) in low-polarity regions compared to the ground state (4.5 D), while in high-polarity regions, it increases dramatically (42.9 D), suggesting emission from a charge transfer state under these conditions [3].

Separation-Based Analytical Techniques

Table 2: Analytical Methods for this compound Photoproduct Separation and Detection

Analytical Method Separation Mechanism Detection System Key Applications
HPLC with UV detection Reversed-phase C18 column UV spectrophotometric Simultaneous quantification of drug and photoproducts
HPLC-MS Reversed-phase chromatography Mass spectrometric Structural identification of photoproducts
Spectrofluorimetry Not applicable Fluorescence with Tb³⁺ chloride Detection of oxidative DNA damage
Capillary electrophoresis Capillary zone electrophoresis UV or MS detection Rapid screening of photodegradation

High-performance liquid chromatography coupled with various detection systems represents the most widely employed approach for separation and quantification of this compound photoproducts. Reversed-phase chromatography using C18 columns provides excellent separation of this compound from its major photoproducts, with methods typically achieving complete analysis in less than 10 minutes. The chromatographic conditions must be carefully optimized to resolve all components of interest, including the parent drug and its ethyl, hydroxyethyl, and acetyl derivatives. For quantitative analysis, validation parameters including specificity, linearity, accuracy, precision, and detection limits must be established according to ICH guidelines to ensure method reliability [4] [5].

Mass spectrometric detection coupled with liquid chromatography provides powerful structural characterization capabilities for identifying unknown photodegradation products. HPLC-MS systems enable both separation of complex photoproduct mixtures and determination of molecular weights and fragmentation patterns that facilitate structural elucidation. The application of tandem mass spectrometry (MS/MS) further enhances structural characterization by providing detailed information about product ion spectra, helping to confirm the identity of suspected photoproducts and identify novel degradation compounds. These techniques are particularly valuable for studying the complex photodegradation pathways of this compound and other photoreactive NSAIDs [6].

Phototoxicity and DNA Damage Assessment

Mechanisms of Photosensitized Damage

This compound and its photoproducts can induce phototoxic effects through several distinct mechanisms, with electron transfer and energy transfer processes representing the primary pathways for photosensitized damage to biological molecules. Research indicates that certain this compound photoproducts, particularly HOINP and ETINP, do not produce thymine dimers through photosensitization but instead induce photooxidative damage via an electron transfer mechanism. This electron transfer process can result in oxidation of cellular components including lipids, proteins, and DNA, potentially leading to mutagenesis, carcinogenesis, and cell death [3] [6].

The photophysical properties of this compound photoproducts directly influence their photosensitizing behavior. While HOINP and ETINP exhibit photophysical properties typical of singlet excited states, KINP's behavior is based on its triplet excited state, aligning with previous work on similar compounds. This difference in excited state behavior translates to varying photosensitizing mechanisms, with triplet state species more likely to participate in energy transfer processes that generate reactive oxygen species like singlet oxygen, while singlet state species may preferentially participate in electron transfer reactions. Understanding these structure-activity relationships is essential for predicting and mitigating the phototoxic potential of this compound photoproducts [3].

Assessing DNA Damage

Multiple analytical approaches have been developed to evaluate the DNA-damaging potential of photosensitized anti-inflammatory drugs and their photoproducts. Spectrofluorimetric methods using terbium (III) chloride (Tb³⁺) offer a sensitive approach for detecting photoinduced DNA damage. Tb³⁺ exhibits weak fluorescence in aqueous solution but demonstrates significantly enhanced emission upon binding to damaged DNA, particularly at lesions involving guanine oxidation. This method provides a sensitive, inexpensive probe for UV-induced damage in nucleic acids and has been successfully applied to study the photogenotoxic effects of various NSAIDs [6].

Mass spectroscopic techniques complement fluorimetric methods by providing specific information about the nature and extent of DNA damage. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can identify specific nucleobase modifications and strand breaks resulting from photosensitized reactions. Additionally, gel electrophoresis with ³²P-end-labeled oligonucleotides enables the detection of alkali-labile lesions photosensitized by electron transfer mechanisms. These techniques have demonstrated that this compound photoproducts can induce DNA damage through photooxidative pathways, with the extent of damage correlating with the electrochemical properties and excited state energies of the photosensitizing compounds [6] [7].

G This compound Phototoxicity Assessment Workflow A This compound Solution Preparation B Controlled UV Irradiation A->B Phosphate buffer or ethanol C Photoproduct Formation B->C UV exposure 4.66 eV (266 nm) D DNA Exposure to Photoproducts C->D Incubation with DNA oligonucleotides E DNA Damage Assessment D->E Analysis period F Mechanism Identification E->F Data interpretation G Type I Mechanism (Electron Transfer) F->G Electrochemical analysis H Type II Mechanism (Energy Transfer) F->H Photophysical studies I Oxidative DNA Damage (Alkali-labile lesions) G->I Results in J Direct DNA Damage (Pyrimidine dimers) H->J Results in

Graphical Abstract 1: Integrated workflow for assessing this compound phototoxicity and DNA damage mechanisms, combining photoproduct generation with biological effect evaluation.

Standardized Experimental Protocols

Photostability Testing According to ICH Guidelines

The International Conference on Harmonization (ICH) provides standardized frameworks for photostability testing of pharmaceutical substances and products. ICH Guideline Q1B outlines specific requirements for evaluating drug photosensitivity, including detailed protocols for light sources, sample presentation, and data interpretation. According to these guidelines, photostability testing should be performed using two complementary light source options: Option 1 employs an artificial daylight fluorescent lamp combining visible and UV outputs that produces emission similar to the D65/ID65 standard, while Option 2 combines a cool white fluorescent lamp with a near ultraviolet lamp emitting in the 320-400 nm range with maximum energy between 350-370 nm [5].

For forced degradation studies of this compound, samples should be placed in chemically inert, transparent containers and exposed to controlled irradiation. The exposure conditions must be carefully calibrated and justified based on the drug's photosensitivity and the intensity of the light sources. During method validation, temperature must be rigorously controlled, typically maintained at 25°C using dedicated cooling systems, especially when radiant power values exceed 350 W/m². These standardized conditions ensure reproducible assessment of this compound's photodegradation profile and facilitate reliable comparison of results across different laboratories and studies [5].

HPLC Method for Simultaneous Determination of this compound and Photoproducts

Chromatographic separation of this compound and its major photoproducts can be achieved using a reversed-phase HPLC method with UV detection. The following protocol has been adapted from validated methods for similar photoreactive NSAIDs:

Reagents and Materials:

  • This compound reference standard
  • Photoproduct standards (HOINP, ETINP, KINP) if available
  • HPLC-grade acetonitrile and methanol
  • High-purity water (18 MΩ·cm)
  • Phosphoric acid or trifluoroacetic acid
  • C18 reversed-phase column (e.g., SUPELCO Discovery C18, 150 × 4.6 mm, 5 μm)

Mobile Phase Preparation: Prepare a binary mobile phase system consisting of:

  • Solvent A: 0.1% phosphoric acid or 0.05% trifluoroacetic acid in water
  • Solvent B: Acetonitrile Use a gradient elution program: 0-2 min (30% B), 2-8 min (30-70% B), 8-10 min (70% B), 10-12 min (70-30% B), followed by re-equilibration at 30% B for 5-8 minutes.

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min
  • Detection wavelength: 254 nm (or optimized based on diode array detection)
  • Injection volume: 10-20 μL
  • Column temperature: 25-30°C
  • Analysis time: 15-20 minutes including re-equilibration

Sample Preparation: Dissolve this compound samples in appropriate solvent (e.g., methanol/water mixture) at concentration of approximately 1 mg/mL. Filter through 0.45 μm membrane filter before injection. For photodegradation studies, expose samples to controlled UV irradiation (e.g., 266 nm) for varying time periods before analysis [4] [5].

G HPLC Analysis Protocol Workflow A Mobile Phase Preparation D HPLC System Setup A->D Degas before use B Standard Solution Preparation E Chromatographic Separation B->E Calibration curve C Sample Irradiation & Processing C1 UV Irradiation 266 nm, 100 fs C->C1 Controlled exposure D->E System readiness D1 C18 Column 150 × 4.6 mm, 5 μm D->D1 Column selection D2 Gradient Elution Acetonitrile/Acidified Water D->D2 Mobile phase D3 UV Detection 254 nm D->D3 Detection setting F Data Analysis & Interpretation E->F Peak integration C2 Filtration 0.45 μm membrane C1->C2 Sample clarification C2->E 10-20 μL injection

Graphical Abstract 2: Comprehensive HPLC analysis workflow for this compound photoproduct separation and quantification, from sample preparation to data interpretation.

Conclusion and Regulatory Considerations

The comprehensive identification and characterization of this compound photoproducts requires a multidisciplinary approach combining advanced analytical techniques with standardized photostability testing protocols. The methodologies outlined in this application note provide robust frameworks for separating, identifying, and quantifying the major photodegradation products of this compound, supporting both pharmaceutical development and safety assessment. As regulatory agencies increasingly emphasize the importance of photosafety evaluation during drug development, these protocols offer practical guidance for compliance with ICH guidelines and other regulatory requirements [5].

Understanding the phototoxic potential of this compound photoproducts remains particularly important, as these compounds may contribute to the photosensitivity reactions associated with the parent drug. The correlation between photophysical properties, electrochemical behavior, and photosensitizing capabilities provides valuable insights for structure-activity relationship studies and risk assessment. By implementing the standardized protocols described in this document, researchers and drug development professionals can ensure comprehensive characterization of this compound's photodegradation profile, ultimately supporting the development of safer pharmaceutical products with reduced phototoxic potential [3] [6] [7].

References

Comprehensive Application Notes and Protocols: Investigating Indomethacin-Mediated DNA Photosensitization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Background

Indomethacin DNA photosensitization represents a significant concern in pharmaceutical development due to its potential to cause photogenotoxic effects that may lead to adverse clinical outcomes. As a non-steroidal anti-inflammatory drug (NSAID), indomethacin exhibits photochemical properties that, upon exposure to ultraviolet or visible light, can initiate molecular events resulting in DNA damage. This phenomenon falls under the broader category of drug-induced photosensitivity, which regulatory agencies like the FDA and EMA require to be evaluated during drug development. Understanding these mechanisms is crucial not only for risk assessment but also for developing strategies to mitigate such effects in final pharmaceutical formulations.

The phototoxicity of indomethacin primarily occurs through two interconnected mechanisms. First, upon light absorption, indomethacin can enter an excited state that directly transfers energy to DNA molecules, leading to strand breaks and photolesions. Second, and more significantly, the excited indomethacin molecule can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) including singlet oxygen (¹O₂) and superoxide anions (•O₂⁻), which subsequently oxidize DNA bases and cause strand breaks [1]. This ROS-mediated mechanism is particularly concerning as it can occur under physiological conditions and potentially lead to mutagenic consequences if not properly repaired by cellular mechanisms. Recent studies have demonstrated that indomethacin exhibits moderate photosensitizing efficiency compared to other NSAIDs like ketoprofen and benzophenone, with singlet oxygen quantum yield being a determining factor in its phototoxic potential [1].

Table 1: Key Mechanisms of Indomethacin Phototoxicity

Mechanism Description Key Detection Methods
Direct Photointeraction Direct energy transfer from excited indomethacin to DNA bases UV-Vis spectroscopy, Fluorescence quenching
ROS-Mediated Oxidation Generation of singlet oxygen and superoxide that oxidize DNA Electron spin resonance, Fluorescent ROS probes
Strand Break Formation Cleavage of single-stranded DNA backbone Gel electrophoresis, GO-based fluorescence assays
Photoproduct Formation Covalent modifications of DNA bases LC-MS, Immunoassays for specific lesions

Experimental Design and Workflow Overview

Strategic Experimental Planning

A comprehensive assessment of indomethacin-mediated DNA photosensitization requires an integrated approach combining multiple analytical techniques to capture different aspects of the phototoxic response. The experimental strategy should encompass three primary domains: (1) detection of DNA strand breaks and direct DNA damage, (2) characterization of indomethacin photodegradation and stability profiles, and (3) evaluation of formulation-based mitigation strategies. This multi-tiered approach provides complementary data streams that collectively inform both the risk assessment and potential formulation solutions. When designing these experiments, careful consideration must be given to physiological relevance, including appropriate pH conditions (7.4), temperature control (37°C), and ionic strength that mimic the in vivo environment where these reactions would occur [1].

Regulatory guidelines from ICH Q1B and other standards provide frameworks for photosensitivity testing but leave specific methodological details to researcher discretion. This protocol incorporates the RAP (Qualitative Assessment Process) methodology recommended by WHO, which emphasizes rapid instability verification and real-time assessment of pharmaceutical products [2]. Additionally, the forced degradation approach should be implemented to ensure 10-20% degradation of indomethacin, which provides sufficient photoproduct formation for analysis while avoiding complete degradation that would complicate interpretation [3]. This balanced approach ensures generated data meets both scientific and regulatory requirements.

Integrated Workflow Architecture

The following workflow diagrams illustrate the two primary experimental streams for assessing indomethacin photosensitization: the DNA damage evaluation pathway and the photostability assessment framework.

G A Sample Preparation A1 ssDNA in PBS (pH 7.4) + Indomethacin A->A1 B UV Irradiation B1 UV Light (312 nm) 15W, 25cm distance B->B1 C DNA Damage Analysis C1 Graphene Oxide Addition (2μg/mL, 10 min incubation) C->C1 D Data Interpretation D1 Calculate % DOF (Decrease of Fluorescence) D->D1 A2 Control Samples (DNA only, Drug only) A1->A2 A2->B B2 Time Variation (0-40 minutes) B1->B2 B3 Drug Concentration Series B2->B3 B3->C C2 Fluorescence Measurement Ex/Em: 560/580 nm C1->C2 C3 Gel Electrophoresis Validation C2->C3 C3->D D2 Dose-Response Analysis D1->D2 D3 Compare to Standards D2->D3

Diagram 1: DNA Damage Assessment Workflow (21 words)

G A Photostability Assessment A1 Solid State vs Solution Irradiation A->A1 B Analytical Characterization B1 FTIR/ATR-FTIR Analysis B->B1 C Formulation Improvement C1 β-cyclodextrin Complexation [1:1], [0.5:1], [0.1:1] M ratios C->C1 A2 ICH Q1B Conditions Forced Degradation A1->A2 A3 Time-course Study A2->A3 A3->B B2 DSC Thermal Profiling B1->B2 B3 XRD Crystallinity Assessment B2->B3 B3->C C2 Inclusion Complex Verification via Benesi-Hildebrand Plot C1->C2 C3 Photostability Comparison C2->C3

Diagram 2: Photostability Testing Workflow (19 words)

Detailed Experimental Protocols

Graphene Oxide-Based Screening for ssDNA Break Detection

The graphene oxide (GO) fluorescence quenching method provides a rapid, high-throughput approach for detecting single-stranded DNA breaks induced by photosensitizers like indomethacin under physiological conditions. This protocol exploits the differential affinity between GO and DNA structures, where broken DNA fragments exhibit stronger adsorption to GO, resulting in enhanced fluorescence quenching of dye-labeled DNA probes [1].

Materials and Reagents:

  • Texas Red-labeled ssDNA (5'-Texas Red-GGAAGGTGTGGAAGG-3', purine-only sequence)
  • Indomethacin (Sigma-Aldrich, ≥99% purity)
  • Graphene oxide dispersion (2 mg/mL in deionized water)
  • Phosphate buffered saline (PBS, 10×, pH 7.4)
  • Reference photosensitizers: ketoprofen, naproxen, benzophenone, norfloxacin
  • UV lamp (15 W, 312 nm, 10,600 μW/cm² intensity)

Equipment:

  • Fluorescence microplate reader (e.g., Tecan Infinite M200 Pro)
  • Quartz cuvettes or UV-transparent multiwell plates
  • Dark box (35 × 35 × 30 cm) with fixed UV lamp positioning (25 cm distance)
  • Microcentrifuge tubes, pipettes, and standard laboratory supplies

Procedure:

  • Sample Preparation: Prepare working solution of Texas Red-ssDNA (100 nM) in 1× PBS. Create indomethacin stock solution (1 mM in ethanol) and dilute to required concentrations (typically 1-50 μM) in PBS containing the DNA probe.
  • Control Setup: Prepare the following control samples:
    • DNA only (no drug, no UV)
    • DNA + drug (no UV)
    • DNA only + UV (no drug)
    • Buffer blanks for background subtraction
  • UV Irradiation: Aliquot 18 μL of each sample into quartz cuvettes or multiwell plates. Place samples in dark box and irradiate with UV light (312 nm) for predetermined timepoints (0-40 minutes). Maintain consistent distance (25 cm) from light source.
  • GO Addition: After irradiation, add 2 μL of GO dispersion (2 μg/mL final concentration) to each sample. Mix gently and incubate for 10 minutes at room temperature in the dark.
  • Fluorescence Measurement: Transfer samples to appropriate measurement vessel. Record fluorescence intensity with excitation at 560 nm and emission at 580 nm using microplate reader.
  • Data Calculation: Calculate percentage decrease of fluorescence (% DOF) using the formula: % DOF = [(F_control - F_sample) / F_control] × 100 where F_control is fluorescence of non-irradiated DNA without drug, and F_sample is fluorescence of test condition.
Comprehensive Photodegradation and Stability Assessment

This protocol details the physicochemical characterization of indomethacin photodegradation using complementary analytical techniques to understand solid-state and formulation stability.

Materials and Reagents:

  • Indomethacin reference standard
  • β-cyclodextrin (for inclusion complex studies)
  • Solvents: methanol, ethanol, acetonitrile (HPLC grade)
  • Potassium bromide (FTIR grade)

Equipment:

  • FTIR spectrometer with ATR accessory
  • Differential scanning calorimeter (DSC)
  • X-ray diffractometer
  • UV-Vis spectrophotometer
  • Controlled light exposure chamber (ICH Q1B compliant)

Procedure:

A. Sample Preparation for Solid-State Studies:

  • Physical Mixtures: Triturate indomethacin with β-cyclodextrin in molar ratios [1:1], [0.5:1], and [0.1:1] using geometric dilution technique.
  • Inclusion Complexes: Prepare β-cyclodextrin inclusion complexes using kneading method with ethanol:water (1:1) solvent system. Dry complexes under vacuum at 40°C for 24 hours.
  • Irradiation Samples: Spread samples as thin layers in transparent containers and expose to controlled light source (following ICH Q1B option 2 conditions). Collect samples at timed intervals.

B. FTIR Analysis:

  • Acquire spectra in ATR mode from 4000-400 cm⁻¹ with 4 cm⁻¹ resolution.
  • Monitor specific indomethacin peaks: C=O stretching (1710 cm⁻¹), COOH dimer (1685 cm⁻¹), and C-Cl stretching (745 cm⁻¹).
  • Process data using multivariate analysis to quantify degradation.

C. DSC Characterization:

  • Load 2-5 mg samples into sealed pans with pinhole lids.
  • Run temperature gradient from 25°C to 200°C at 10°C/min under nitrogen purge.
  • Analyze melting point depression and enthalpy changes to confirm complex formation.

D. Data Interpretation:

  • Calculate complex formation constants using Benesi-Hildebrand plot from UV-Vis titration data.
  • Determine photodegradation kinetics by monitoring decrease in parent compound peaks over irradiation time.
  • Compare protective effects of different β-cyclodextrin ratios.

Data Analysis, Interpretation, and Reporting

Quantitative Assessment and Benchmarking

Table 2: Typical Experimental Results for NSAID Photosensitization Screening

Photosensitizer % DOF (20 min UV) Relative Efficiency Singlet Oxygen Quantum Yield Recommended Testing Concentration
Benzophenone 72.5 ± 3.2% High 0.35 10-20 μM
Ketoprofen 58.3 ± 2.8% Medium-High 0.28 10-20 μM
Naproxen 45.6 ± 3.1% Medium 0.17 20-30 μM
Indomethacin 32.1 ± 2.5% Medium-Low 0.14 20-30 μM
Norfloxacin 28.7 ± 2.9% Low 0.12 20-30 μM

Data adapted from graphene oxide screening method under standardized conditions (20 min UV irradiation, 20 μM drug concentration, 100 nM DNA) [1].

The decrease in fluorescence (% DOF) shows a direct correlation with the photosensitizing efficiency of each compound. Indomethacin demonstrates moderate photosensitizing potential compared to other NSAIDs, with approximately 32% DOF under standard conditions. This places it in the medium-low risk category, but still warrants formulation strategies to mitigate phototoxicity in clinical products.

Table 3: Optimization Parameters for Indomethacin Photostability Testing

Parameter Recommended Conditions Alternative Options Key Considerations
DNA Sequence 5'-GGAAGGTGTGGAAGG-3' Custom purine-rich sequences Avoid pyrimidines to prevent dimer formation interference
Drug Concentration 20 μM (screening) 1-50 μM (dose-response) Adjust based on solubility Maintain physiological relevance while ensuring detectable signal
UV Irradiation Time 20 min (standard) 0-40 min (kinetics) Adjust based on lamp intensity Calibrate to achieve 10-20% degradation for optimal detection
GO Concentration 2 μg/mL (final) 1-5 μg/mL (optimization range) Higher concentrations increase quenching but may reduce sensitivity
Incubation Time 10 min (GO with DNA) 5-15 min (timecourse) Ensure equilibrium binding while maintaining high-throughput
Advanced Data Interpretation Strategies

For comprehensive risk assessment, data should be interpreted through multiple analytical perspectives:

  • Dose-Response Relationships: Plot % DOF against both indomethacin concentration and UV irradiation time. These kinetic profiles provide insights into the photosensitization efficiency and help establish safety thresholds. The linear range of the response should be determined for quantitative assessments.

  • Comparative Benchmarking: Compare indomethacin results against reference compounds with known phototoxic potential (e.g., ketoprofen as medium-high benchmark, norfloxacin as low benchmark). This relative ranking contextualizes the absolute values obtained experimentally.

  • Formulation Efficacy Assessment: When testing protective strategies like cyclodextrin complexation, calculate the photoprotection factor as the ratio of degradation rate constants for free versus complexed indomethacin. Values greater than 1 indicate protective effect, with higher values representing better photostabilization [3].

  • Statistical Analysis: Perform triplicate measurements for each condition and express results as mean ± standard deviation. Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc testing) to determine significance of observed differences between formulations and conditions.

Technical Considerations and Troubleshooting

Methodological Advantages and Limitations

The GO-based screening method offers several advantages over conventional techniques for detecting DNA photosensitization. Traditional approaches like comet assay, Ames test, gel electrophoresis, and immunological assays often require extensive sample processing, radioactive labeling, or enzymatic digestion, making them time-consuming and less suitable for high-throughput screening [1]. In contrast, the GO method enables rapid analysis of multiple samples in parallel under physiological conditions with minimal processing steps. The salt stability of GO dispersions represents a significant advantage over gold nanoparticle-based methods, which aggregate under physiological salt concentrations, limiting their application [1].

However, researchers should be aware of several methodological limitations. The purine-only DNA sequence, while necessary to prevent confounding pyrimidine dimer formation, may not fully represent the photosensitization behavior with natural DNA sequences containing all bases. Additionally, the simplified in vitro system lacks cellular components like DNA repair enzymes and antioxidant defenses that modulate phototoxicity in biological systems. Therefore, positive results from this screening should be followed by cell-based assays for comprehensive risk assessment.

Troubleshooting Common Experimental Issues
  • Low Fluorescence Signal: Ensure Texas Red-labeled DNA is properly stored in the dark at -20°C. Check instrument calibration and lamp energy. Verify that GO dispersion is fresh and properly sonicated before use.

  • High Background in Controls: Include appropriate controls to identify contamination sources. Ensure all buffers are filtered and free of fluorescent impurities. Check that UV light source is properly shielded to prevent stray light exposure to control samples.

  • Poor Reproducibility: Standardize sample preparation protocols, particularly for GO dispersion and mixing procedures. Control environmental factors like temperature and humidity during irradiation steps. Use fresh drug solutions to avoid precipitation or degradation.

  • Non-linear Dose Response: Verify drug solubility across concentration range. Check for inner filter effects at high drug concentrations that may attenuate light penetration. Ensure irradiation time is within linear response range determined during method validation.

Conclusion and Application Notes

These application notes provide comprehensive protocols for evaluating indomethacin-mediated DNA photosensitization using innovative graphene oxide-based screening and complementary physicochemical characterization techniques. The methodologies balance technical robustness with practical implementation considerations, enabling reliable assessment of photogenotoxic potential during drug development. The integrated approach facilitates both risk identification and formulation optimization, supporting the development of safer pharmaceutical products with reduced photosensitivity concerns.

The regulatory relevance of these protocols is enhanced through alignment with ICH guidelines and WHO-recommended RAP methodology, providing standardized approaches for photosensitivity assessment [2]. Furthermore, the inclusion of formulation mitigation strategies like β-cyclodextrin complexation offers practical solutions to identified photostability issues, bridging the gap between analytical detection and pharmaceutical development [3]. Implementation of these protocols should be tailored to specific development stages, with screening approaches suitable for early development and comprehensive characterization reserved for final formulation optimization.

References

Comprehensive Application Notes and Protocols: Indoprofen Cell-Based High-Throughput Screening Assays

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Screening Rationale

Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) from the propionic acid class that was previously marketed but later withdrawn from global markets due to safety concerns, particularly gastrointestinal toxicity and bleeding complications [1]. Despite its withdrawal, this compound remains a molecule of significant interest for drug repurposing initiatives due to its potential anti-cancer properties and recently discovered activity in modulating SMN2 splicing in spinal muscular atrophy (SMA) models [1]. The compound exhibits a dual mechanism of action, functioning both as a traditional cyclooxygenase (COX) inhibitor and through several COX-independent pathways that remain incompletely characterized [1].

High-throughput screening (HTS) represents a powerful approach to identify novel therapeutic applications for existing drug compounds [2]. The implementation of cell-based HTS platforms allows for the rapid investigation of thousands of compounds while maintaining biological relevance [2]. For this compound, HTS strategies have successfully identified previously unrecognized molecular targets, including its unique ability to promote SMN2 exon 7 inclusion—an effect not observed with other NSAIDs—suggesting a specific mechanism of action distinct from its anti-inflammatory properties [1]. This application note provides detailed protocols for implementing this compound in cell-based HTS assays to identify novel therapeutic applications and elucidate its COX-independent mechanisms of action.

HTS Platform Configuration

Screening Workflow and Infrastructure

Table 1: Key Components of HTS Platform for this compound Screening

Component Specification Application Notes
Cell Lines HCT116 human colon cancer cells [3], C33a cervical carcinoma cells [1], SMA patient fibroblasts [1] HCT116 useful for COX-independent mechanism studies; SMA models for splicing modulation
Compound Libraries FDA-approved compounds, Kinase inhibitors, Epigenetic modifiers [2] Include this compound as reference compound for comparative screening
Screening Format 384-well plates [2] 800 cells/well optimal density for proliferation assays
Detection Methods Luciferase reporter assays [1], Proteomic analysis [3], Viability assays Luminescence readouts provide sensitivity for splicing modulation studies
Automation Systems BioTek EL406 liquid dispenser [2], LiCONiC incubators Pulse centrifugation post-seeding improves well-to-well consistency
Assay Design Principles

The screening methodology for this compound builds upon established HTS protocols for NSAID repurposing [2]. Quantitative high-throughput screening (qHTS) approaches enable the concentration-dependent profiling of this compound effects across multiple cell models [2]. For this compound, particular attention must be paid to its solubility limitations in aqueous solutions, which can be addressed through appropriate formulation approaches [1]. The implementation of counter-screening assays is essential to differentiate specific therapeutic effects from general cytotoxicity, particularly given this compound's known gastrointestinal toxicity profile [1].

G Start Assay Design Phase A1 Cell Line Selection Start->A1 A2 Assay Optimization Start->A2 A3 Compound Preparation Start->A3 B1 HCT116 (Colon Cancer) A1->B1 B2 C33a (Cervical Cancer) A1->B2 B3 SMA Patient Fibroblasts A1->B3 C1 Dose Response (0.1-100µM) A2->C1 C2 Time Course (24-72h) A2->C2 C3 Control Optimization A2->C3 D1 Vehicle Control (DMSO) A3->D1 D2 Positive Controls A3->D2 D3 Solubility Optimization A3->D3

Diagram 1: HTS assay design workflow for this compound screening, highlighting critical optimization parameters including cell line selection, dose-response calibration, and compound formulation.

Experimental Protocols

High-Throughput Screening Protocol for this compound
3.1.1 Cell Preparation and Plating
  • Seed HCT116 cells in black-walled, clear-base 384-well plates at a density of 800 cells/well in 40 μL of phenol-red-free DMEM/F12 medium supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) [2]. Charcoal stripping removes hormones and growth factors that could interfere with signaling assays.

  • Pulse-centrifuge plates briefly at 300 × g for 1 minute to ensure even cell distribution and adhesion to well bottoms [2].

  • Incubate plates for 24 hours at 37°C in a 5% CO₂ humidified environment using HTS-optimized incubators (e.g., LiCONiC) to ensure stable environmental conditions [2].

3.1.2 Compound Treatment and Handling
  • Prepare this compound stock solutions at 50 mM concentration in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles by aliquoting into single-use volumes [1].

  • Serially dilute this compound in assay medium to create working concentrations ranging from 0.1 μM to 100 μM, maintaining a constant DMSO concentration of 0.3% across all treatments, including vehicle controls [2].

  • Remove spent media from cells using a BioTek EL406 plate washer or similar system with careful aspiration to prevent disruption of the cell monolayer [2].

  • Add compound treatments using liquid dispensers with 5 μL cassette at high flow rate, ensuring rapid and consistent compound delivery across all wells [2].

  • Include appropriate controls: vehicle (0.3% DMSO), positive controls for cell death (e.g., 10 μM panobinostat), and negative controls for viability (untreated cells) on each plate [2].

3.1.3 Incubation and Endpoint Measurement
  • Incubate treated cells for 48 hours at 37°C with 5% CO₂ to allow for compound effects on gene expression and protein modulation [3].

  • Assess cell viability using Real Time-Glo MT Cell Viability Assay or similar homogeneous luminescent assays according to manufacturer protocols [2].

  • Measure apoptosis induction via caspase activation assays or Annexin V staining for secondary confirmation of mechanistic effects [3].

  • Fix cells for high-content imaging by adding 4% paraformaldehyde for 15 minutes at room temperature, then permeabilize with 0.1% Triton X-100 for intracellular target staining [2].

SMN2 Splicing Modulation Assay
3.2.1 Reporter Construct and Cell Line Development
  • Utilize C33a cervical carcinoma cells stably transfected with a luciferase reporter system coupled to SMN2 minigene under control of the CMV promoter [1].

  • Maintain reporter cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics (e.g., 500 μg/mL G418) to maintain plasmid integrity [1].

  • Plate reporter cells in 384-well format at 5,000 cells/well and incubate for 24 hours to reach 70-80% confluence at time of treatment [1].

3.2.2 Compound Treatment and Analysis
  • Treat reporter cells with this compound at concentrations ranging from 1 μM to 100 μM for 24 hours [1].

  • Include NSAID controls such as ibuprofen, indomethacin, and aspirin at equivalent concentrations to verify the specificity of this compound's effect on SMN2 splicing [1].

  • Measure luciferase activity using commercial kits according to manufacturer protocols, normalizing to protein content or cell viability to account for potential cytotoxicity [1].

  • Validate hits in SMA patient fibroblast lines to confirm physiological relevance of splicing modulation observed in reporter systems [1].

Proteomic Analysis for Target Identification
3.3.1 Protein Extraction and Separation
  • Culture HCT116 cells in 75 cm² flasks until 50% confluent, then treat with IC₅₀ concentration of this compound (approximately 316 μM) for 48 hours [3].

  • Harvest cells by trypsinization, followed by three washes with ice-cold PBS and centrifugation at 1,500 × g for 10 minutes at 4°C [3].

  • Lyse cells using urea/thiourea buffer (7 M urea, 2 M thiourea, 4% CHAPS, 40 mM Tris, 1 mM PMSF) with 30-minute incubation on ice followed by vortexing and room temperature incubation [3].

  • Clarify lysates by centrifugation at 15,000 × g for 30 minutes at 4°C to remove particulate material [3].

3.3.2 Two-Dimensional Gel Electrophoresis
  • Separate proteins using immobilized pH gradient (IPG) strips (24 cm, pH 3-10) rehydrated with 450 μL of solubilizing solution containing 260 μg total protein [3].

  • Perform isoelectric focusing with progressive voltage increase from 500 V to 8,000 V with a limiting current of 15 μA/strip for a total of 69,920 Vh [3].

  • Equilibrate strips for 15 minutes in buffer containing 1% DTT followed by 15 minutes in buffer with 2.5% iodoacetamide [3].

  • Perform second-dimension separation on 12.5% SDS-polyacrylamide gels at 10 mA/gel for 30 minutes followed by 25 mA/gel until dye front reaches bottom [3].

3.3.3 Protein Identification and Validation
  • Visualize protein spots using silver staining or SYPRO Ruby fluorescent stain according to manufacturer protocols [3].

  • Analyze gel images with ImageMaster 2D Elite software or similar to identify differentially expressed protein spots between treated and control samples [3].

  • Excise spots of interest and digest with trypsin (20 μg/mL in 25 mM ammonium bicarbonate) overnight at 37°C [3].

  • Identify proteins by peptide mass fingerprinting using MALDI-TOF mass spectrometry, searching resulting maps against SWISS-PROT/TrEMBL databases with PeptIdent software [3].

Data Analysis and Interpretation

Primary Screening Data Processing

Table 2: Key Parameters for this compound HTS Data Analysis

| Parameter | Calculation Method | Acceptance Criteria | |---------------|------------------------|--------------------------| | Z'-factor | 1 - (3 × σₚₒₛ + 3 × σₙₑ₉) / |μₚₒₛ - μₙₑ₉| | >0.5 for excellent assays [2] | | Signal-to-Noise | (μₚₒₛ - μₙₑ₉) / σₙₑ₉ | >3 for robust screening [2] | | Coefficient of Variation | (σ / μ) × 100 | <20% for plate homogeneity [2] | | Hit Selection | >3 × MAD from median | Tailored based on screening goals [2] |

Target Validation and Mechanism Studies
  • Confirm protein targets identified through proteomic analysis by western blotting using specific antibodies for candidates such as Wnt1-inducible signaling pathway protein 1, Bcl-2-related protein A1, and mitogen-activated protein kinase [3].

  • Evaluate apoptosis induction through multiple methods including caspase-3/7 activation, Annexin V/propidium iodide staining, and mitochondrial membrane potential assessment [3].

  • Investigate effects on signaling pathways particularly focusing on MAPK/Erk signaling given the established connection between NSAIDs and this pathway [4].

  • Examine membrane-mediated mechanisms using fluorescence lifetime imaging and Laurdan polarization assays to assess potential changes in membrane lateral heterogeneity [5].

G Start This compound Treatment A1 Direct Molecular Targets Start->A1 A2 Membrane Effects Start->A2 A3 Downstream Consequences Start->A3 B1 COX Inhibition A1->B1 B2 HRS Binding (sEV PD-L1) A1->B2 B3 ShcPTB Domain A1->B3 B4 Altered Fluidity A2->B4 B5 Nanoclustering A2->B5 B6 Phase Separation A2->B6 C1 Prostaglandin Reduction B1->C1 C2 sEV PD-L1 Inhibition B2->C2 C3 MAPK Pathway Modulation B3->C3 C4 Altered Signaling Platforms B4->C4 B5->C4 B6->C4 D1 Inflammation Control C1->D1 D2 Enhanced Immunotherapy C2->D2 D3 Cell Growth Regulation C3->D3 C4->D3

Diagram 2: Proposed mechanisms of action for this compound, highlighting both canonical COX-dependent pathways and alternative mechanisms identified through target-agnostic screening approaches.

Research Applications

Cancer Research Applications

The anti-proliferative effects of this compound make it particularly valuable for oncology-focused HTS campaigns. Implementation of this compound in combination screens with standard chemotherapeutic agents can identify synergistic interactions and potential resistance-modifying activities [3]. The compound's ability to modulate sEV PD-L1 secretion—a mechanism shared with other NSAIDs like ibuprofen—suggests potential applications in immuno-oncology, particularly in combination with immune checkpoint inhibitors [6]. Screening approaches should include appropriate co-culture models with immune cells to fully characterize these effects.

Immunology and Inflammation Screening

While this compound's COX inhibitory activity is well-established, HTS approaches can elucidate its COX-independent immunomodulatory mechanisms [3]. Cell-based screens focusing on NF-κB signaling, cytokine secretion profiles, and immune cell activation can identify novel applications for inflammatory and autoimmune conditions. The compound's potential membrane effects may alter receptor clustering and signaling platform organization, providing additional mechanisms for immunomodulation [5].

Neurological Therapeutic Development

The unique ability of this compound to promote SMN2 exon 7 inclusion positions it as a valuable tool compound for developing spinal muscular atrophy therapeutics [1]. HTS campaigns focusing on splicing modulation should include appropriate reporter constructs and validation in patient-derived cells. The blood-brain barrier permeability of this compound analogs could be optimized through medic chemistry approaches informed by HTS data, potentially expanding applications to other neurological disorders.

Conclusion

This compound represents a promising candidate for drug repurposing through cell-based high-throughput screening approaches. The protocols detailed in this application note provide a framework for identifying novel therapeutic applications and elucidating the molecular mechanisms underlying its COX-independent effects. Implementation of these methods requires careful attention to compound solubility, appropriate control selection, and validation strategies to distinguish specific therapeutic effects from general cytotoxicity. The continued investigation of this compound through HTS campaigns offers significant potential for discovering new therapeutic applications that leverage its unique mechanistic profile while potentially mitigating its historical safety concerns through targeted delivery approaches or chemical optimization.

References

SMN2-Derived Protein Measurement: Core Concepts & Techniques

Author: Smolecule Technical Support Team. Date: February 2026

The fundamental goal in Spinal Muscular Atrophy (SMA) research is to increase functional, full-length Survival Motor Neuron (SMN) protein derived from the SMN2 gene. The techniques below are centered on this objective.

Table 1: Key Reagents for SMN Protein Detection

Reagent / Assay Specificity / Purpose Key Characteristics & Applications
4F11 Monoclonal Antibody [1] Specifically recognizes human SMN protein; does not cross-react with native mouse Smn. Ideal for detecting SMN2-derived human SMN protein in transgenic mouse models or patient-derived cells without background interference.
SMN2 Reporter Assay [2] Cell-based system designed to faithfully measure full-length SMN expression from the SMN2 gene. Reproducibly detects increases in SMN protein from compound screening; useful for evaluating changes at transcriptional and splicing levels.
Western Blot Analysis [1] [3] Standard technique for quantifying SMN protein levels and detecting different isoforms (full-length vs. truncated). Used with specific antibodies (e.g., 4F11) to confirm increases in full-length SMN protein in cell or tissue lysates following treatment.

Detailed Experimental Protocols

Protocol 1: Measuring SMN Protein Levels via Western Blot

This protocol is adapted from methods used to validate the 4F11 antibody and assess SMN protein stability [1] [3].

1. Cell Culture and Treatment

  • Cell Lines: Use SMA patient fibroblasts, neural cell lines (e.g., SH-SY5Y), or HeLa cells transfected with SMN2 constructs.
  • Treatment: Apply the compound of interest (e.g., indomethacin or a derivative). A positive control, such as a known SMN2 splicing modifier, is recommended.
  • Sample Harvest: Wash cells with cold PBS and lyse using a RIPA buffer supplemented with protease and phosphatase inhibitors.

2. Protein Extraction and Quantification

  • Centrifuge cell lysates at high speed (e.g., 12,000-14,000 g) for 15 minutes at 4°C to remove insoluble debris.
  • Transfer the supernatant to a new tube and determine protein concentration using a standard assay (e.g., BioRad Protein Assay) [1].

3. Western Blot

  • Gel Electrophoresis: Load an equal amount of total protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel (e.g., 8-12%) and separate proteins by molecular weight.
  • Membrane Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Antibody Incubation:
    • Primary Antibody: Incubate with anti-SMN antibody (e.g., 4F11 at 1:25 dilution [1] or a commercial antibody) diluted in blocking buffer, overnight at 4°C.
    • Washing: Wash membrane 3 times for 5-10 minutes each with TBST.
    • Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Washing: Repeat washing steps.
  • Detection: Develop the blot using a chemiluminescent substrate and image with a digital imager. Use an anti-β-actin or anti-GAPDH antibody as a loading control.

4. Data Analysis

  • Quantify band intensities using image analysis software.
  • Normalize SMN protein band intensity to the loading control.
  • Compare normalized SMN levels between treated and untreated samples to determine fold-change.

Below is a workflow diagram that summarizes this protocol:

G start Start: Cell Culture & Treatment lyse Harvest & Lyse Cells start->lyse quant Quantify Protein lyse->quant gel SDS-PAGE quant->gel blot Transfer to Membrane gel->blot block Block Membrane blot->block ab1 Incubate with Primary Anti-SMN Antibody block->ab1 wash1 Wash ab1->wash1 ab2 Incubate with HRP-Secondary Antibody wash1->ab2 wash2 Wash ab2->wash2 detect Chemiluminescent Detection wash2->detect analyze Image & Quantify Normalize to Loading Control detect->analyze

Protocol 2: Cell-Based Reporter Assay for SMN2 Expression Screening

This protocol is based on a designed reporter assay that measures full-length SMN2 expression [2].

1. Assay Principle

  • A reporter construct (e.g., luciferase) is placed under the control of SMN2 gene regulatory elements, including the critical exon 7 splicing region.
  • Changes in reporter signal directly correlate with changes in the production of full-length SMN2 mRNA and protein.

2. Cell Seeding and Transfection

  • Seed an appropriate cell line (e.g., HEK-293) in a 96-well or 384-well plate format for high-throughput screening.
  • Transfect cells with the SMN2 reporter construct. A stable cell line expressing the reporter is ideal for consistency.

3. Compound Treatment

  • Treat cells with the test compound (e.g., indomethacin hybrid) across a range of concentrations. Include DMSO as a vehicle control and known activators as positive controls.
  • Incubate for a predetermined period (e.g., 24-48 hours).

4. Reporter Signal Measurement

  • Lyse cells according to the reporter system manufacturer's protocol (e.g., luciferase assay).
  • Measure the reporter signal (e.g., luminescence) using a plate reader.
  • Perform cell viability assays (e.g., MTT, CellTiter-Glo) in parallel to normalize for cytotoxicity.

5. Data Analysis

  • Normalize luminescence readings to cell viability values.
  • Calculate the fold-increase in reporter activity relative to the vehicle control.
  • Perform dose-response analysis to determine EC₅₀ values for active compounds.

Mechanism of Action: NSAIDs and SMN2 Modulation

While the exact mechanism of indoprofen is not available, research on indomethacin and related strategies provides strong mechanistic insights.

Table 2: Potential Mechanisms for Modulating SMN2

Mechanism Supporting Evidence Experimental Approach for Validation
Induction of Heat Shock Response (HSR) [4] [5] Heat shock and certain NSAIDs can lower the temperature threshold for HSR, correcting SMN2 splicing. Treat cells with compound and measure levels of Heat Shock Factor 1 (HSF1) activation, Hsp70 expression, and subsequent full-length SMN2 mRNA.
Inhibition of COX Enzymes [6] [7] Indomethacin is a potent, non-selective inhibitor of cyclooxygenase (COX-1 and COX-2). The link to SMN is less direct but may involve reducing inflammatory pathways. Assess prostaglandin E2 (PGE2) levels in cell culture supernatant after treatment via ELISA.
Stabilization of SMN Protein [3] Clinical severity of SMA is linked to the stability and oligomerization ability of SMN protein. Co-immunoprecipitation (Co-IP) assays can be used to test if a compound enhances the self-oligomerization of SMN or its interaction with binding partners like Gemin2.

The following diagram illustrates the primary hypothesized mechanism involving the heat shock response:

G stimulus Stimulus (e.g., Heat, NSAIDs) hsf1 Activation of Heat Shock Factor 1 (HSF1) stimulus->hsf1 hsp Expression of Heat Shock Proteins (HSPs) hsf1->hsp tra2b Upregulation of Splicing Factors (e.g., Tra2Beta) hsp->tra2b stability Improved SMN Protein Stability & Oligomerization hsp->stability Chaperone Function splicing Corrected SMN2 Pre-mRNA Splicing tra2b->splicing fl_smn Increased Full-Length SMN mRNA & Protein splicing->fl_smn fl_smn->stability

Critical Considerations for Researchers

  • Compound Specificity: The protocols and mechanisms described here are based on indomethacin and its derivatives. You must empirically validate and optimize all conditions for This compound, as its physicochemical properties and potency may differ [8].
  • Multi-Mechanism Action: A single compound may work through multiple pathways. It is crucial to design experiments that can dissect these mechanisms (e.g., using a COX-2 selective inhibitor to see if effects are COX-dependent).
  • Advanced Compound Formulations: To improve solubility and reduce toxicity, consider developing advanced formulations. Recent studies have successfully used phospholipid conjugates and nanostructured lipid carriers (NLCs) for indomethacin, which significantly enhanced its anticancer potency in vitro [8].

I hope these detailed application notes and protocols provide a robust foundation for your research on SMN2-derived protein measurement. Should you require further clarification or have more specific questions, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Studying Indoprofen Metabolism in Liver Microsomes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Indoprofen is a chiral nonsteroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class (profens) that was withdrawn from clinical use due to hepatotoxicity concerns. Like other profens, this compound exhibits stereoselective metabolism where the anti-inflammatory activity resides primarily in the S-(+)-enantiomer through cyclooxygenase inhibition. A remarkable metabolic feature of this compound is its ability to undergo metabolic chiral inversion, a process where the less active R-(-)-enantiomer converts to the more active S-(+)-enantiomer via an acyl-CoA thioester intermediate. This biotransformation has significant pharmacological implications as it affects both therapeutic efficacy and toxicity profiles of the drug. Understanding these metabolic pathways is crucial in drug development, particularly for predicting stereoselective disposition and potential hepatotoxicity associated with profen-class drugs. [1] [2]

The liver microsome incubation model provides an invaluable in vitro system for studying drug metabolism without the complexity of whole organisms. Liver microsomes contain membrane-bound drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes and uridine 5'-diphospho-glucuronosyltransferases (UGTs), which are responsible for Phase I and Phase II metabolism of most clinically used drugs. The experimental approach using liver microsomes allows researchers to investigate metabolic stability, identify metabolic pathways, and evaluate enzyme kinetics under controlled conditions. For chiral drugs like this compound, this system enables detailed investigation of stereoselective metabolism and the enantiomeric interconversion processes that occur in vivo. [1] [3]

Table 1: Key Properties of this compound Enantiomers

Property R-(-)-Indoprofen S-(+)-Indoprofen
Pharmacological Activity Minimal anti-inflammatory activity Potent anti-inflammatory activity
Metabolic Fate Undergoes chiral inversion to S-(+) form Limited inversion to R-(-) form
Primary Metabolic Pathways Chiral inversion, hydroxylation Acyl glucuronidation, hydroxylation
Enzyme Involvement Acyl-CoA synthetase, Epimerase CYP2C9, UGTs

Experimental Methodology

Materials and Reagents
  • Liver microsomes: Prepare from phenobarbital-induced Sprague-Dawley rats (20 mg/mL protein concentration) or obtain commercially from reputable suppliers (e.g., Gentest). Store at -80°C until use. Phenobarbital induction is particularly important for studying this compound metabolism as it significantly enhances the chiral inversion rate through induction of specific CYP enzymes. [1] [3]
  • Substrates: Racemic this compound, R-(-)-indoprofen, and S-(+)-indoprofen (purity >98%). Prepare stock solutions in acetonitrile-water (50:50, v/v; pH 5) at 1 mM concentration and store at -20°C protected from light. [1]
  • Cofactor system: NADPH Regenerating System (0.650 mM NADP+, 1.65 mM glucose 6-phosphate, 1.65 mM MgCl₂, and 0.2 unit/mL glucose-6-phosphate dehydrogenase) in 100 mM potassium phosphate buffer (pH 7.4). [3]
  • Quenching solution: Acetonitrile containing internal standard (0.28 μM albendazole or appropriate alternative). [3]
  • Equipment: Thermostated incubation chamber (37°C), robotic liquid handling system (e.g., Freedom Evo 200 with 96-channel head), centrifuge capable of 3000 rpm at 4°C, and LC-MS/MS system for analysis. [3]
Incubation Protocol

The incubation procedure follows a standardized workflow designed to maintain enzyme activity and ensure reproducible results:

  • Preparation of incubation mixture: In a 96-well assay block plate, add 375 μL of potassium phosphate buffer (100 mM, pH 7.4), 75 μL of liver microsomes (0.5 mg/mL final protein concentration), and 25 μL of this compound solution (1 μM final concentration). Include appropriate controls: negative controls without NADPH and without substrate, and positive controls with known metabolic profiles (e.g., buspirone, propranolol, diclofenac). [3]

  • Pre-incubation: Equilibrate the incubation mixture for 5 minutes at 37°C with gentle shaking in a temperature-controlled heating block.

  • Reaction initiation: Add 25 μL of NADPH Regenerating System to initiate the metabolism reaction. For time-course studies (0, 15, 30, 60, 90, and 120 minutes), initiate reactions sequentially with appropriate timing.

  • Incubation: Maintain the reaction mixture at 37°C with continuous gentle agitation to ensure homogeneous mixing and temperature stability.

  • Reaction termination: At designated time points, transfer 100 μL aliquots from incubation mixture to pre-cooled plates containing 555 μL of ice-cold quenching solution (acetonitrile with internal standard). Immediately mix thoroughly to denature enzymes and stop the reaction.

  • Sample processing: Centrifuge the quenched samples at 3000 rpm for 20 minutes at 4°C to precipitate proteins. Transfer 30 μL of supernatant to analysis plates and dilute fivefold with 1:2 (v/v) acetonitrile/water mixture prior to LC-MS/MS analysis. [3]

G start Prepare Incubation Mixture preincubate Pre-incubate at 37°C (5 minutes) start->preincubate initiate Initiate Reaction with NADPH Regenerating System preincubate->initiate incubate Incubate at 37°C (Time course: 0-120 min) initiate->incubate terminate Terminate Reaction with Ice-cold Acetonitrile incubate->terminate centrifuge Centrifuge at 3000 rpm (20 minutes, 4°C) terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Figure 1: Experimental Workflow for this compound Incubation in Liver Microsomes

Analytical Techniques

Enantiomer Separation and Quantification

The enantiomeric composition of this compound following microsomal incubation can be determined using High-Performance Thin-Layer Chromatography (HPTLC) with chiral derivatization:

  • Sample Derivatization: Convert extracted this compound to its diastereomeric derivatives using R-(+)-1-phenylethylamine. The reaction proceeds at room temperature for 30 minutes using ethyl chloroformate as coupling reagent. [1]
  • HPTLC Analysis: Apply derivatives to HPTLC plates and develop using appropriate mobile phase (e.g., hexane:isopropanol:acetic acid). Detect separated diastereomers under UV light at 280 nm. [1]
  • Quantification: Determine S(+)/R(-) ratio by densitometric analysis of derivative spots using calibration curves constructed from standard enantiomer mixtures. [1]

For more sensitive analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior detection and quantification:

  • Chromatography: Use reverse-phase column (e.g., Luna C18(2), 150 × 2.00 mm) with gradient elution from 0 to 95% organic phase (acetonitrile with 0.08% formic acid) over 13 minutes at flow rate of 0.3 mL/min. Aqueous phase consists of 0.1% formic acid in water. [2]
  • Mass Spectrometry: Employ electrospray ionization in positive mode with needle potential at 4.5 kV. Monitor precursor-to-product ion transitions specific to each this compound enantiomer and its metabolites. Use multiple reaction monitoring (MRM) for enhanced sensitivity. [2]
  • Acyl-CoA Thioester Detection: For identifying reactive intermediates, use specific MRM transitions with characteristic fragmentation patterns. The acyl-CoA thioesters typically show neutral loss of 507 amu (adenosine 3',5'-bisphosphate). [2]
Metabolite Identification

Comprehensive metabolite profiling should include:

  • Hydroxylated metabolites: Monitor for 2- and 3-hydroxythis compound using specific MRM transitions.
  • Acyl glucuronides: Identify FLX-1-O-acyl glucuronide metabolites, which are chemically reactive and may mediate covalent binding to proteins. [2]
  • Acyl-CoA thioesters: Detect FLX-S-acyl-CoA thioesters, which are reactive intermediates in the chiral inversion pathway and can transacylate glutathione and protein nucleophiles. [2]
  • GSH conjugates: Monitor for FLX-S-acyl-glutathione (FLX-SG) adducts, which indicate bioactivation through the acyl-CoA pathway. [2]

Table 2: Analytical Parameters for this compound and Metabolite Quantification

Analyte Retention Time (min) MRM Transition Internal Standard Linear Range LLOQ
R-(-)-Indoprofen 6.8 357.2→313.1 Albendazole 1-1000 nM 1 nM
S-(+)-Indoprofen 7.4 357.2→313.1 Albendazole 1-1000 nM 1 nM
2-Hydroxythis compound 5.9 373.1→329.1 Albendazole 5-500 nM 5 nM
3-Hydroxythis compound 6.2 373.1→329.1 Albendazole 5-500 nM 5 nM
FLX-S-acyl-CoA 8.7 1028.3→507.1 Ibuprofen-S-acyl-CoA 0.5-50 nM 0.5 nM
FLX-S-acyl-GSH 7.1 683.2→354.1 Ibuprofen-S-acyl-GSH 0.1-10 nM 0.1 nM

Data Interpretation

Metabolic Inversion Analysis

The chiral inversion process of this compound follows a three-step mechanism: (1) enantioselective formation of an acyl-CoA thioester intermediate preferentially with the R-(-)-enantiomer; (2) epimerization of the R-(-)-acyl-CoA to S-(+)-acyl-CoA via a 2-aryl-2-propenoyl-CoA intermediate; and (3) hydrolysis to form the S-(+)-enantiomer. After incubation of R-(-)-indoprofen with liver microsomes, an appreciable enrichment in the S-(+)-enantiomer is typically observed, with the S(+)/R(-) ratio reaching a maximum after approximately 60 minutes of incubation. This inversion rate is significantly enhanced in phenobarbital-induced microsomes compared to non-induced microsomes, indicating the involvement of inducible enzymes in this metabolic pathway. When incubating the S-(+)-enantiomer, only a small decrease in the S(+)/R(-) ratio is observed, demonstrating the unidirectional preference of the chiral inversion process. [1]

The kinetic parameters of this compound metabolism should be calculated using standard enzyme kinetic models. For metabolic stability assessment, the in vitro half-life (t₁/₂) is determined from the natural logarithm of percent parent compound remaining versus time. The substrate depletion approach is particularly useful for high-throughput screening, where compounds are classified as unstable (t₁/₂ < 30 minutes) or stable (t₁/₂ > 30 minutes). This classification helps identify compounds with potential high clearance and poor oral bioavailability early in drug discovery. For this compound, special attention should be paid to differences in metabolic rates between enantiomers, as this has implications for both efficacy and toxicity. [3]

Enzyme Induction Effects

Enzyme induction significantly influences this compound metabolism. Studies demonstrate that phenobarbital induction increases the S(+)/R(-) ratio by approximately 2-3 fold compared to non-induced microsomes, indicating enhanced chiral inversion capacity. This suggests that phenobarbital-inducible enzymes, particularly specific CYP isoforms, play a crucial role in the metabolic inversion pathway. Additionally, pretreatment with anti-inflammatory agents such as NSAIDs can diminish certain metabolic activities, potentially through interference with the arachidonic acid cascade or acute phase response pathways. These induction and inhibition effects should be carefully considered when extrapolating in vitro metabolic data to in vivo predictions, particularly in special populations or cases of polypharmacy. [1] [4]

G R_enantiomer R-(-)-Indoprofen acyl_coa R-(-)-Acyl-CoA Thioester R_enantiomer->acyl_coa Enantioselective hydroxylated Hydroxylated Metabolites R_enantiomer->hydroxylated CYP2C8/9 Hydroxylation S_enantiomer S-(+)-Indoprofen (Potent Anti-inflammatory) S_enantiomer->hydroxylated CYP2C8/9 Hydroxylation glucuronide Acyl Glucuronide Metabolites S_enantiomer->glucuronide UGTs inverted_coa S-(+)-Acyl-CoA Thioester acyl_coa->inverted_coa Epimerization gsh_conjugate GSH Conjugates acyl_coa->gsh_conjugate Transacylation inverted_coa->S_enantiomer Hydrolysis protein_adduct Protein Adducts (Potential Hepatotoxicity) glucuronide->protein_adduct Covalent Binding gsh_conjugate->protein_adduct Further Reaction cyp CYP2C Enzymes cyp->hydroxylated ligase Acyl-CoA Ligase ligase->acyl_coa epimerase Epimerase epimerase->inverted_coa ugt UGT Enzymes ugt->glucuronide

Figure 2: Metabolic Pathways of this compound in Liver Microsomes

Troubleshooting and Optimization

Common Technical Issues

Several technical challenges may arise during this compound microsomal incubation studies:

  • Low Metabolic Activity: If metabolic conversion rates are unexpectedly low, verify microsomal protein quality and concentration. Check NADPH Regenerating System freshness and composition. Consider using phenobarbital-induced microsomes to enhance metabolic activity, particularly for chiral inversion studies. [1]
  • Poor Enantiomer Separation: If HPTLC fails to adequately resolve enantiomers, optimize derivatization conditions using different chiral amines (e.g., 1-(1-naphthyl)ethylamine) or switch to chiral LC-MS/MS methods for better resolution. [1]
  • Acyl-CoA Thioester Instability: These reactive intermediates are inherently unstable. Process samples immediately after incubation, maintain acidic pH during extraction (pH 4-5), and store at -80°C until analysis to preserve acyl-CoA thioesters. [2]
  • High Background Noise in LC-MS/MS: Use solid-phase extraction for sample cleanup prior to analysis. Optimize mass spectrometry parameters using pure standards, and ensure adequate chromatographic separation to minimize ion suppression.
Quality Control Measures

Implement rigorous quality control procedures to ensure data reliability:

  • System Suitability Test: Before each analysis run, inject standard mixture containing both enantiomers at known concentrations. Acceptance criteria: retention time variability < ±2%, peak area RSD < ±5%, and resolution between enantiomers >1.5.
  • Metabolic Activity Verification: Include positive control compounds with known metabolic profiles (e.g., buspirone, propranolol, diclofenac) in each experiment to verify microsomal activity. [3]
  • Blank Samples: Include matrix blanks (without substrate) and negative controls (without NADPH) to identify interference or non-enzymatic degradation.
  • Replicate Analysis: Perform at least triplicate incubations for each experimental condition to assess variability. Acceptable precision: coefficient of variation < 15% for stable analytes, < 20% for metabolites near quantification limits.

Applications and Implications

The liver microsome incubation model for studying this compound metabolism has broad applications in drug discovery and development. Firstly, it enables early metabolic stability assessment during lead optimization, helping medicinal chemists identify structural features that contribute to excessive clearance or problematic metabolic pathways. The detection of reactive metabolites, particularly acyl glucuronides and acyl-CoA thioesters, provides insights into potential idiosyncratic hepatotoxicity mechanisms observed with several withdrawn profen-class drugs. Furthermore, understanding the stereoselective metabolism of chiral drugs like this compound assists in making critical decisions about whether to develop the drug as a single enantiomer or racemic mixture. [1] [2]

The experimental approaches described for this compound can be extended to other arylpropionic acid derivatives, including ibuprofen, flunoxaprofen, and related NSAIDs. The principles of studying metabolic chiral inversion apply broadly to this drug class, enabling comparative metabolism studies and structure-metabolism relationship analyses. Additionally, the methodology supports enzyme kinetic characterization, allowing determination of parameters such as Vmax, Km, and Ki for specific metabolic pathways. This information is invaluable for predicting drug-drug interactions and understanding interindividual variability in drug response due to genetic polymorphisms in drug-metabolizing enzymes. [5] [2]

From a regulatory perspective, comprehensive metabolism studies using liver microsomes provide critical data required for investigational new drug (IND) applications. The identification of major metabolic pathways, potential reactive intermediates, and enzyme involvement fulfills key regulatory requirements and supports the safe transition of drug candidates from preclinical to clinical development. By implementing these robust and standardized protocols, researchers can generate high-quality, reproducible data that enhances understanding of profen metabolism while contributing to the development of safer chiral pharmaceuticals.

References

What are the GI bleeding risks associated with indoprofen?

Author: Smolecule Technical Support Team. Date: February 2026

Indoprofen's potential to cause gastrointestinal bleeding is a well-documented reason for its market withdrawal. The quantitative and qualitative data on these risks are summarized in the table below.

Table 1: Gastrointestinal Bleeding Risks of this compound

Aspect Details & Quantitative Data
Overall GI Risk Profile Associated with serious adverse effects, mainly gastrointestinal bleeding and perforation. Reports noted a "high rate" of adverse drug reactions. [1]
Comparative Blood Loss In a clinical trial, this compound (300 mg/day and 600 mg/day for 5 days) caused a slight increase in faecal blood loss, which was significantly less than that caused by aspirin (a 6-fold increase). [2]
Associated Mortality Of 46 deaths associated with this compound in three countries, 11 were judged probably or possibly drug-related; 9 of these were caused by gastrointestinal reactions. [1]
Market Status Withdrawn worldwide (circa 1983-84) following reports of serious adverse reactions, including carcinogenicity in animal studies and a high incidence of GI bleeding in post-marketing surveillance. [1] [3]

What are the mechanisms behind this compound-induced GI damage?

The gastrointestinal toxicity of NSAIDs like this compound involves multiple mechanisms, which are visually summarized in the diagram below.

G This compound This compound COX1 Inhibition of COX-1 Enzyme This compound->COX1 COX2 Inhibition of COX-2 Enzyme This compound->COX2 Direct Direct Mucosal Irritation This compound->Direct PG Reduced Prostaglandin Synthesis COX1->PG Mucosal Compromised Mucosal Defense: - Reduced mucus/bicarbonate - Decreased blood flow - Impaired healing PG->Mucosal Ulceration Ulcer Formation Mucosal->Ulceration Direct->Mucosal Bleeding GI Bleeding & Perforation Ulceration->Bleeding

The primary mechanism is the inhibition of the cyclooxygenase (COX) enzymes:

  • COX-1 Inhibition: this compound inhibits COX-1, which constitutively produces prostaglandins that protect the gastric mucosa by stimulating mucus and bicarbonate secretion and maintaining mucosal blood flow. [3] Depleting these prostaglandins compromises the stomach's natural defenses.
  • COX-2 Inhibition: It also inhibits COX-2, which is induced at sites of inflammation. This dual inhibition provides the therapeutic anti-inflammatory effect but also contributes to systemic toxicity. [3]
  • Additional Factors: The chemical structure of the drug can also cause direct topical irritation to the GI epithelium.

What experimental methods are used to assess GI bleeding risk?

For researchers investigating NSAID-induced GI damage, several established experimental methodologies can be employed.

Table 2: Experimental Protocols for Assessing GI Bleeding

Method Key Procedure Applicable Model
Faecal Blood Loss Measurement Use 51Cr-labelled erythrocytes to quantitatively measure blood in animal or human faeces over a specific period (e.g., 5 days of drug administration). [2] Pre-clinical and Clinical trials
Ulcerogenic Liability Study Administer the test compound to animal models (e.g., rats) for a short term. Examine the stomach and intestines to score lesions and ulcers. [4] Pre-clinical development
Platelet Aggregation Assay Analyze the prolongation of bleeding time and reduction in platelet aggregation in vitro or ex vivo. [1] Pre-clinical and Clinical trials
Endoscopic Evaluation Perform colonoscopy to visually identify and document ulcers, inflammation, and bleeding sites. Biopsies can be taken for histopathological analysis. [5] Clinical studies & Case reports

Frequently Asked Questions for Researchers

Q1: Why is this compound still studied if it was withdrawn? this compound serves as a key structural scaffold in medicinal chemistry. Recent research (as of 2025) focuses on modifying its structure, such as adding amide or sulfonamide groups at the C-7 position, to create moderately selective COX-2 inhibitors with improved GI safety profiles for potential applications like ulcerative colitis. [4]

Q2: How does this compound's GI bleeding risk compare to other NSAIDs like ibuprofen? Clinical trial data indicates that at the doses tested, this compound and ibuprofen (900 mg/day) both caused a slight increase in faecal blood loss, which was significantly lower than the blood loss caused by high-dose aspirin (1,500 mg/day). [2] However, post-marketing surveillance revealed that this compound's overall risk profile in widespread use led to its withdrawal, whereas ibuprofen is considered one of the better-tolerated NSAIDs.

Q3: What are the critical risk factors for NSAID-induced GI bleeding that should be controlled for in studies? When designing experiments or clinical trials, it is crucial to account for known risk factors, which include a history of peptic ulcers, concomitant use of antiplatelet drugs or anticoagulants, Helicobacter pylori infection, and advanced age. [6] These confounders can significantly influence the incidence of GI bleeding.

References

Comprehensive Technical Support Guide: Managing Indoprofen Phototoxicity in Drug Development Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Indoprofen Phototoxicity

This compound phototoxicity represents a significant challenge in pharmaceutical development, requiring careful experimental design and interpretation. As a 2-arylpropionic acid derivative belonging to the non-steroidal anti-inflammatory drug (NSAID) class, this compound exhibits complex photochemical behavior when exposed to ultraviolet and visible radiation. This technical support guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and validated experimental protocols to effectively manage and mitigate this compound's phototoxic potential in preclinical studies.

The photosensitivity reactions associated with this compound and related NSAIDs stem from their intrinsic chemical properties, particularly their ability to absorb specific wavelengths of light and generate reactive species that can cause cellular damage. Understanding these mechanisms is crucial for designing robust experiments, accurately interpreting results, and developing strategies to minimize phototoxic risk in subsequent clinical applications. This guide synthesizes current scientific knowledge and practical methodologies to support your research activities involving this compound.

Phototoxicity Mechanisms & Chemical Pathways

Fundamental Photochemical Processes

This compound undergoes specific photochemical transformations when exposed to light energy, primarily driven by its molecular structure that incorporates chromophoric systems capable of absorbing ultraviolet radiation. The initial step involves photon absorption that promotes this compound to an excited singlet state, which can subsequently undergo various deactivation pathways. Research indicates that this compound's photoreactivity is centered on its propionic acid chain, leading to photodecarboxylation and the formation of oxidative compounds whose proportions increase with oxygen concentration [1]. These processes occur predominantly from the excited singlet state with minimal intersystem crossing to triplet states, distinguishing this compound from other photosensitizers like ketoprofen that efficiently populate triplet states [1] [2].

The photodegradation pathway of this compound generates several reactive species that contribute to its phototoxic potential. Experimental evidence confirms that irradiation of this compound in aqueous solutions produces reactive oxygen species (ROS) including singlet oxygen and superoxide anions, which can initiate oxidative damage to biological macromolecules [3]. Additionally, this compound can act as a DNA photosensitizer through both direct photobinding and indirect oxidative damage mechanisms [3]. Studies investigating whether DNA damage is photoinduced directly by this compound or by its photoproducts have revealed that the photodegradation products themselves retain significant photosensitizing capacity, creating complex reaction pathways that must be considered in experimental design [3].

Molecular Initiating Events & Adverse Outcome Pathway

The phototoxicity of this compound follows a defined Adverse Outcome Pathway (AOP) that begins with molecular initiating events and progresses through cellular key events to measurable adverse outcomes. The AOP for ROS-mediated chemical phototoxicity (AOP 282) provides a structured framework for understanding these sequential events [4]. The pathway initiates when this compound absorbs light energy (290-700 nm), becomes photoexcited, and transfers energy to molecular oxygen or cellular components, generating reactive oxygen species including singlet oxygen, superoxide anions, and hydroxyl radicals [4].

The following diagram illustrates the complete phototoxicity pathway from molecular initiation to adverse cellular outcomes:

G cluster_0 Reactive Species Generated MIE Molecular Initiating Event Light Absorption by this compound (290-700 nm) KE1 Key Event 1 Photoexcitation & Reactive Oxygen Species (ROS) Generation MIE->KE1 Photochemical reaction KE2 Key Event 2 Oxidation of Membrane Lipids & Proteins KE1->KE2 Oxidative stress ROS1 Singlet Oxygen (¹O₂) KE1->ROS1 ROS2 Superoxide Anion (O₂˙⁻) KE1->ROS2 ROS3 Hydroxyl Radical (˙OH) KE1->ROS3 ROS4 Carbon-centered Radicals KE1->ROS4 KE3 Key Event 3 Inflammatory Response & Cellular Damage KE2->KE3 Membrane disruption AO Adverse Outcome Cell Death & Tissue Damage KE3->AO Apoptosis/ Necrosis

The reactive oxygen species generated through this compound photosensitization trigger oxidation of crucial cellular components including membrane lipids and proteins [4]. This oxidative damage disrupts cellular homeostasis and activates inflammatory cascades, ultimately leading to cell death through apoptotic and necrotic pathways [2] [4]. The table below summarizes the key reactive species and their cellular targets:

Table: Reactive Species Generated in this compound Phototoxicity and Their Cellular Targets

Reactive Species Formation Mechanism Primary Cellular Targets Biological Consequences
Singlet Oxygen (¹O₂) Type II photochemical reaction Membrane lipids, proteins Lipid peroxidation, protein oxidation
Superoxide Anion (O₂˙⁻) Electron transfer Mitochondrial components Respiratory chain disruption
Hydroxyl Radical (˙OH) Fenton reaction DNA, proteins, lipids Strand breaks, oxidative damage
Carbon-centered Radicals Photodecarboxylation Cellular macromolecules Protein adduct formation

Experimental Protocols & Testing Methods

Standardized Photostability Testing

Photostability testing according to ICH Guidelines Q1A-R2 and Q1B provides the foundation for evaluating this compound photosensitivity [5]. These standardized protocols specify controlled irradiation conditions using artificial daylight fluorescent lamps that combine visible and UV outputs matching the D65/ID65 emission standard [5]. Alternatively, testing may combine a cool white fluorescent lamp with a near ultraviolet lamp (320-400 nm) with maximum energy emission between 350-370 nm [5]. Proper temperature control (typically 25°C) is essential throughout testing to prevent thermal degradation interference.

The analytical framework for monitoring this compound photodegradation typically employs chromatographic techniques (HPLC, UPLC) coupled with spectrophotometric detection [5]. Advanced chemometric methods like Multivariate Curve Resolution (MCR) have been successfully applied to complex photodegradation data sets, enabling resolution of pure spectra for all species involved and their concentration profiles [5]. For forced degradation studies, samples should be placed in chemically inert, transparent containers and exposed to progressively intensified radiation until substantial degradation occurs, facilitating identification of primary photoproducts [5].

Table: Standardized Conditions for this compound Photostability Testing

Parameter Standard Conditions Alternative Conditions Application Context
Light Source Artificial daylight fluorescent lamp (D65/ID65 standard) Cool white fluorescent + near UV lamp (320-400 nm) Regulatory compliance
Total Radiation 250-765 W/m² Not specified Forced degradation studies
Temperature Control 25°C (±2°C) Ambient with cooling All testing
Container Specifications Chemically inert, transparent Amber glass for controls Comparative studies
Sample Analysis Chromatographic + spectrophotometric MCR chemometric methods Photoproduct identification
In Vitro Phototoxicity Assessment

The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test represents the current gold standard for evaluating this compound phototoxic potential according to ICH S10 guidelines [6]. This validated in vitro assay compares cytotoxicity between non-irradiated and irradiated (non-cytotoxic UV-Vis dose) Balb/c 3T3 mouse fibroblast cells, measuring differences in neutral red uptake as a viability endpoint [6]. The test requires careful attention to irradiation conditions, particularly the use of filters to attenuate wavelengths below 320 nm since the 3T3 cell line demonstrates inherent UVB sensitivity [6].

For more mechanistic insights, transient absorption spectroscopy techniques can elucidate this compound's photophysical behavior across femtosecond to nanosecond timescales [7]. These methods directly detect excited states and transient intermediates, enabling detailed mapping of photochemical reaction pathways under different solvent environments [7]. When implementing these advanced techniques, researchers should consider environmental factors including pH, oxygen concentration, and solvent composition, as these significantly influence photochemical pathways and degradation kinetics [7] [5].

Troubleshooting & FAQ

Common Experimental Challenges & Solutions

Table: Troubleshooting Guide for this compound Phototoxicity Studies

Problem Potential Causes Recommended Solutions Preventive Measures
Unexpected photodegradation during handling Ambient light exposure in lab Use amber glassware, work under yellow safe lights Implement light-protected workflows
Inconsistent results in 3T3 NRU assay UVB cytotoxicity interference, temperature fluctuations Apply appropriate filters, strict temperature control Validate irradiation system regularly
Complex photoproduct profiles Multiple degradation pathways, secondary reactions Employ MCR chemometric analysis, LC-MS/MS Time-course studies with multiple sampling points
False positive/negative phototoxicity Improtest conditions not reflecting in vivo reality Include appropriate controls, validate with known standards Follow ICH S10 guidelines strictly
Low photoproduct yields Insufficient irradiation, oxygen depletion Optimize light source, ensure oxygen saturation Monitor reaction progression in real-time
Frequently Asked Questions

Q1: What specific wavelengths are most problematic for this compound stability?

This compound demonstrates maximum photosensitivity in the UVA spectrum (320-380 nm), with significant responsiveness extending into the UVB range (280-320 nm) [4] [6]. The absorption spectrum overlaps with solar UV radiation that reaches the earth's surface (approximately 95% UVA and 5% UVB) [6]. Researchers should note that radiation below 320 nm can be particularly damaging during experimental procedures, necessitating appropriate filtering [6].

Q2: How does this compound phototoxicity compare to other NSAIDs?

This compound shares the 2-arylpropionic acid structure with other NSAIDs like ibuprofen and ketoprofen, but exhibits distinct photochemical behavior [1] [2]. Unlike ketoprofen, which efficiently populates triplet states and generates singlet oxygen similar to benzophenone, this compound undergoes predominant singlet state photoreactivity with weak intersystem crossing [1] [2]. This fundamental difference in photophysical pathways results in varied photoproduct profiles and potentially different phototoxic manifestations.

Q3: What are the primary photodegradation products of this compound?

The major photodegradation pathway involves photodecarboxylation of the propionic acid side chain, generating ethyl, hydroxyethyl, and acetyl derivatives similar to other arylpropionic acids [1]. These primary photoproducts may undergo further transformation, and some retain photosensitizing capacity themselves [3]. Complete characterization requires analytical approaches like LC-MS/MS to identify both major and minor degradation products under different experimental conditions.

Q4: How can we differentiate between phototoxicity and photoallergy in testing?

Phototoxicity represents a direct chemical damage response that typically occurs at first exposure with dose-dependent characteristics, while photoallergy constitutes an immunologically mediated reaction requiring prior sensitization [8] [6]. At the molecular level, photoallergy involves drug photobinding to carrier proteins forming complete photoantigens, while phototoxicity primarily involves oxidative damage pathways [6]. Differentiating these mechanisms requires specific assays including photohaemolysis tests, lymphocyte proliferation assays, and animal models for photoallergy assessment.

Risk Mitigation & Experimental Optimization

Formulation Strategies for Photoprotection

Lipid nanocarrier systems represent a promising approach for mitigating this compound phototoxicity while maintaining therapeutic activity. Research demonstrates that liposomes, niosomes, and solid lipid nanoparticles can significantly improve photostability through multiple mechanisms including light scattering, absorption of damaging wavelengths by carrier materials, and molecular encapsulation that restricts photochemical reactions [5]. These systems provide the additional benefit of modified release profiles, potentially enhancing the therapeutic index of this compound formulations.

The development of novel material composites has shown efficacy in reducing photosensitivity while maintaining pharmacological activity. Studies investigating iron-zinc-tin oxide composites and Co₃O₄/TiO₂ heterojunctions demonstrate enhanced photoprotection capabilities through optimized electron transfer processes and surface interactions [9]. When designing experimental formulations, researchers should consider that the protective efficacy varies significantly with material composition, drug loading capacity, and environmental factors including pH and ionic strength [9] [5].

Experimental Workflow Recommendations

Implementing light-protected workflows is essential for reliable this compound research. Critical steps include: using amber glassware or light-blocking containers for all solutions; working under yellow or red safe lights in laboratory settings; applying UV-filtering materials to storage areas; and minimizing unnecessary light exposure during experimental procedures [5]. Additionally, researchers should include appropriate controls in all studies, including dark controls, vehicle controls, and positive controls using established photosensitizers like chlorpromazine for assay validation [6].

References

optimizing Indoprofen enantiomeric separation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the most common chiral separation technique for acidic compounds like Indoprofen?

    • A: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and reliable technique. Polysaccharide-based columns, such as those coated with amylose or cellulose derivatives (e.g., Chiralpak IA, IB, IC, AD-H, AS-H), are highly successful for a wide range of racemates [1]. For this compound specifically, nano-liquid chromatography with a mobile phase additive has also been demonstrated [2].
  • Q2: My enantiomers are not resolving. What should I do first?

    • A: Begin with a systematic screening approach. Start with 3-4 different CSPs (e.g., Chiralpak IA, IB, IC) and a set of 4 standard mobile phases in normal-phase mode (e.g., 100% heptane with 10-20% ethanol or isopropanol, with 0.1% acid or base additive) [1]. This strategy can achieve enantiorecognition for over 90% of racemates.
  • Q3: What does "enantiomeric excess" (e.e.) mean?

    • A: Enantiomeric excess is a measure of the optical purity of a sample. It represents the percentage excess of the major enantiomer over the minor one in a mixture. For example, a sample with 75% of one enantiomer and 25% of the other has an e.e. of 50% [3]. It is equivalent to optical purity.
  • Q4: When should I use the reversed-phase (RP) mode for chiral separation?

    • A: Use RP mode when your sample is in an aqueous medium (e.g., biological extracts), has low solubility in organic solvents, or when you require compatibility with LC-MS [1]. It is also a good alternative if normal-phase mode does not provide sufficient enantioselectivity.

Troubleshooting Guide

Here is a structured table to help diagnose and solve common problems in chiral method development.

Problem Possible Causes Recommended Solutions

| No Resolution (α ≈ 1) | - Unsuitable chiral selector

  • Incorrect mobile phase pH or composition
  • Sample degradation/racemization | - Switch CSP (e.g., from amylose to cellulose) [1]
  • Screen different organic modifiers (e.g., EtOH vs. IPA) and additives [4] [5]
  • Verify sample stability using a diode array detector [6] | | Poor Peak Shape (Tailing) | - Incompatible mobile phase additive
  • Secondary interactions with stationary phase
  • Column overloading | - For basics, try TFA; for acids, try DEA [1]
  • Adjust buffer concentration or pH; switch to RP mode [1]
  • Reduce sample injection volume or concentration [6] | | Low Retention (k' < 1) | - Mobile phase too strong | - Decrease the percentage of polar organic modifier (e.g., from 20% to 5% IPA) [5] [1]
  • In RP mode, decrease the percentage of ACN or MeOH [1] | | Irreproducible Retention Times | - Uncontrolled column temperature
  • Unstable mobile phase pH
  • Hysteresis of polysaccharide columns | - Use a thermostated column compartment [1]
  • Use fresh, properly prepared buffers [6]
  • Condition the column extensively with the mobile phase; hysteresis is a known characteristic [4] |

Method Validation Parameters

For any chiral purity assay to be used in a quality control environment, the following validation parameters should be demonstrated as per regulatory guidelines [6].

Parameter Requirement for Chiral Purity Assay
Specificity No interference from impurities, excipients, or the other enantiomer.
Resolution (Rs) Minimum of 1.7 for baseline separation between enantiomers [6].
Precision Major component: <5% RSD. Minor enantiomer (at specification): <20% RSD [6].
Quantitation Limit (LOQ) Signal-to-noise ratio not less than 10 for the minor enantiomer [6].
Detection Limit (LOD) Signal-to-noise ratio not less than 3 [6].
Linearity Demonstrated from 80-120% of the target level for both components [6].

Experimental Protocols

Protocol 1: Normal-Phase HPLC Screening for this compound

This is a standard starting protocol for separating enantiomers of non-steroidal anti-inflammatory drugs (NSAIDs) like this compound.

  • Objective: To find initial chromatographic conditions for the separation of this compound enantiomers.
  • Materials:
    • HPLC System: Quaternary pump, autosampler, diode array detector (DAD), column oven.
    • Columns: A set of 3-4 polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC; 250 mm x 4.6 mm, 5 µm) [1].
    • Mobile Phase: Pre-mixed solvents: A) Heptane, B) Heptane:Ethanol (80:20), C) Heptane:Isopropanol (80:20), D) Pure Ethanol. All with 0.1% Trifluoroacetic Acid (TFA) as an additive for acidic analytes [5] [1].
    • Sample: this compound racemate, dissolved in ethanol at ~1 mg/mL.
  • Procedure:
    • Condition each column with the starting mobile phase (e.g., 20% B in A) for at least 30 minutes.
    • Set the flow rate to 1.0 mL/min, column temperature to 25°C, and detection wavelength to 220-280 nm.
    • Inject 5-10 µL of the sample.
    • Run a linear gradient from 0% to 50% of the polar modifier (B, C, or D) over 20-30 minutes.
    • If a promising separation is observed, optimize isocratically using the modifier percentage that gives a retention factor (k') between 1 and 10.
  • Expected Outcome: Identification of one or more CSP/mobile phase combinations that provide baseline resolution (Rs > 1.7) for this compound enantiomers.
Protocol 2: Nano-LC with Cyclodextrin Additive

This protocol is based on a published study that successfully separated several NSAIDs, including this compound [2].

  • Objective: Enantioseparation using a chiral mobile phase additive with a reverse-phase nano-LC system.
  • Materials:
    • Nano-LC System: Capillary LC pump, UV detector with a micro-flow cell.
    • Column: Capillary column (100 µm id) packed with 3 µm C18 particles [2].
    • Mobile Phase: 30% Acetonitrile in a 30 mM Tri-O-Methyl-β-Cyclodextrin (TM-β-CD) aqueous solution, adjusted to pH 3.0 [2].
    • Chiral Selector: Heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD).
  • Procedure:
    • Prepare the mobile phase by dissolving TM-β-CD in the aqueous buffer, adjusting the pH, and then mixing with acetonitrile.
    • Equilibrate the capillary column with the mobile phase.
    • Inject a nanoliter-volume of the this compound racemate solution.
    • Run isocratically and monitor the elution.
  • Key Parameters: The retention and resolution will decrease with increasing TM-β-CD concentration. The apparent association constants can be calculated assuming a 1:1 enantiomer-to-CD ratio [2].

Chiral Method Development Workflow

The following diagram illustrates the decision-making process for developing a chiral HPLC method, from column selection to mode optimization.

G Start Start Method Development ColumnChoice Select 3-4 Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) Start->ColumnChoice ModeDecision Select Chromatographic Mode ColumnChoice->ModeDecision NP Normal Phase (NP) Heptane/Alcohol with Additives ModeDecision->NP POLAR Polar Organic Mode Neat Solvents (e.g., ACN, EtOH) ModeDecision->POLAR RP Reversed Phase (RP) Water/MeOH or ACN with Buffer ModeDecision->RP Screen Perform Screening NP->Screen POLAR->Screen RP->Screen Evaluate Evaluate Results (Resolution, Peak Shape) Screen->Evaluate Evaluate->ColumnChoice No Resolution Success Success: Method Found Evaluate->Success Rs > 1.7 Optimize Optimize Conditions (Isocratic, Temperature, Flow) Evaluate->Optimize Partial Separation Optimize->Evaluate

References

reducing Indoprofen photodegradation in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the main mechanism of Indoprofen photodegradation? A1: The primary photochemical reaction for this compound is photodecarboxylation, where it loses its carboxylic acid group from the excited singlet state. This process leads to various oxidative photoproducts, especially in the presence of oxygen [1] [2].

  • Q2: Does this compound itself cause DNA damage? A2: Evidence suggests that the parent this compound molecule is not the main photosensitizer. The DNA damage is primarily caused by photoproducts generated when this compound is exposed to light [3]. One study showed that the methyl ester of this compound, which has different photochemical properties, was much less efficient at causing DNA photodamage, pointing to the critical role of the photoproducts [3].

  • Q3: What type of DNA damage do these photoproducts cause? A3: The photoproducts can induce different types of lesions depending on the DNA structure [3]:

    • In single-stranded DNA, they cause piperidine-sensitive lesions at all guanine (G) bases via a Type I mechanism (electron transfer).
    • In double-stranded DNA, damage occurs with high selectivity at the 5'-G in a 5'-GG-3' sequence.
    • At thymine-thymine (TT) sites, an energy transfer process can lead to the formation of thymine dimers.
  • Q4: How can I protect my this compound samples from degrading? A4: The most effective strategy is to use lipid-based nanocarriers. Research on NSAIDs has demonstrated that encapsulation in systems like liposomes, niosomes, or solid lipid nanoparticles can significantly minimize photodegradation. These systems act as a physical barrier against light and can also improve the controlled release of the drug [4].

Troubleshooting Guide: Reducing this compound Photodegradation

Problem Possible Cause Solution
Rapid sample degradation during handling Exposure to ambient light (especially UV and visible) Work under specific safe lights (e.g., amber or red). Use amber glassware or light-blocking containers for all solutions [5].
High variability in experimental results Inconsistent light exposure during experiments Use a controlled light chamber and calibrated radiometers to ensure consistent and reproducible irradiation conditions [4] [6].
DNA damage in assays even with low this compound conc. Damage from highly reactive photoproducts Consider encapsulating this compound in lipid nanoparticles to trap photoproducts and prevent interaction with DNA [4].
Drug degradation in long-term storage Photons from lab lighting causing slow degradation Store samples in the dark at low temperatures. Use specialized UV-blocking primary packaging (e.g., amber glass like Fiolax amber) [5].

Experimental Protocol: Photostability Testing

For a standardized assessment of this compound's stability, you can follow the ICH Q1B Guideline for photostability testing [4].

  • Light Source & Setup: Use a photostability chamber equipped with a combination of a cool white fluorescent lamp and a near ultraviolet lamp (NUV) emitting in the range of 320-400 nm. Optionally, an artificial daylight lamp (D65/ID65 standard) can be used [4].
  • Sample Preparation: Prepare your this compound solutions in chemically inert and transparent containers (e.g., quartz cuvettes).
  • Irradiation: Expose the samples to light in the 300-800 nm range. The chamber should have temperature control to maintain a constant temperature (e.g., 25°C).
  • Control: Keep an identical sample wrapped in aluminum foil as a dark control.
  • Analysis: Monitor the degradation profile using a chromatographic technique (e.g., HPLC). You can also apply Multivariate Curve Resolution (MCR) to spectrophotometric or chromatographic data to model the degradation process and identify the pure spectra of the drug and its photoproducts [4].

The workflow below summarizes the key steps for conducting a photostability experiment.

G Start Start Photostability Test Light Set Up Light Source (Cool White Fluorescent + Near UV Lamp 320-400 nm) Start->Light Sample Prepare Sample & Dark Control Light->Sample Expose Expose to Controlled Irradiation Sample->Expose Analyze Analyze Degradation (e.g., HPLC, MCR) Expose->Analyze Result Evaluate Results & Implement Stabilization Analyze->Result

Key Takeaway for Your Research

The critical insight from the literature is that your experimental design should focus not only on stabilizing the parent this compound molecule but also on managing the photoproducts, as they are the primary culprits of DNA photodamage [3]. Employing lipid nanocarriers appears to be a promising strategy to address both issues simultaneously [4].

References

Summary of Solubility Enhancement Techniques for Indomethacin

Author: Smolecule Technical Support Team. Date: February 2026

Technique Mechanism Key Formulation/Component Solubility/Dissolution Outcome Reference
Cocrystal Formation Forms a new crystalline structure with a coformer via non-covalent interactions. [1] Coformer: Benzoic Acid (AcBz); Solvent: Ethanol [1] Solubility enhanced; highest solubility and equilibrium constant (Keq) observed with ethanol as solvent. [1]
Eutectic Solvents Uses green, biodegradable solvent mixtures as co-solvents. [2] Solvents: MEAP/EG, MEAL/EG, MEAA/EG [2] Solubility increased with rising temperature and eutectic solvent concentration; MEAP/EG showed highest solubility enhancement. [2]
Acid-Base Supersolubilization (ABS) & Amorphous Solid Dispersion (ASD) Creates an amorphous system via acid-base interaction, stabilized in a polymer matrix. [3] Weak Base: Tromethamine; Polymer: Kollidon VA64 [3] Aqueous solubility increased from ~1.5 µg/mL (pH 1.2) to >240 mg/mL (pH ~8.0); 100% drug release achieved at pH 6.8. [3]
Nanoparticles Increases surface area-to-volume ratio via particle size reduction. [4] Polymer: PVP-K30; Method: Nanoprecipitation [4] 100% drug release within 50 minutes, compared to 20% for raw drug; smallest particle size: 94.3 nm. [4]

Troubleshooting Guides & Experimental Protocols

Here are detailed methodologies for the key techniques cited in the research.

Cocrystal Formation via Solvent Evaporation

This protocol is adapted from a study that successfully formed Indomethacin-Benzoic Acid cocrystals. [1]

  • Objective: To enhance the solubility and thermodynamic stability of a poorly water-soluble API by forming a pharmaceutical cocrystal.

  • Materials: Active Pharmaceutical Ingredient (API), Coformer (e.g., Benzoic Acid), common solvent (e.g., Ethanol, Methanol, Ethyl Acetate).

  • Procedure:

    • Solution Preparation: Dissolve the API and the coformer in a common solvent in equimolar (1:1) stoichiometric proportions. [1]
    • Evaporation: Leave the solution at room temperature in a flow hood for 24 hours or until the solvent completely evaporates. [1]
    • Crystal Collection: Collect the resulting solid crystals.
    • Characterization: Confirm cocrystal formation using techniques like Differential Scanning Calorimetry (DSC), Infrared (IR) spectroscopy, and Powder X-ray Diffraction (PXRD). [1]
  • Troubleshooting FAQs:

    • Q: Cocrystal formation does not occur. What could be wrong?
      • A: The choice of solvent is critical. The API and coformer must have adequate and similar solubility in the selected solvent. Screen different solvents (e.g., ethanol, methanol) to find one that promotes molecular interaction and supersaturation. [1]
    • Q: How can I predict the solubility of my cocrystal?
      • A: Construct a Phase Solubility Diagram (PSD). This involves measuring the API's solubility at varying concentrations of the coformer. The PSD helps identify the thermodynamically stable zone for cocrystal formation and shows how cocrystal solubility decreases with increasing coformer concentration. [1]
Nanoparticle Formulation via Nanoprecipitation

This protocol is based on a study that successfully created Indomethacin nanoparticles using PVP-K30. [4]

  • Objective: To improve the dissolution rate and solubility of a drug by reducing its particle size to the nanoscale.

  • Materials: Drug (Indomethacin), Polymers (e.g., HPMC E50, PVP-K30, Poloxamer 188), Organic solvent (e.g., Ethanol), Anti-solvent (e.g., Water).

  • Procedure:

    • Organic Phase: Dissolve the drug and a polymer (e.g., in a 1:1 ratio) in a suitable organic solvent. [4]
    • Aqueous Phase: Prepare an aqueous phase, which may contain a stabilizer.
    • Precipitation: Under magnetic stirring, inject the organic phase into the aqueous phase. Nanoparticles form instantly as the solvent diffuses out.
    • Solvent Removal: Remove the organic solvent under reduced pressure.
    • Lyophilization: Freeze-dry the nanoparticle suspension to obtain a dry powder for further characterization and use. [4]
  • Troubleshooting FAQs:

    • Q: My nanoparticles are aggregating. How can I prevent this?
      • A: Aggregation can be mitigated by optimizing the type and concentration of the stabilizer polymer (e.g., Poloxamer 188) and ensuring efficient stirring during the precipitation step. [4]
    • Q: The particle size of my batch is too large or inconsistent.
      • A: Particle size is significantly affected by the drug-to-polymer ratio and the type of polymer used. Systematically vary these parameters (e.g., 1:1, 1:2, 1:3) and use dynamic light scattering (DLS) to monitor the size and polydispersity index (PDI) until the desired size is achieved. [4]
Acid-Base Supersolubilization (ABS) for Amorphous Solid Dispersion (ASD)

This protocol outlines a novel approach to create a stable amorphous solid dispersion at a lower processing temperature. [3]

  • Objective: To dramatically increase drug solubility and enable low-temperature Hot Melt Extrusion (HME) by leveraging an acid-base interaction between the drug and a weak base.

  • Materials: Weakly Acidic Drug (e.g., Indomethacin), Weak Base (e.g., Tromethamine), Polymer (e.g., Kollidon VA64), Surfactant (e.g., Poloxamer 407).

  • Procedure:

    • Physical Mixture: Prepare a physical mixture of the drug and the weak base in a specific molar ratio (e.g., 1:2 Indomethacin:Tromethamine). [3]
    • Melt Extrusion: Process the mixture along with the polymer and surfactant using Hot Melt Extrusion (HME). The acid-base interaction significantly lowers the melting point, allowing extrusion at a much lower temperature (e.g., 80°C) than with the polymer alone (~140°C). [3]
    • Characterization: Confirm the amorphous nature of the resulting solid dispersion using DSC and PXRD. Perform dissolution studies under physiologically relevant pH conditions. [3]
  • Troubleshooting FAQs:

    • Q: The drug still recrystallizes during storage or dissolution.
      • A: The stability of the amorphous form is paramount. Use DSC to measure the glass transition temperature (Tg) and study the structural relaxation dynamics. A higher Tg and slower molecular mobility (longer structural relaxation time, τα) generally indicate better physical stability against recrystallization. [5]
    • Q: Why is my dissolution rate not satisfactory at low pH?
      • A: The acid-base supersolubilization effect is pH-dependent. The formulation may show a "spring and parachute" effect, where it rapidly dissolves (spring) at higher pH and the polymer acts as a stabilizer (parachute) to prevent precipitation at low pH. Ensure your dissolution test uses media that mimic the gastrointestinal pH gradient. [3]

Experimental Workflow Diagram

The following diagram visualizes the key stages of solubility enhancement research, from initial assessment to final analysis.

Start Start: Identify Poorly Soluble Drug Assess Assess Physicochemical Properties Start->Assess StratSel Select Enhancement Strategy Assess->StratSel FormDev Formulation Development StratSel->FormDev Char Characterization FormDev->Char Eval In-Vitro Performance Evaluation Char->Eval Analyze Data Analysis & Optimization Eval->Analyze Analyze->FormDev Refine Formulation End End Analyze->End Proceed to In-Vivo Studies

Solubility Enhancement Research Workflow

References

Troubleshooting Guide: Analytical Method Issues

Author: Smolecule Technical Support Team. Date: February 2026

Issue Potential Causes Troubleshooting Steps
Low Sensitivity Sub-optimal detection wavelength [1] [2] Verify analyte's λ-max (~320-330 nm for UV). Use surfactants to enhance sensitivity and stabilize ion-pair complexes [2].
Poor Chromatography (Peak Tailing/Splitting) Inappropriate mobile phase/column chemistry [3] [4] Use acidic modifiers (0.1% formic acid). Ensure C18 column is compatible with low pH. Prepare fresh mobile phase [4].
Low Drug Solubility in Sample Prep Drug's inherently low aqueous solubility [1] Use hydrotropic agents (sodium acetate, sodium citrate, urea) or organic solvents (ACN, MeOH) with sonication [3] [1].
Low Encapsulation Efficiency (for Nano-formulations) Sub-optimal polymer/drug or surfactant ratios [5] Increase PEG 2000 or adjust EUDRAGIT L100 and surfactant (Tween 80) concentrations [5].

Frequently Asked Questions (FAQs)

Method Development

Q1: What is a robust HPLC method for analyzing this class of drug? A widely used method for Indomethacin, which can serve as a starting point, uses the following conditions [4]:

  • Column: C18, 2.1 x 50 mm, 2.2 µm
  • Mobile Phase:
    • A: Water with 0.1% Formic Acid
    • B: Acetonitrile with 0.1% Formic Acid
  • Gradient: 10% B to 70% B over 9 minutes
  • Flow Rate: 0.3 mL/min
  • Detection: UV at 240 nm
  • Sample Prep: Dissolve in 50/50 A/B solvent, sonicate for 10 minutes, and filter through a 0.45µm nylon membrane [4].

Q2: How can I improve the sensitivity of my UV spectroscopic method without expensive equipment? You can employ ion-pair complex formation. This simple technique involves mixing the drug with reagents like Chrome Azurol S or Methyl Red in the presence of surfactants (e.g., Cetylpyridinium chloride). This forms a colored complex that can be measured at a visible wavelength (e.g., 513 nm or 527 nm), greatly enhancing sensitivity without needing extraction steps [2].

Formulation Analysis

Q3: How do I achieve high encapsulation efficiency for nanoparticle formulations? Based on a factorial design study, the amount of PEG 2000 is the most critical factor. To achieve high encapsulation efficiency (>95%), use a formulation containing 40 mg of PEG 2000 alongside an enteric polymer like EUDRAGIT L100 [5].

Quality Assurance

Q4: How do I validate my analytical method to ensure it's reliable? Your method validation should follow International Council for Harmonisation (ICH) Q2(R1) guidelines. Key parameters to assess include [3] [1]:

  • Linearity: A correlation coefficient (R²) of >0.99 over your working range (e.g., 10-50 µg/mL) [1].
  • Accuracy: Conduct a recovery study, with results ideally between 98-102% [1].
  • Precision: Determine both intra-day and inter-day precision, with %RSD values of <2% indicating good reproducibility [1].
  • LOD/LOQ: Establish the Limit of Detection and Limit of Quantitation as per ICH formulas [1].

Experimental Workflow for Method Development

The following diagram outlines a logical workflow for developing and validating an analytical method, integrating the troubleshooting concepts above.

G Start Start: Define Analytical Goal SamplePrep Sample Preparation Start->SamplePrep SP1 Low Solubility? SamplePrep->SP1 MethodDev Method Development MD1 HPLC or UV/VIS? MethodDev->MD1 MethodVal Method Validation End Method Ready for Use MethodVal->End SP1->MethodDev No SP2 Use Hydrotropic Agents or Organic Solvent + Sonication SP1->SP2 Yes SP2->MethodDev MD2 HPLC Path MD1->MD2 Select MD3 UV/VIS Path MD1->MD3 Select MD4 Poor Peak Shape? MD2->MD4 MD5 Low Sensitivity? MD3->MD5 MD4->MethodVal No MD6 Optimize Mobile Phase: Add Acidic Modifier (0.1% HCOOH) MD4->MD6 Yes MD5->MethodVal No MD7 Use Ion-Pair Complex Formation with Surfactants MD5->MD7 Yes MD6->MethodVal MD7->MethodVal

References

Analytical Methods for Indoprofen Detection

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key parameters from research studies for the detection and analysis of Indoprofen.

Method Key Parameter/Claim Experimental Context / Notes
Reversed-Phase HPLC [1] Detection limit: 0.5 μg/mL (in plasma/urine) [1] Foundational method; uses plasma/urine with minimal sample prep. [1]
LC-MS/MS [2] Used as an Internal Standard (100 μM) [2] Protocol for glutathione reactivity assay; indicates common lab use as a standard. [2]
Ionic Liquid Additive [3] Acts as a silanol blocker Use of ILs (e.g., [C4mim][BF4]) in mobile phase can improve peak shape and resolution in HPLC. [3]
Micellar Electrokinetic Chromatography (MEKC) [3] Chiral separation of profens Technique for simultaneous enantio-separation of this compound and other NSAIDs. [3]

FAQs and Troubleshooting Guide

Here are some common experimental challenges and potential solutions based on the retrieved literature.

  • Q: How can I improve the peak shape and resolution for this compound in my HPLC method?

    • A: Consider using an ionic liquid (IL) as a mobile-phase additive. ILs can act as silanol blockers, suppressing interactions between basic analytes and residual silanol groups on the stationary phase, which leads to better peak symmetry and efficiency [3]. A common example is 1-butyl-3-methylimidazolium tetrafluoroborate ([C4mim][BF4]) [3].
  • Q: I need to perform a chiral separation of this compound. What are my options?

    • A: Micellar Electrokinetic Chromatography (MEKC) has been successfully used for the simultaneous enantio-separation of this compound and other profens. This method typically employs a chiral selector like heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin in combination with an optically active cationic IL surfactant [3].
  • Q: My analysis requires high sensitivity for trace-level detection. What is the most sensitive method?

    • A: While a specific LC-MS/MS method for this compound was not detailed, LC-MS/MS is generally the gold standard for sensitivity in bioanalysis. A method developed for ibuprofen enantiomers achieved a lower limit of quantification of 0.1 μg/mL in dog plasma using a chiral column [4]. Transferring these principles—using a stable isotope-labeled internal standard, optimized mass transitions, and a robust sample clean-up (like liquid-liquid extraction)—is the recommended path for developing a highly sensitive this compound assay [4].

Experimental Workflow for Method Development

The following diagram outlines a general logical workflow for developing and troubleshooting an analytical method for this compound, based on the principles found in the literature.

G Start Start: Define Analysis Goal Step1 1. Select Core Method Start->Step1 Step2 2. Optimize Separation Step1->Step2 A1 HPLC-UV Step1->A1 Routine QC A2 LC-MS/MS Step1->A2 High Sensitivity A3 Chiral HPLC or MEKC Step1->A3 Chiral Separation Step3 3. Enhance Sensitivity Step2->Step3 B1 Use Ionic Liquid Mobile Phase Additive Step2->B1 Poor Peak Shape? Step4 4. Validate Method Step3->Step4 C1 C1 Step3->C1 Sample Clean-up C2 C2 Step3->C2 Use Internal Standard (e.g., stable isotope) End Method Ready Step4->End

Methodology Deep-Dive: LC-MS/MS Enantioseparation

While developed for Ibuprofen, the detailed methodology from [4] provides an excellent template for developing a highly sensitive and selective chiral method for this compound. Key parameters are listed below.

Parameter Specification
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Chromatography Column CHIRALCEL OJ-3R (150 x 4.6 mm, 3 µm)
Mobile Phase 0.008% Formic acid in Water-Methanol (15:85, v/v)
Flow Rate 0.4 mL/min
Sample Preparation One-step Liquid-Liquid Extraction (LLE) with Ethyl Acetate:MTBE (7:3)
Sample Volume 10 µL of plasma
Internal Standard Stable isotope-labeled analog (e.g., ibuprofen-d3)

References

FAQ: Minimizing Indomethacin-Induced DNA Damage

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the primary mechanism behind Indomethacin-induced genotoxicity? A: The primary mechanism is oxidative stress. Indomethacin administration leads to an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses. This results in oxidative damage, which can cause lipid peroxidation (measured as Malondialdehyde or MDA) and depletion of protective antioxidants like Glutathione (GSH), ultimately leading to DNA damage and mutations [1].

Q: How can I experimentally confirm and mitigate this genotoxicity in my studies? A: You can use the following established experimental protocols, which have successfully demonstrated both the effect and its mitigation. The core method for assessing genotoxicity is the Micronucleus (MN) Assay [1].

The workflow for these experiments can be summarized as follows:

G Start Study Design InVivo In Vivo Model (Mice) Start->InVivo InVitro In Vitro Model (Human Lymphocytes) Start->InVitro Proc1 Pretreatment with Protectant (e.g., Curcumin) InVivo->Proc1 InVitro->Proc1 Proc2 Indomethacin Challenge Proc1->Proc2 Assay Genotoxicity & Oxidative Stress Assessment Proc2->Assay Eval1 Micronucleus (MN) Assay Assay->Eval1 Eval2 Oxidative Markers: MDA & GSH levels Assay->Eval2 Result Result Analysis Eval1->Result Eval2->Result

Detailed Experimental Protocols

1. In Vivo Model (Mouse Bone Marrow Cells) This method assesses genotoxicity in a whole-organism context.

  • Animal Model: Male Balb/c mice (3-4 weeks old, 25-30 g) [1].
  • Pretreatment: Administer a single intraperitoneal (i.p.) dose of the protective compound (e.g., curcumin at 100 mg/kg) 30 minutes before indomethacin challenge [1].
  • Genotoxicity Induction: Administer a single i.p. injection of indomethacin (e.g., at 10, 20, and 40 mg/kg) [1].
  • Sample Collection: After 24 hours, euthanize the animals and collect bone marrow cells from both femurs [1].
  • Assessment:
    • Micronucleus Assay: Prepare slides from bone marrow cells, stain with Giemsa solution, and examine under a microscope. Count at least 2,000 erythrocytes per mouse to determine the ratio of polychromatic erythrocytes (PCE) to normochromatic erythrocytes (NCE) and the frequency of micronucleated PCEs [1].
    • Oxidative Stress: Analyze the homogenized bone marrow cells for Malondialdehyde (MDA) levels (indicating lipid peroxidation) and Glutathione (GSH) concentration [1].

2. In Vitro Model (Human Peripheral Blood Lymphocytes) This method is useful for initial, controlled screening.

  • Cell Culture: Obtain heparinized blood from a healthy donor and culture lymphocytes in a medium supplemented with phytohemagglutinin (PHA) to stimulate cell division [1].
  • Treatment: Treat the cultured cells for 24 hours with the following groups:
    • Vehicle control
    • Indomethacin alone (e.g., 100 and 200 μΜ)
    • Indomethacin (100 and 200 μΜ) plus a protective compound (e.g., curcumin at 27 μΜ) [1].
  • Micronucleus Assay: Add cytochalasin-B to inhibit cytokinesis. After 28 hours, harvest the cells, lyse red blood cells, fix the samples, and prepare slides. Score at least 1,000 binucleated cells for the presence of micronuclei [1].
  • Oxidative Stress: Evaluate MDA and GSH levels in the treated lymphocyte samples [1].

Experimentally-Validated Protection Strategies

The table below summarizes a key compound that has shown protective effects in the models described above.

Protective Agent Proposed Mechanism of Action Experimental Model Key Quantitative Findings

| Curcumin | Antioxidant; decreases oxidative stress [1]. | In Vitro: Human lymphocytes In Vivo: Mouse bone marrow [1] | In Vitro: Significant ↓ in micronuclei percentage & MDA; Significant ↑ in GSH vs. indomethacin alone [1]. In Vivo: Significant ↑ in PCE/NCE ratio & GSH; Significant ↓ in micronuclei % & MDA vs. indomethacin alone [1]. |

The protective mechanism of a compound like curcumin against indomethacin-induced DNA damage can be visualized as a pathway:

G IND Indomethacin ROS Increased ROS IND->ROS OxDamage Oxidative Damage ROS->OxDamage DNA DNA Damage (Micronucleus Formation) OxDamage->DNA Protect Protectant (e.g., Curcumin) Scavenge Scavenges Free Radicals Protect->Scavenge Inhibit Inhibits Lipid Peroxidation Protect->Inhibit Boost Boosts Antioxidants (e.g., GSH) Protect->Boost Scavenge->ROS Outcome Reduced Genotoxicity Scavenge->Outcome Inhibit->OxDamage Inhibit->Outcome Boost->OxDamage Boost->Outcome

Alternative Mitigation Strategies

Beyond direct antioxidant protection, consider these formulation and targeting approaches:

  • Enteric Nanoparticles: Encapsulating indomethacin in pH-sensitive polymers (e.g., EUDRAGIT L100) can protect the stomach and upper GI tract. Using excipients like PEG 2000 can achieve high encapsulation efficiency (up to 100%), ensuring the drug is released in the intestine, thereby reducing mucosal damage and potential systemic oxidative stress [2].
  • Drug Repurposing for Targeted Action: Research indicates that indomethacin can inhibit the Shc-EGFR interaction, which downregulates MAPK signaling in cancer cells [3]. This targeted action at a specific protein domain could potentially reduce the high, non-specific doses that lead to genotoxicity.

References

Understanding Indoprofen and Stability Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) that operates by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins responsible for inflammation and pain [1]. It is crucial to note that this compound was withdrawn from the world market in the 1980s primarily due to a high rate of adverse drug reactions, notably serious gastrointestinal bleeding and perforation [2].

Key stability challenges for this compound primarily stem from its sensitivity to photodegradation. One study on its photochemical and photophysical properties confirms that it absorbs light, which can lead to decomposition [1].

Experimental Protocols for Stability Assessment

Here is a detailed High-Performance Liquid Chromatography (HPLC) method, adapted from a stability-indicating method developed for ibuprofen and famotidine. This can serve as a robust template for separating and quantifying this compound from its degradation products [3].

Parameter Specification
Objective Develop a rapid, accurate, and robust stability-indicating method to separate this compound and its related impurities.
HPLC Column Zorbax SB-Phenyl (4.6 × 150 mm², 5-μm particle size)
Mobile Phase Phosphate buffer (pH 3.0) and Acetonitrile
Flow Rate 0.8 mL/min
Detection (UV) 265 nm
Validation Validate for specificity, linearity, sensitivity (LOD/LOQ), precision, accuracy, and robustness per ICH guidelines.

The experimental workflow for implementing this method is outlined below:

Start Start Stability Assessment Prep Prepare Sample Solution Start->Prep SetHPLC Set HPLC Parameters: - Column: Zorbax SB-Phenyl - Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile - Flow Rate: 0.8 mL/min - Detection: 265 nm Prep->SetHPLC Inject Inject Sample SetHPLC->Inject Analyze Analyze Chromatogram Inject->Analyze Identify Identify this compound Peak and Any Degradation Products Analyze->Identify Compare Compare Peak Purity and Area Against Standards Identify->Compare End Report Results Compare->End

Troubleshooting Guide & FAQs

Frequently Asked Questions

Q1: What are the primary factors that cause this compound to degrade? The most significant factor is exposure to light. This compound has known photochemical and photophysical properties, meaning it can undergo chemical changes when exposed to certain wavelengths of light [1]. Standard laboratory lighting and sunlight through windows are potential sources. Other standard factors include oxidation and, potentially, hydrolysis.

Q2: How can I confirm that my this compound sample is degrading? The primary tool is a stability-indicating HPLC method, like the one detailed above. Such a method can separate the pure this compound compound from its degradation products, allowing you to monitor a decrease in the main peak area and the appearance of new peaks over time [3].

Q3: Are there any safety concerns specific to handling this compound? Yes. Be aware that this compound is classified as a Dangerous Good for transport, which may indicate specific handling requirements for large quantities [1]. Furthermore, its history of market withdrawal due to severe gastrointestinal toxicity underscores the importance of using proper personal protective equipment (PPE) to avoid accidental ingestion or exposure [2].

Troubleshooting Common Problems
Problem Possible Cause Solution
Appearance of new peaks in HPLC Sample degradation due to light exposure or oxidation. Store all solutions in amber glassware; perform sample preparation under yellow or red safe light; purge solutions with an inert gas like nitrogen.
Loss of potency over time Degradation under stressful storage conditions (e.g., high temperature, humidity). Implement strict storage at -20°C for long-term stock; conduct forced degradation studies to identify vulnerable conditions.
Irreproducible analytical results Unstable sample during analysis or inconsistent preparation. Ensure the HPLC method is validated for stability-indication; keep samples in an autosampler cooler and minimize runtime.

Key Prevention Strategies Diagram

The following diagram synthesizes the core strategies for preventing this compound degradation into a single workflow, emphasizing a multi-faceted approach.

Conclusion and Further Research

The most critical step in managing this compound stability is preventing photodegradation. Using amber glassware, working under safe lights, and establishing a validated stability-indicating HPLC method for regular monitoring are essential practices.

  • Consulting Chemical Suppliers: Companies like Santa Cruz Biotechnology, which supply this compound for research, may provide handling information on the Certificate of Analysis (CoA) or Safety Data Sheet (SDS) [1].
  • Searching Specialized Databases: Deepen your literature search in scientific databases for studies on this compound's stability in specific formulations or under various stress conditions.

References

optimizing Indoprofen incubation conditions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common experimental questions about Indoprofen:

  • What is the typical working concentration range for this compound in cell culture? Effective concentrations reported in studies range from 5 µM to 20 µM [1]. Many experiments observe effects at around 10 µM [1].

  • How long should I incubate cells with this compound? Treatment durations can vary, but one protocol for studying SMN protein upregulation involved treating cells for 3 days, with daily media and compound changes [1].

  • How is this compound metabolized, and does this affect incubation? this compound is primarily metabolized via glucuronidation [2] [3]. However, one study noted no significant degradation of this compound over 4 days in cell culture medium, suggesting relative stability for short-term incubations [1].

  • Does this compound have targets beyond COX enzymes? Yes. Research indicates this compound is a caspase inhibitor, which is a COX-independent mechanism [4]. This is an important consideration when designing controls and interpreting results, especially in inflammation models.

  • What is a key consideration for in vivo studies? A mouse pharmacokinetic study found that this compound administered intraperitoneally reached the plasma but was not detected in brain tissue after 4 hours, indicating it may have limited blood-brain barrier penetration [1]. This is critical for neuroscience research.

Experimental Protocols & Data

The following tables summarize key quantitative data and a generalized protocol based on published studies.

Parameter Value Experimental Context Source
Molecular Weight 281.31 g/mol - [3]
Chemical Formula C₁₇H₁₅NO₃ - [2]
Half-Life (in vivo) ~2.3 hours Human pharmacokinetics [2] [5]
Primary Metabolism Glucuronidation Human, in vivo [2] [3]
Major Excretion Route Renal Human, in vivo [2] [5]
Application Effective Concentration Key Findings & Considerations
Increasing SMN Protein & Nuclear Gems 5 µM - 20 µM Selectively increases SMN2-derived protein in patient fibroblasts. No change in transcription, suggesting a post-transcriptional mechanism [6] [1].
Caspase-4 Inhibition 33 µM (screening) Identified as a hit in a high-throughput screen for caspase-4 inhibitors [4].

Generalized Cell Culture Incubation Protocol (for SMN Protein Upregulation)

This protocol is adapted from Lunn et al. (2004) [1].

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in cell culture media is non-cytotoxic (e.g., ≤0.1%).
  • Cell Seeding: Seed SMA patient-derived fibroblasts (or other relevant cell line) in appropriate culture vessels and allow them to adhere.
  • Treatment: Add this compound to the culture medium to achieve a final concentration within the 5-20 µM range.
  • Incubation: Incubate the cells for the desired period. In the referenced study, cells were treated for 3 days.
  • Media Refreshment: Replace the culture medium and this compound daily to maintain consistent compound concentration and nutrient levels [1].
  • Analysis: Harvest cells for downstream analysis (e.g., Western blot for SMN protein, immunofluorescence for gem counting).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observed effect Low bioactivity in cell model; poor solubility/absorption. Verify activity in a positive control system (e.g., SMA patient fibroblasts). Check compound solubility and consider testing a range of concentrations.
High cell toxicity Concentration too high; solvent cytotoxicity. Perform a dose-response curve to find optimal range. Ensure final DMSO concentration is ≤0.1%. Include a vehicle control.
Inconsistent results between experiments Compound degradation; variations in cell passage number. Use fresh stock solutions, and ensure daily compound replenishment as in the cited protocol [1]. Use low-passage-number cells.
Unexpected off-target effects Inhibition of caspases or other non-COX targets. Include relevant controls and be aware of the COX-independent caspase inhibition mechanism when interpreting data [4].

Mechanisms & Workflows

The diagram below illustrates the primary experimental workflow for using this compound to increase SMN protein, and its dual mechanisms of action.

G Start Start Experiment Prep Prepare this compound Stock Solution (e.g., in DMSO) Start->Prep Seed Seed SMA Patient Fibroblasts Prep->Seed Treat Treat Cells with This compound (5-20 µM) Seed->Treat Incubate Incubate (e.g., 3 days with daily media change) Treat->Incubate Mech1 Proposed Mechanism 1: Post-Transcriptional SMN2 Protein Upregulation Treat->Mech1 Mech2 Proposed Mechanism 2: Caspase Inhibition (COX-Independent) Treat->Mech2 Analyze Analyze Outcome: Western Blot, Gem Count Incubate->Analyze End End and Interpret Data Analyze->End

References

Experimental Protocol: Inhibition of Chiral Inversion Assay

Author: Smolecule Technical Support Team. Date: February 2026

This methodology is adapted from a novel assay developed to identify the chiral inversion potential of compounds structurally similar to ibuprofen [1] [2]. You can apply this protocol using Indoprofen as a test compound.

Principle: The assay measures the inhibition of the enzymatic conversion of R-(-)-ibuprofen to S-(+)-ibuprofen in the presence of a test compound (e.g., this compound). Compounds that use the same chiral inversion pathway will compete for enzyme active sites, reducing the formation of S-(+)-ibuprofen [1] [2].

Materials and Reagents:

  • Substrate: R-(-)-Ibuprofen [2].
  • Test Compound: this compound.
  • Biological System: Cryopreserved rat hepatocytes (e.g., from XenoTech, LLC) [2].
  • Instrumentation: Chiral HPLC or LC/MS system for chromatographic separation and detection of enantiomers [1] [2].

Step-by-Step Procedure:

  • Hepatocyte Incubation: Suspend cryopreserved rat hepatocytes in an appropriate incubation medium at a density of 0.5 x 10⁶ cells/mL [2].
  • Add Compounds: Add R-(-)-ibuprofen at a concentration of 1 µM and your test compound (this compound) at a suitable concentration to the hepatocyte suspension [2].
  • Incubate: Carry out the incubation for up to 3 hours. The formation of S-(+)-ibuprofen is time-dependent, so shorter time points can also be analyzed [2].
  • Terminate and Analyze: Stop the reaction at designated times. Use a validated chiral HPLC or LC/MS method to separate and quantify the R-(-) and S-(+) enantiomers of ibuprofen [1].

Data Interpretation: A decrease in the amount of S-(+)-ibuprofen formed in the presence of this compound indicates that it inhibits the chiral inversion of R-(-)-ibuprofen. This suggests that this compound may undergo a similar enzymatic chiral inversion pathway or compete for the same enzymes [1].

Troubleshooting Guide and FAQs

The table below addresses potential issues based on the principles of the assay and chiral drug analysis.

Issue Possible Cause Suggested Solution
Low signal or no detection of S-(+) enantiomer Low activity of hepatocytes; Sub-optimal substrate concentration [2]. Validate hepatocyte viability and function; perform substrate concentration optimization (e.g., 0.5-5 µM) [2].
Poor chromatographic separation of enantiomers Inefficient chiral separation method [3]. Use a Chiralpak ID column with a reversed-phase mode. Optimize mobile phase (acetonitrile/water with 0.1% formic acid) [3].
High background or interference Complex biological matrix from hepatocytes [3]. Implement solid-phase extraction (SPE) for sample clean-up before chiral analysis [3].
Inconsistent results between experiments Variable chiral inversion rates due to enzymatic degradation [4]. Control incubation pH; add esterase/β-glucuronidase inhibitors to prevent degradation of acyl-glucuronide intermediates [4].
Assay not predictive of in vivo outcome Species differences in metabolism; oversimplified in vitro system. Correlate findings with in vivo data where possible; consider using human hepatocytes for better translational relevance [2].

Frequently Asked Questions (FAQs)

  • Q: Why is the chiral inversion of profen drugs like this compound important? A: Chiral inversion is crucial because the (S)-enantiomer is typically responsible for the therapeutic anti-inflammatory effects, while the (R)-enantiomer is often inactive or has a different pharmacological profile. Understanding and controlling this inversion is key for drug efficacy and safety [3] [5].

  • Q: What is the general mechanism of chiral inversion for 2-arylpropionic acids (profens)? A: The inversion is a three-step enzymatic process: (1) Formation of an acyl-CoA thioester from the (R)-enantiomer; (2) Epimerization of the (R)-thioester to the (S)-thioester; and (3) Hydrolysis of the (S)-thioester to release the active (S)-enantiomer [2].

  • Q: My test compound inhibited the chiral inversion of R-(-)-ibuprofen. What does this mean? A: This suggests your test compound is a substrate for, or an inhibitor of, the same enzymes involved in the chiral inversion pathway of ibuprofen (e.g., acyl-CoA synthetase). It may undergo a similar inversion process itself [1].

Experimental Workflow Diagram

The following diagram visualizes the core experimental and analytical workflow for the inhibition assay.

cluster_analysis Analytical Method (Example) Start Start Assay Prep Prepare Hepatocytes (0.5 x 10⁶ cells/mL) Start->Prep Incubate Incubate with: - R-(-)-Ibuprofen (1 µM) - Test Compound (this compound) Prep->Incubate Stop Stop Reaction Incubate->Stop Analyze Chiral Analysis (LC-MS/MS) Stop->Analyze Interpret Interpret Data Analyze->Interpret Column Chiral Column: Chiralpak ID MobilePhase Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid Column->MobilePhase Detection Detection: Tandem Mass Spectrometry MobilePhase->Detection

Chiral Inversion Assay Workflow

References

Comparative Overview: Indoprofen vs. Other NSAIDs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core mechanistic profile of indoprofen against other common NSAID classes.

Drug Name COX-1/COX-2 Selectivity Profile Primary Mechanism of Action Key Rationale for Use/Withdrawal
This compound Non-selective inhibitor (SI = 0.78) [1] Competitive, reversible inhibition of COX-1 and COX-2 [1] Withdrawn due to severe gastrointestinal bleeding and ulcerogenic liability [1].
Ibuprofen Non-selective [2] Competitive, reversible inhibition of COX-1 and COX-2 [3] First-line for mild-moderate pain and inflammation; widely available and familiar [2].
Celecoxib COX-2 selective [4] [2] Selective inhibition of the COX-2 enzyme [5] Lower gastrointestinal risk; preferred for patients with GI risk factors [6] [2].
Naproxen Non-selective [2] Competitive, reversible inhibition of COX-1 and COX-2 [3] Considered to have a lower cardiovascular risk compared to other NSAIDs [7] [2].
Aspirin Non-selective (irreversibly inhibits COX-1 more than COX-2) [6] Irreversible acetylation of COX-1 and COX-2 enzymes [3] Low dose used for antiplatelet (antithrombotic) cardiovascular protection [7].

The Shift from Non-selectivity to Moderate COX-2 Selectivity

The central mechanism of all NSAIDs is the inhibition of the cyclooxygenase (COX) enzyme, which exists in two primary isoforms [4] [3]:

  • COX-1: Constitutively expressed and responsible for "housekeeping" functions, including protecting the gastric mucosa and maintaining platelet aggregation [6] [5].
  • COX-2: Primarily induced during inflammation, responsible for producing prostaglandins that cause pain, fever, and swelling. It is also constitutively expressed in some tissues like the kidneys [6] [2].

The following diagram illustrates the therapeutic and adverse effects resulting from the inhibition of these two enzymes:

G A NSAID Administration B Inhibition of COX Enzymes A->B C1 COX-1 Inhibition B->C1 C2 COX-2 Inhibition B->C2 D1 ∙ Reduced protective prostaglandins ∙ Loss of gastric mucosa integrity ∙ Impaired platelet aggregation C1->D1 D2 ∙ Reduced inflammatory prostaglandins ∙ Analgesia (Pain Relief) ∙ Anti-inflammatory effect ∙ Antipyretic (Fever Reduction) C2->D2 E1 Adverse Effects: Gastrointestinal toxicity, bleeding D1->E1 E2 Therapeutic Effects: Pain & Inflammation control D2->E2

This compound was a non-selective NSAID, meaning it inhibited both COX-1 and COX-2. Its severe gastrointestinal side effects were directly attributed to the inhibition of gastroprotective prostaglandins synthesized by COX-1 [1].

Recent research focuses on modifying the this compound scaffold to create moderate selective COX-2 inhibitors. The goal is to retain the anti-inflammatory benefits (via COX-2 inhibition) while drastically reducing GI damage (by sparing COX-1) [1].

Experimental Protocol for Evaluating New this compound Derivatives

The following methodology outlines the key steps for designing and testing modified this compound compounds, as described in recent literature [1].

1. Rational Design and Synthesis

  • Objective: To install specific chemical groups (e.g., amides, sulfonamides) at the C-7 position of the this compound scaffold. This is designed to sterically hinder binding to the smaller COX-1 active site while allowing binding to the larger, more flexible COX-2 pocket [1] [5].
  • Procedure:
    • Begin with esterification and bromination of O-aminobenzoic acid.
    • Perform condensation to form an isoindolin-1-one intermediate.
    • Conduct a palladium-catalyzed coupling reaction with iodobenzene to create the core structure.
    • Finally, install the target amide or sulfonamide groups at the C-7 position via late-stage functionalization [1].

2. In Vitro Biological Evaluation

  • COX Enzyme Inhibition Assay
    • Purpose: To quantitatively determine the potency (IC50) and selectivity of the new compounds for COX-1 and COX-2.
    • Procedure: Use a commercial COX inhibitor screening assay kit. Incubate purified COX-1 and COX-2 enzymes with the test compounds and arachidonic acid substrate. Measure the residual prostaglandin production to calculate the percentage of enzyme inhibition and the IC50 values.
    • Data Analysis: Calculate the Selectivity Index (SI) using the formula: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2 [1].

3. In Vivo Efficacy and Safety Assessment

  • Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
    • Purpose: To confirm the anti-inflammatory effect of the lead compound.
    • Procedure: Induce paw edema in rats via carrageenan injection. Administer the test compound and measure paw volume at regular intervals. Compare the reduction in edema against a control group and a group treated with this compound [1].
  • Ulcerogenic Liability Assessment
    • Purpose: To evaluate the improved gastrointestinal safety profile.
    • Procedure: Administer the test compound to rats for several days. Sacrifice the animals and examine the stomach lining for lesions or ulcers. Compare the number and severity of ulcers to those caused by this compound [1].
  • In Vivo Model of Disease (Dextran Sodium Sulfate-Induced Colitis)
    • Purpose: To test the efficacy of the lead compound in a disease model relevant to its intended use.
    • Procedure: Induce colitis in mice by adding dextran sodium sulfate (DSS) to their drinking water. Treat with the test compound and monitor disease activity (weight loss, stool consistency, bleeding). After sacrifice, analyze colon tissue for histopathological damage [1].

Key Takeaways for Research and Development

  • Legacy of this compound: While this compound itself is unsafe, its chemical structure remains a valuable starting point for drug design. The shift in strategy is from potent, non-selective inhibition to moderate COX-2 selectivity for a better safety profile [1].
  • Structural Insight is Key: The success of modifying this compound hinges on understanding the COX enzyme active sites. The presence of the Val523 residue in COX-2 (versus Isoleucine in COX-1) creates a larger secondary pocket that can accommodate bulkier side chains, which is the basis for achieving selectivity [5].
  • Balance is Crucial: The research goal is no longer maximal potency but an optimal balance. The most promising derivative from recent work, compound 7y, achieved a selectivity index (SI) of 18.35, positioning it as a moderate selective COX-2 inhibitor with significantly reduced ulcerogenic effects compared to the parent this compound (SI = 0.78) [1].

References

Pharmacokinetic & Clinical Comparison at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences in how these two drugs behave in the body and their clinical profiles.

Parameter Indoprofen Ibuprofen
Key Pharmacokinetic Properties
Bioavailability Nearly complete (oral) [1] [2] [3] Nearly complete (oral) [4]
Time to Peak (Tmax) 0.5 - 2 hours [2] 1 - 2 hours (standard tablet) [4] [5]
Half-life (t₁/₂) ~2.3 hours [1] [2] ~1 - 3 hours [4]
Primary Metabolism Glucuronidation [2] CYP450 Oxidation (mainly CYP2C9) & glucuronidation [4]
Primary Route of Elimination Renal (mostly as glucuronide conjugate) [2] Renal (as oxidized metabolites and glucuronides) [4]
Volume of Distribution 11-17% of body weight (limited) [2] ~0.1–0.2 L/kg (limited) [4]
Key Clinical & Regulatory Facts
Current Status Withdrawn worldwide (1983/84) due to GI toxicity [6] Widely available (OTC and prescription) [7]
Dosing in OA 600 mg/day (in clinical trials) [8] 1200-2400 mg/day (for RA/OA) [4]
Enantiomer Activity S-(+)-enantiomer is pharmacologically active [9] S-(+)-enantiomer is pharmacologically active [4]
Chiral Inversion R-(-) to S-(+) inversion occurs [9] R-(-) to S-(+) inversion occurs (50-65%) [4]
Safety Profile Associated with serious GI bleeding and perforation [6] Better GI tolerability than this compound; well-established safety profile [8] [7]

Detailed Experimental Data and Protocols

For researchers, the methodologies from key studies provide context for the data in the table above.

This compound Study Details

A foundational pharmacokinetic study of this compound in four healthy volunteers provides the basis for its profile [2].

  • Dosage and Administration: Subjects received single doses of 100 mg intravenously, 100 mg orally via capsules, and 200 mg orally via tablets.
  • Sample Collection: Plasma levels and urinary excretion were monitored for 24 hours.
  • Analytical Method: Drug concentrations in plasma and urine were determined using gas-liquid chromatography.
  • Key Findings: The study established the drug's short half-life, complete bioavailability, and that most of the drug was excreted in urine as a glucuronide conjugate [2].
Ibuprofen Study Details

A 2017 study compared the pharmacokinetics and pharmacodynamics of different 200 mg ibuprofen formulations in 36 healthy male volunteers [5].

  • Study Design: Randomized, open-label, single-dose, three-treatment, six-sequence crossover study.
  • Formulations Tested: Standard ibuprofen tablet, ibuprofen arginine, and a solubilized ibuprofen capsule.
  • PK/PD Measurements:
    • Pharmacokinetics (PK): Blood samples were collected over 16 hours, and plasma ibuprofen concentrations were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
    • Pharmacodynamics (PD): COX-2 inhibition was measured as the percentage change from baseline in lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) levels in blood samples, analyzed using an enzyme immunoassay (EIA).
  • Key Findings: Fast-acting formulations (ibuprofen arginine) achieved higher peak concentrations (Cmax) faster (Tmax) and resulted in a more pronounced and rapid COX-2 inhibition compared to the standard tablet [5].

Metabolic Pathways

The following diagrams illustrate the distinct metabolic pathways of this compound and ibuprofen, which are a key differentiator between them.

ibuprofen_metabolism Ibuprofen Metabolism Pathway Racemic Ibuprofen Racemic Ibuprofen R-Ibuprofen R-Ibuprofen Racemic Ibuprofen->R-Ibuprofen S-Ibuprofen S-Ibuprofen Racemic Ibuprofen->S-Ibuprofen Inversion (AMACR) Inversion (AMACR) R-Ibuprofen->Inversion (AMACR) 50-65% Oxidative Metabolism (CYP2C8) Oxidative Metabolism (CYP2C8) R-Ibuprofen->Oxidative Metabolism (CYP2C8)  Minor Path Inversion (AMACR)->S-Ibuprofen Oxidative Metabolism (CYP2C9) Oxidative Metabolism (CYP2C9) S-Ibuprofen->Oxidative Metabolism (CYP2C9) Inactive Metabolites\n(2-hydroxy, carboxy-) Inactive Metabolites (2-hydroxy, carboxy-) Oxidative Metabolism (CYP2C9)->Inactive Metabolites\n(2-hydroxy, carboxy-) Inactive Metabolites Inactive Metabolites Oxidative Metabolism (CYP2C8)->Inactive Metabolites Both Enantiomers Both Enantiomers Direct Glucuronidation (UGTs) Direct Glucuronidation (UGTs) Both Enantiomers->Direct Glucuronidation (UGTs) Ibuprofen-Acyl Glucuronide Ibuprofen-Acyl Glucuronide Direct Glucuronidation (UGTs)->Ibuprofen-Acyl Glucuronide

indoprofen_metabolism This compound Metabolism Pathway Racemic this compound Racemic this compound R-Indoprofen R-Indoprofen Racemic this compound->R-Indoprofen S-Indoprofen S-Indoprofen Racemic this compound->S-Indoprofen Inversion Inversion R-Indoprofen->Inversion  Occurs Inversion->S-Indoprofen Primary Route: Glucuronidation Primary Route: Glucuronidation S-Indoprofen->Primary Route: Glucuronidation This compound-Glucuronide Conjugate\n(Inactive, Renal Excretion) This compound-Glucuronide Conjugate (Inactive, Renal Excretion) Primary Route: Glucuronidation->this compound-Glucuronide Conjugate\n(Inactive, Renal Excretion)


Key Takeaways for Researchers

  • Metabolism Defines the Difference: Ibuprofen's primary oxidative metabolism by CYP2C9 carries a higher potential for drug-drug interactions than this compound's primary glucuronidation pathway [4] [2]. This is a critical consideration in polypharmacy.
  • Safety Was the Deciding Factor: Despite similar efficacy and a potentially simpler metabolic profile, this compound was withdrawn from the global market due to an unacceptable rate of serious gastrointestinal adverse events, including bleeding, perforation, and fatalities [6].
  • Ibuprofen's Versatility Endures: Ibuprofen remains a cornerstone therapy due to its well-understood safety profile, wide range of available formulations (including fast-acting versions that improve pharmacodynamics), and multiple approved indications from fever to chronic arthritis [7] [5].

References

Indoprofen COX inhibition selectivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

The Research Context: COX Selectivity

Cyclooxygenase (COX) enzymes exist in two main isoforms:

  • COX-1: Constitutively expressed and involved in maintaining normal physiological functions, such as gastric mucosal protection and platelet aggregation [1].
  • COX-2: Primarily induced by inflammatory stimuli and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation [1].

The therapeutic goal of developing selective COX-2 inhibitors is to provide anti-inflammatory effects while minimizing side effects—like gastrointestinal ulcers and bleeding—associated with the inhibition of COX-1 [2] [3].

Experimental Data on Related Compounds

While data for indoprofen is unavailable, the table below summarizes quantitative selectivity data for other NSAIDs and experimental analogs from the search results, illustrating how such data is typically presented.

Compound Name COX-1 IC₅₀ (μM) COX-2 IC₅₀ (μM) Selectivity Index (SI) Source/Model
Celecoxib (Reference Drug) 3.13 [2] 0.89 [2] 3.52 [2] Human Whole Blood Assay [2]
Indomethacin (Reference Drug) ~0.03 [1] ~0.18 [1] 1.14 [2] Purified Enzyme/Cell Assays [2] [1]
CF3–Indomethacin (Analog) >100 [1] 0.267 [1] >374 [1] Purified Enzyme Assays [1]
Indomethacin Analog 4b Data not specified 0.09 [2] 6.33 [2] Human Whole Blood Assay [2]
Ketoprofen 0.11 [4] 1.76 [4] ~0.06 (COX-1 selective) [4] Human Whole Blood Assay [4]
Naproxen 9.6 [4] 6.0 [4] ~0.63 (Non-selective) [4] Human Whole Blood Assay [4]
BF 389 (Experimental) Not specified Not specified Highly selective for COX-2 [5] Intact Cell Assay [5]

Key Experimental Protocols

The data in the table above is derived from standardized laboratory protocols. Here are the details of two key methodologies cited in the search results.

  • Human Whole Blood Assay: This is a gold-standard method for determining the COX selectivity of NSAIDs in a physiologically relevant environment.

    • COX-1 Inhibition: Fresh human blood is allowed to clot at 37°C for 1 hour. Serum thromboxane B₂ (TxB₂) levels are measured as an indicator of COX-1 activity from platelets [4].
    • COX-2 Inhibition: Heparinized blood is incubated with bacterial lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression. Prostaglandin E₂ (PGE₂) levels are measured as an indicator of COX-2 activity from monocytes [4].
    • The half-maximal inhibitory concentration (IC₅₀) for each isoform is calculated, and the Selectivity Index (SI) is typically expressed as the ratio of COX-2 IC₅₀ to COX-1 IC₅₀ (IC₅₀ COX-2 / IC₅₀ COX-1) [2].
  • Time-Dependent Enzyme Kinetics: This protocol is used to characterize the binding mechanism of inhibitors, such as indomethacin and its analogs.

    • The purified COX enzyme (e.g., ovine COX-1, mouse or human COX-2) is reconstituted with heme [1].
    • The enzyme is pre-incubated with the inhibitor for varying time periods (e.g., 0-30 minutes) [1].
    • A radiolabeled substrate (e.g., [¹⁴C]-Arachidonic Acid) is added, and the reaction is stopped after a short interval (e.g., 30 seconds). The products are analyzed to determine remaining enzyme activity [1].
    • Data is fitted to a kinetic model for slow, tight-binding inhibitors to determine parameters like the initial inhibition constant (Kᵢ) and the forward rate constant (k₂) [1].

Visualization of COX Inhibition Pathway and Assay

The following diagrams illustrate the general mechanism of NSAID action and a core experimental method for assessing selectivity.

cluster_pathway Mechanism of COX Inhibition by NSAIDs InflammatoryStimulus Inflammatory Stimulus (e.g., Cytotoxin) COX2Expression Induced COX-2 Expression InflammatoryStimulus->COX2Expression Prostaglandins Prostaglandin Synthesis (Pain, Inflammation, Fever) COX2Expression->Prostaglandins NSAIDs NSAIDs Inhibition COX Enzyme Inhibition NSAIDs->Inhibition Binds to active site Inhibition->Prostaglandins Reduces

cluster_assay Human Whole Blood Assay Workflow cluster_cox1 COX-1 Activity Pathway cluster_cox2 COX-2 Activity Pathway Start Collect Human Blood Split Split into Samples Start->Split Clot Let blood clot (Activate Platelets) Split->Clot LPS Add LPS (Induce COX-2) Split->LPS MeasureTxB2 Measure Serum Thromboxane B₂ (TxB₂) Clot->MeasureTxB2 Compare Calculate IC₅₀ and Selectivity Index (SI) MeasureTxB2->Compare MeasurePGE2 Measure PGE₂ LPS->MeasurePGE2 MeasurePGE2->Compare

References

Established Analytical Methods for Indoprofen

Author: Smolecule Technical Support Team. Date: February 2026

The primary chromatographic techniques for analyzing Indoprofen are High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC). The tables below summarize the core methodologies and general validation parameters based on the literature.

Table 1: Experimental Protocols for this compound Analysis

Method Stationary Phase Mobile Phase Detection Application & Sample Prep
Reversed-Phase HPLC [1] ODS (C18) column Linear gradient: Methanol-Water UV at 254 nm Pharmaceutical formulations & human plasma. Plasma samples: reversed-phase extraction.
Chiral MEKC [2] Fused-silica capillary Aqueous buffer with chiral selectors: Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin and a cationic Ionic Liquid (L-UCLB). UV Enantio-separation of this compound from other profens.

Table 2: Key Analytical Validation Parameters

The following parameters are critical for validating any analytical method, as demonstrated in studies on similar NSAIDs and general guidelines [3] [4]. You would expect to evaluate these for any this compound method.

Parameter Description & Target
Linearity A linear calibration curve (e.g., for this compound and other drugs in HPLC) is expected over the concentration range of interest [1].
Precision Intra-day and inter-day precision (expressed as % Coefficient of Variation) should be ≤ 10-15% [5].
Accuracy Determined by recovery studies; should be within 92-102% of the nominal value for formulations [1].
Limit of Detection (LOD) / Quantification (LOQ) LOD and LOQ are established to define the method's sensitivity [4].
Selectivity/Specificity The method must distinguish this compound from other components, such as caffeine, other NSAIDs, or plasma interferents [1].

Workflow for Analytical Method Development and Validation

The process of developing and validating an analytical method like HPLC follows a logical sequence to ensure the method is reliable and fit for its purpose. The diagram below outlines this workflow.

Start Start: Method Development Step1 Define Method Objective (e.g., quantify in plasma) Start->Step1 Step2 Select Chromatographic Technique (e.g., HPLC) Step1->Step2 Step3 Optimize Parameters (Column, Mobile Phase, Detection) Step2->Step3 Step4 Preliminary Run Step3->Step4 Step4->Step2 Adjust Parameters Step5 Method Validation Step4->Step5 Performance Acceptable Step6 Specificity Step5->Step6 Step7 Linearity & Range Step6->Step7 Step8 Accuracy Step7->Step8 Step9 Precision Step8->Step9 Step10 LOD/LOQ Step9->Step10 Step11 Ruggedness/Robustness Step10->Step11 End Validated Method Step11->End

Insights for Method Comparison

When comparing analytical methods for this compound, consider these points from the literature:

  • HPLC is a versatile and robust workhorse for quantifying this compound in both formulated products and complex biological matrices like blood plasma [1].
  • MEKC is highly effective for chiral separation. Since this compound is a chiral drug, MEKC using chiral selectors like cyclodextrins and ionic liquids is a powerful technique for resolving its enantiomers, which is crucial for understanding stereospecific activity [2] [3].
  • Method validation is a standardized but critical process. The parameters listed in Table 2 are universally required by regulatory bodies to ensure data quality, as seen in validation studies for other drugs like Ibuprofen [5].

References

Reference Experimental Protocols for NSAID Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines key experimental methods from a 2024 study investigating the dose-response effects of various NSAIDs on human skeletal muscle cells [1]. You could adapt these protocols for a stereospecific study of Indoprofen.

Experiment Type Detailed Methodology Key Measurements & Outputs
Cell Proliferation Assay Human skeletal muscle myoblasts grown for 48 hours with drug treatment; proliferation measured using MTT assay [1]. Cell viability percentage compared to control [1].
Protein Synthesis Signaling Cellular protein extraction followed by Bradford analysis and immunoblotting; densitometric analysis performed with NIH ImageJ [1]. Protein expression levels and activation states of key signaling pathways (e.g., AKT, p70, S6) [1].
Cell Differentiation & Fusion Cells differentiated on collagen-coated coverslips; immunostaining for Myosin Heavy Chain (MyHC); imaging via confocal microscope [1]. Myotube fusion index (nuclei in MyHC-positive cells with ≥2 nuclei divided by total nuclei) [1].
Prostaglandin Analysis Conditioned cell media collected and analyzed using ELISA kits for PGE2 and PGF2α [1]. Concentration of prostaglandin hormones [1].

This experimental workflow can be visualized as follows:

G Experimental Workflow for NSAID Cell Analysis cluster_culture Cell Culture cluster_treatment Drug Treatment cluster_assays Analysis & Assays start Study Design cell1 Human Skeletal Myoblasts start->cell1 treat1 NSAID Application (Dose-Response) cell1->treat1 cell2 Differentiation in Low-Serum Media cell2->treat1 assay1 Proliferation (MTT Assay) treat1->assay1 assay2 Protein Signaling (Western Blot) treat1->assay2 assay3 Differentiation (Immunofluorescence) treat1->assay3 assay4 Prostaglandins (ELISA) treat1->assay4 results Data Analysis & Quantification assay1->results assay2->results assay3->results assay4->results

References

Indoprofen vs glucocorticoids anti-inflammatory effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action

The following diagram illustrates the distinct signaling pathways through which glucocorticoids and indoprofen exert their anti-inflammatory effects.

G cluster_GC Glucocorticoid Pathway cluster_Indo This compound Pathway GC Glucocorticoid (e.g., Dexamethasone) GR Cytoplasmic Glucocorticoid Receptor (GR) GC->GR GR_GC Ligand-Activated GR GR->GR_GC Ligand Binding & Translocation GRE Genomic Effects: Transactivation & Transrepression GR_GC->GRE TF Tethering Mechanism: Interacts with NF-κB, AP-1 GR_GC->TF AntiInf Production of Anti-inflammatory Proteins GRE->AntiInf Repression Suppression of Inflammatory Genes TF->Repression Indo This compound COX Inhibition of COX-1 & COX-2 Enzymes Indo->COX HMGB1 Inhibition of HMGB1 Release & Signaling Indo->HMGB1 PG Reduced Prostaglandin (PGE2) Production COX->PG TLR Downregulation of TLR2/4 & RAGE Receptors HMGB1->TLR NFkB Inhibition of NF-κB & MAPK Pathways HMGB1->NFkB Cytokine Reduced TNF-α, IL-6, IL-1β TLR->Cytokine NFkB->Cytokine

Experimental Data and Efficacy

The table below summarizes key experimental findings from recent studies, which are primarily preclinical.

Compound Experimental Model Key Efficacy Findings / Mechanism Insights Experimental Protocol Overview
This compound In Vitro: THP-1 human cell line [1] [2] Reduced rhHMGB1-induced TNF-α, IL-6, IL-1β, PGE2; suppressed TLR2/4 & RAGE surface expression [1] [2]. Cells pretreated with this compound (7.5-20 µM) for 1h, then stimulated with rhHMGB1 for 12-24h. Cytokines measured by ELISA; receptor expression by flow cytometry [1].
In Vivo: Mouse sepsis model (CLP) [1] Single IP dose (20-40 mg/kg) at 8h post-sepsis increased survival (60-80% vs 20%), alleviated pulmonary edema, reduced tissue injury in lung, heart, liver, kidney [1]. Sepsis induced by cecal ligation and puncture (CLP). This compound administered intraperitoneally. Tissues collected for histology; survival monitored [1].
In Vivo: Aged mouse muscle model [2] Oral administration (2 mg/kg/d for 2-12 wks) improved grip strength, running distance, fatigue resistance; prevented dexamethasone-induced muscle atrophy [2]. Muscle function assessed by grip strength meter and treadmill. Muscle morphology analyzed via immunohistochemistry for Myosin Heavy Chain (Myh) [2].
Glucocorticoids In Vitro: Molecular mechanism studies [3] [4] Ligand-bound GR translocates to nucleus, binds GREs to transactivate anti-inflammatory genes (e.g., GILZ, MKP-1), or tethers to NF-κB/AP-1 to transrepress inflammatory genes [3] [4]. Techniques include chromatin immunoprecipitation (ChIP) to identify GR binding sites, reporter gene assays, and measurement of mRNA/protein levels of target genes [3] [4].
Clinical: Human subacute thyroiditis (SAT) [5] Glucocorticoids (e.g., prednisone) associated with lower incidence of permanent hypothyroidism vs NSAIDs (OR: 0.56) but higher recurrence rate (OR: 1.98) [5]. Meta-analysis of 10 cohort studies (1,337 patients). Outcomes: permanent hypothyroidism (requiring levothyroxine at 6 months) and recurrence of symptoms [5].

Research Applications & Development Status

  • This compound: Its investigation has moved beyond its original NSAID profile. Current research explores its potential in:
    • Sepsis: Targeting the late-stage mediator HMGB1 provides a wide therapeutic window [1].
    • Muscle Wasting: It activates the PDK1/AKT/S6K pathway to prevent muscle atrophy, an effect independent of COX inhibition [2].
    • Ulcerative Colitis (via Derivatives): Structural modifications at the C-7 position have created new compounds (e.g., 7y) with moderate COX-2 selectivity (SI=18.35), significantly improving the gastrointestinal safety profile compared to the parent drug [6].
  • Glucocorticoids: These are cornerstone therapies for a wide range of immune and inflammatory conditions. Research focuses on understanding their complex molecular signaling to develop safer "dissociated" steroids that separate transrepression (therapeutic) from transactivation (side effects) [3] [4].

Safety and Tolerability Profile

  • This compound: It was withdrawn from the market due to severe gastrointestinal (GI) adverse effects, including bleeding, attributed to its strong inhibition of COX-1 [6]. This is a common class effect of non-selective NSAIDs [7] [8]. Modern research aims to circumvent this by developing safer, more selective derivatives [6].
  • Glucocorticoids: Their use is limited by a wide range of potential side effects, especially with long-term use. These include metabolic disorders (diabetes, weight gain), osteoporosis, increased infection risk, and cardiovascular effects [4]. The risk-benefit ratio must be carefully managed, often by using the lowest effective dose for the shortest possible duration [9].

Conclusion for Researchers

This compound and glucocorticoids represent two distinct strategic approaches to controlling inflammation.

  • Glucocorticoids are broad-spectrum immunomodulators that exert powerful effects through genomic regulation. They are clinically indispensable but carry a significant burden of side effects.
  • This compound, though no longer a clinical drug, serves as a valuable tool compound and a precursor for novel chemical entities. Research into its non-COX mechanisms (like HMGB1 inhibition and AKT-AMPK activation) and the development of its safer, more selective derivatives opens promising avenues for targeting specific inflammatory pathologies such as sepsis and ulcerative colitis.

References

Indoprofen phototoxicity comparison with ketoprofen

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Summary of Phototoxic Properties

The table below summarizes the key experimental findings on the phototoxicity of indoprofen and ketoprofen.

Feature This compound Ketoprofen
Phototoxic Potency Shows no demonstrable phototoxicity in some in vitro models (e.g., photo-basophil-histamine-release test) [1]. Considered less potent. Consistently demonstrates strong phototoxicity in various models; one in vitro test showed 55% maximum photo-basophil-histamine-release [1]. Considered a potent photosensitizer.
Primary Phototoxic Mechanism Photoreactivity centered on decarboxylation of the propionic acid chain. DNA damage is likely photoinduced by its photoproducts (e.g., ETINP, HOINP) via an electron transfer mechanism from the singlet excited state [2] [3] [4]. Involves Type I (free radical) and Type II (singlet oxygen) reactions. Key steps include photoionization and intramolecular electron transfer, leading to decarboxylation and generation of radicals that damage lipids and DNA [5] [6] [7].
Reactive Species Likely involves radicals generated through electron transfer; not strongly associated with singlet oxygen [4]. Generates carbonyl radicals, superoxide anion radicals, and singlet oxygen [6] [7].
Cellular & Molecular Targets Primarily causes DNA damage through photooxidation, leading to single-strand breaks. Does not produce thymine dimers [3] [4]. Induces cell death (apoptosis), cell cycle arrest, DNA damage, lipid peroxidation in cell membranes, and protein photobinding (linked to photoallergy) [5] [6] [7].
Clinical Manifestation Less clinical association with photosensitivity. Frequently associated with photoallergic contact dermatitis and phototoxic reactions, especially with topical use [8].

Detailed Experimental Data and Methodologies

For reproducibility and deeper analysis, here are the methodologies and key results from pivotal studies.

Key Experimental Protocols
  • Photo-Basophil-Histamine-Release Test (PBHRT) [1]:

    • Objective: To evaluate the phototoxic potential of NSAIDs in vitro by measuring UVA-induced histamine release from human basophils.
    • Methodology: Human leukocyte suspensions were incubated with various concentrations (10⁻⁶ to 10⁻³ M) of the test drugs. The suspensions were then exposed to UVA radiation (1 to 100 J/cm²). The percentage of histamine release was measured and compared to controls.
    • Key Result for Comparison: Under these conditions, ketoprofen demonstrated 55% maximum histamine release, whereas this compound showed no demonstrable release [1].
  • Cell Viability and Phototoxicity Assays [5] [6]:

    • Objective: To assess the cytotoxicity and phototoxicity of compounds on human skin cells (e.g., melanocytes, fibroblasts, breast cancer cell lines).
    • Methodology: Cells are treated with the drug (e.g., 500 µM) and then exposed to UVA radiation. Viability is measured using assays like MTT, which measures metabolic activity. Apoptosis is detected via Western blot for markers like cleaved PARP.
    • Key Result for Comparison: Ketoprofen, in the presence of UVA, significantly potentiated cell death and apoptosis in MCF-7 cells. The strongest phototoxic effect was observed when the drug was present during irradiation [5] [6].
  • ESR/Spin Trapping for Radical Detection [7]:

    • Objective: To detect and identify free radicals generated by photosensitizers in lipid membranes.
    • Methodology: Ketoprofen was irradiated with UV in the presence of liposomes and spin probes (e.g., DSA). The decay of the ESR signal from the probes indicates radical reactions. Spin traps like DMPO are used to form stable adducts with short-lived radicals for identification.
    • Key Result: This methodology confirmed that ketoprofen induces free radical reactions within the lipid bilayer of membranes, contributing to its phototoxicity [7].
Photochemical Pathways and Damage Mechanisms

The following diagrams illustrate the distinct photochemical pathways and subsequent biological damage initiated by each drug.

1. Ketoprofen Phototoxicity Pathway Ketoprofen's phototoxicity is driven by its benzophenone-like structure, which efficiently populates the triplet excited state and leads to diverse damaging reactions [6] [7].

G cluster_Excitation Photoexcitation & Decarboxylation cluster_TypeI Type I Reaction (Radical) cluster_TypeII Type II Reaction (Energy Transfer) cluster_Damage Cellular Damage Start Ketoprofen + UVA A Population of Triplet Excited State Start->A B Decarboxylation & Radical Formation A->B C1 Generation of Carbonyl Radical (Ketyl) B->C1 D1 Energy Transfer to Molecular Oxygen B->D1 Energy Transfer C2 Reaction with Oxygen Forms Superoxide/Peroxyl Radicals C1->C2 E1 Lipid Peroxidation (Membrane Damage) C2->E1 E2 DNA Damage (Strand Breaks) C2->E2 D2 Generation of Singlet Oxygen (¹O₂) D1->D2 D2->E1 D2->E2 E3 Protein Photobinding (Photoallergy) D2->E3 Hapten Formation E4 Apoptosis & Cell Death E1->E4 E2->E4

2. This compound Phototoxicity Pathway this compound's phototoxicity operates primarily through its photodegradation products, which act as photosensitizers from the singlet excited state [2] [3] [4].

G cluster_Degradation Photodecarboxylation cluster_Sensitization Photosensitization by Photoproducts cluster_Damage DNA Damage Start This compound + UVA A Excited Singlet State Reactivity Start->A B Formation of Major Photoproducts (ETINP, HOINP, KINP) A->B C Excitation of Photoproducts B->C D Electron Transfer from Guanine Bases C->D E Single-Strand DNA Breaks D->E F Oxidative Damage (No Thymine Dimers) D->F

Interpretation and Research Implications

The experimental data clearly positions ketoprofen as a high-risk compound for phototoxic and photoallergic reactions. Its dual mechanism (Type I and II) and ability to damage multiple cellular components (lipids, DNA, proteins) make its photoprofile particularly concerning, especially for topical formulations [5] [8]. In contrast, this compound appears to be a weaker photosensitizer with a more specific mechanism focused on DNA damage mediated by its photoproducts [1] [4].

For researchers, this implies:

  • Ketoprofen serves as a robust benchmark for studying NSAID phototoxicity and requires rigorous safety assessment.
  • This compound is a compelling model for investigating photoproduct-mediated DNA photosensitization via electron transfer.

References

Pharmacological Profile & Efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data on Indoprofen's efficacy from older clinical studies, alongside its basic pharmacological properties. Please note that direct comparative data with many modern NSAIDs is lacking.

Drug Name Reported Analgesic Efficacy (from Clinical Trials) Key Mechanisms and Properties Noted Adverse Effects

| This compound [1] [2] [3] | Single 100-200 mg dose effective for cancer pain; 10x more potent than aspirin (600-1000 mg) [1].

Single 400 mg IV dose superior to intramuscular Oxicone (10 mg) + Papaverine (20 mg) for renal colic pain relief [2]. | Propionic acid derivative NSAID [3]. Non-selective Cyclooxygenase (COX) inhibitor [3].

Unique Action: Selectively increases SMN2-derived and endogenous SMN protein at the translational level in patient-derived fibroblasts [4]. | Fewer central nervous system side effects (e.g., drowsiness) vs. narcotics, potentially due to poor blood-brain barrier penetration [2].

Associated with GI and cardiovascular risks common to NSAIDs [3]. | | Ketorolac [5] [6] | Manages moderate-to-severe acute pain (e.g., post-op); used as an opioid-sparing agent. Efficacy similar to morphine/meperidine [6]. | Non-selective COX inhibitor. Higher potency than most other NSAIDs [5]. | Black Box Warnings: GI bleeding, peptic ulcers, renal toxicity, cardiovascular thrombotic events [5]. Risk increases with duration (>5 days) and in older patients [5]. | | Ibuprofen [7] | Common NSAID; detailed efficacy data not available in search results. | Non-selective COX inhibitor. In therapeutic doses, reduces secretion of pro-regenerative factors (PGE2, VEGF, IL-6) in human bone marrow mesenchymal stromal cells [7]. | Standard NSAID risks (GI, cardiovascular, renal). |

Experimental Protocols from Key Studies

To support the data in the table, here are the methodologies from the pivotal clinical trials on this compound.

  • 1. Protocol for Cancer Pain (1975) [1]

    • Objective: To evaluate the analgesic activity of oral this compound compared to aspirin and a placebo.
    • Design: Randomized, double-blind study.
    • Participants: 24 patients with cancer pain.
    • Intervention: Single doses of this compound (100 mg or 200 mg), Aspirin (600 mg or 1000 mg), or a placebo.
    • Outcome Measures: Pain intensity and pain relief were measured using 5-point semi-quantitative scales. The Sum of Pain Intensity Differences (SPID) and Total Pain Relief (TOTPAR) were calculated to determine the potency ratio.
  • 2. Protocol for Renal Colic (1985) [2]

    • Objective: To compare the efficacy and side effects of intravenous this compound with a narcotic analgesic (Oxicone) for renal colic.
    • Design: Randomized, double-blind, double-dummy study.
    • Participants: 94 patients randomized to receive either this compound (400 mg IV) or Oxicone (10 mg IM combined with Papaverine 20 mg).
    • Intervention: Each patient received one active injection and one placebo injection to maintain blinding.
    • Outcome Measures: Patients reported pain intensity using a visual analog scale. A nurse also assessed pain and recorded side effects. The need for additional rescue treatment was a key efficacy metric.

Mechanism of Action and Signaling Pathways

The following diagram illustrates the standard NSAID pathway and highlights this compound's unique, investigational mechanism related to SMN protein translation.

G cluster_standard Standard NSAID Mechanism (Shared) cluster_unique Investigational this compound Mechanism Cell Injury/Inflammation Cell Injury/Inflammation ArachidonicAcid Arachidonic Acid Cell Injury/Inflammation->ArachidonicAcid COXEnzymes COX Enzymes (COX-1 & COX-2) ArachidonicAcid->COXEnzymes Prostaglandins Prostaglandins (PGE2, etc.) COXEnzymes->Prostaglandins PainInflammation Pain, Inflammation, Fever Prostaglandins->PainInflammation NSAIDs NSAIDs (this compound, Ibuprofen, Ketorolac) NSAIDs->COXEnzymes Inhibits SMN2Pathway This compound's Unique Action (on SMN2 gene transcript) SMNProtein Increased Functional SMN Protein SMN2Pathway->SMNProtein Enhances Translation

Interpretation and Research Implications

  • Historical Context vs. Modern Relevance: The clinical data demonstrates that this compound was a potent analgesic in its time. However, its current status is that of a historical or niche research compound rather than a mainstream therapeutic. Its potential novel mechanism of increasing SMN protein translation is of significant interest in neuroscience, particularly for conditions like spinal muscular atrophy, but this remains in the preclinical research domain [4].
  • Therapeutic Index Considerations: A formal therapeutic index (the ratio between the toxic dose and the therapeutic dose) is not calculable from the available data. The safety profile appears consistent with the class-wide risks of non-selective NSAIDs, including gastrointestinal and cardiovascular adverse events [3]. Its noted lower incidence of central nervous system side effects compared to narcotics is a potential advantage linked to its poor blood-brain barrier penetration [2].
  • Comparative Standing: Unlike Ketorolac, which remains a widely used potent NSAID with specific, well-defined warnings, this compound's profile is less complete. Its advantage over Ibuprofen in potency is offset by a lack of contemporary, large-scale safety data.

References

Indoprofen clinical trial outcomes analysis

Author: Smolecule Technical Support Team. Date: February 2026

Indoprofen Clinical & Preclinical Outcomes

Condition / Focus of Study Comparison / Intervention Key Efficacy Outcomes Key Safety Outcomes Source & Year
Osteoarthrosis (Clinical) This compound (600 mg/day) vs. Ibuprofen (1200 mg/day) Significant pain improvement; trend favoring this compound for pain on passive motion and patient preference. Well tolerated; no side effects reported for this compound. Ibuprofen caused gastric intolerance (1 case) and rashes (2 cases). [1] Crossover Trial, 1979 [1]
Rheumatoid Arthritis (Clinical) This compound (800 mg/day) vs. Naproxen (500 mg/day) vs. Placebo Significantly superior to placebo for pain, grip strength; preferred by patients. At least as effective as naproxen. Adverse effects comparable to naproxen; indigestion slightly more common with this compound. [2] Crossover Trial, 1978 [2]
Sepsis (Preclinical) This compound injection (10-40 mg/kg) in mice Increased survival rates (up to 60%) and alleviated tissue injury in septic mice. [3] Low-concentration injection did not cause gastrointestinal injury in mice. (Note: Oral doses ~164 mg/kg in mice caused serious GI side effects). [3] Bi et al., 2021 [3]
General Status N/A Previously used for pain/inflammation. Current status: Withdrawn from worldwide market due to safety concerns, including carcinogenicity in animal studies. [4] Associated with gastrointestinal and cardiovascular risks common to NSAIDs. Withdrawn following reports of adverse reactions. [5] [4] DrugBank, 2016 [4]

Experimental Protocols from Key Studies

For researchers looking to replicate or understand the methodologies, here are the detailed protocols from the recent preclinical study and the general mechanism of action investigations.

Protocol for Sepsis Therapeutic Effect Study (Preclinical)

This methodology is from the 2021 study that explored this compound's potential in treating sepsis. [3]

  • Animal Model: Male C57BL/6 mice.
  • Sepsis Induction: The sepsis model was established by intraperitoneal injection of Lipopolysaccharide (LPS).
  • Intervention: this compound was administered via a single intraperitoneal injection at doses of 10, 20, or 40 mg/kg. A critical part of the protocol was that the treatment was given 8 hours after the induction of sepsis, targeting the late phase of the inflammatory response.
  • Primary Outcome Measures:
    • Survival Rate: Monitored over 7 days.
    • Organ Injury Assessment: Histopathological examination of lung and liver tissues.
    • Biomarker Analysis: Serum levels of the inflammatory cytokine HMGB1 and other pro-inflammatory factors were measured using Enzyme-Linked Immunosorbent Assay (ELISA).
  • In Vitro Validation: Studies on macrophage cell lines were conducted to confirm the inhibitory effect of this compound on HMGB1 release and its associated inflammatory pathways.
Mechanism of Action Analysis

The following diagram illustrates the key mechanisms of action for this compound, combining its classical NSAID effect with more recently discovered pathways.

G cluster_classical Classical NSAID Pathway cluster_novel Novel Pathway (Sepsis) This compound This compound COX1 COX-1 Enzyme This compound->COX1 Inhibits COX2 COX-2 Enzyme This compound->COX2 Inhibits HMGB1_Release HMGB1 Release This compound->HMGB1_Release Suppresses TLR4_RAGE TLR4/RAGE Receptors This compound->TLR4_RAGE Suppresses Prostaglandins Prostaglandin Production COX1->Prostaglandins COX2->Prostaglandins Inflammation1 Pain, Inflammation, Fever Prostaglandins->Inflammation1 HMGB1_Release->TLR4_RAGE NFkB NF-κB Pathway Activation TLR4_RAGE->NFkB CytokineStorm Cytokine Storm & Sepsis NFkB->CytokineStorm

The diagram shows that this compound's effects are mediated through:

  • Classical NSAID Pathway: Like other NSAIDs, it exerts analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes, thereby reducing prostaglandin production. [5] [4]
  • Novel Sepsis Pathway: Recent research indicates its potent effect against sepsis is achieved by suppressing the release and activity of High Mobility Group Box 1 (HMGB1), a key late-stage inflammatory mediator, and by inhibiting its interaction with cell surface receptors like TLR4 and RAGE. This action helps alleviate the cytokine storm. [3]

Key Takeaways for Researchers

  • Historical Context vs. Modern Potential: While clinical use of this compound for inflammation and pain is obsolete, its newly discovered mechanisms of action make it a valuable tool compound for pharmacological research, especially in understanding HMGB1-mediated inflammation and sepsis.
  • Dosing is Critical: The preclinical study highlights a narrow therapeutic window. The effective and safe dose in mice (40 mg/kg via injection) was significantly lower than the oral dose that caused GI side effects, underscoring the importance of formulation and route of administration. [3]
  • A Model for Repurposing: The journey of this compound—from a withdrawn drug to a subject of investigation for sepsis—exemplifies the potential of drug repurposing based on a deep understanding of novel biological targets.

References

Indoprofen vs aminoglycosides SMN protein effects

Author: Smolecule Technical Support Team. Date: February 2026

Aminoglycosides and SMN Protein

Aminoglycosides are a class of antibiotics that have been investigated for their potential to modulate SMN protein levels in the context of Spinal Muscular Atrophy (SMA).

  • Mechanism of Action: Research indicates that aminoglycosides can suppress the accurate identification of translation termination codons in eukaryotic cells. This activity was explored to induce a longer C-terminus in the SMNΔ7 protein (a dysfunctional protein prevalent in SMA) by forcing the ribosome to "read through" the native stop codon. Treatment with aminoglycosides like tobramycin and amikacin in SMA patient fibroblasts resulted in a quantitative increase in SMN-positive gems and an overall increase in detectable SMN protein [1].
  • Notable Side Effect: A well-documented concern with aminoglycosides is their nephrotoxicity. They are retained in the epithelial cells of the proximal tubules in the kidneys, leading to a range of morphological and functional alterations that can culminate in nonoliguric renal failure [2].

NSAIDs and Indomethacin Profile

While the search results do not contain specific data on indoprofen, they provide extensive information on indomethacin, a related NSAID from the same acetic acid derivative class. The following table summarizes its key characteristics, which may share similarities with this compound.

Feature Description
Drug Class Non-steroidal anti-inflammatory drug (NSAID), indole-acetic acid derivative [3].
Primary Mechanism Non-selective inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, reducing prostaglandin synthesis [4] [3].
Key Indications Rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, acute pain, gouty arthritis, closure of patent ductus arteriosus in preterm infants [4] [3].
Protein Binding Binds extensively to human serum albumin, competing for binding sites with drugs like phenylbutazone and diazepam [5] [6].
Pharmacokinetics Nearly 100% oral bioavailability; peak plasma concentration in ~2 hours; crosses blood-brain barrier; enters enterohepatic circulation; renal excretion [4] [3].

Research Pathways and Considerations

The available data suggest that these two drug classes operate through entirely different pathways. The following diagram illustrates their distinct mechanisms based on the gathered information.

G AG Aminoglycosides (e.g., Tobramycin) AGMech Suppresses translation termination codon recognition AG->AGMech AGTox Known Nephrotoxicity AG->AGTox AGEffect Induces read-through of SMNΔ7 stop codon AGMech->AGEffect AGOut Increased full-length SMN protein levels AGEffect->AGOut NSAID NSAIDs (e.g., Indomethacin) NSAIDMech Inhibits cyclooxygenase (COX-1 & COX-2) enzymes NSAID->NSAIDMech NSAIDTox Potential GI, CV, renal adverse effects NSAID->NSAIDTox NSAIDEffect Reduces prostaglandin synthesis NSAIDMech->NSAIDEffect NSAIDOut Anti-inflammatory, analgesic, antipyretic effects NSAIDEffect->NSAIDOut

Based on the gathered information, here are some key considerations for your research:

  • Focus on Direct Evidence: Future literature searches should use terms like "this compound SMN protein", "NSAID SMN", or "cyclooxygenase inhibition spinal muscular atrophy" to find any existing, direct experimental links.
  • Evaluate Experimental Models: The data on aminoglycosides comes from in vitro studies on SMA patient fibroblasts [1]. Research on this compound would need to be located and its experimental models (e.g., cell lines, animal models) critically assessed for relevance to your work.
  • Consider Toxicity Profiles: The distinct and significant toxicity profiles of each drug class—nephrotoxicity for aminoglycosides [2] and gastrointestinal/cardiovascular risks for NSAIDs [3]—would be a crucial factor in any comparative therapeutic assessment.

References

Documented Activity & Mechanism of Indoprofen

Author: Smolecule Technical Support Team. Date: February 2026

Based on the available literature, the primary and most distinctive documented activity of Indoprofen is its effect on the survival motor neuron (SMN) protein, rather than its anti-inflammatory action via cyclooxygenase (COX) inhibition [1].

Aspect Documented Activity & Characteristics
Primary Documented Activity Selective increase of SMN2-derived protein and endogenous SMN protein in patient-derived fibroblasts [1].
Level of Action Translational level (potentially by enhancing translation efficiency of SMN2-derived transcripts), not transcriptional regulation [1].
Specificity Increases SMN2-derived protein without affecting SMN1-derived protein in cellular models [1].
Therapeutic Potential Investigated for neurological disorders characterized by SMN protein deficiency, such as spinal muscular atrophy [1].
Known Gaps Detailed pharmacokinetics, blood-brain barrier penetration, clinical efficacy, and direct enantiomer comparison data are identified as areas requiring further investigation [1].

Experimental Protocols for Chiral NSAID Analysis

While a specific protocol for this compound was not provided, the following standard methodologies are used for enantiomer separation and analysis of chiral NSAIDs, which would be applicable to this compound research [2] [3].

Method Commonly Used Techniques & Conditions
Sample Preparation Solid-Phase Extraction (SPE): Used for environmental matrices (wastewater, sludge); specific sorbents not detailed for this compound [3].
Chiral Separation Liquid Chromatography (LC): Polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) are common for NSAIDs. Mobile phases often use normal phase or reversed-phase conditions compatible with mass spectrometry [2] [3].
Detection Mass Spectrometry (MS): Essential for trace-level detection in complex matrices. Ultraviolet (UV) detection may be used for standard quality control with pure drug substances [3].
Key Separation Metric Enantioresolution (RS): A value of RS ≥ 1.5 indicates baseline separation, while RS ≥ 1.0 is often sufficient for quantification [3].

Conceptual Workflow for Enantiomer Activity Comparison

The diagram below outlines a generalized experimental workflow for comparing the activity of NSAID enantiomers, integrating the analytical and assessment methods described above.

cluster0 Phase 1: Separation cluster1 Phase 2: Activity Testing cluster2 Phase 3: Analysis Start Start: Chiral NSAID (this compound) Sub1 Enantiomer Separation Start->Sub1 Sub2 Pharmacological Assessment Sub1->Sub2 Sub3 Analytical Confirmation Sub2->Sub3 Step8 Comparison of Enantiomer Activity & Pharmacokinetics Sub3->Step8 Step1 Sample Preparation (Solid-Phase Extraction) Step2 Chiral Chromatography (Polysaccharide Stationary Phase) Step1->Step2 Step3 Isolated Enantiomers Step2->Step3 Step4 In Vitro Assays (e.g., COX-1/COX-2 Inhibition) Step3->Step4 Step5 Cell-Based Models (e.g., SMN Protein Expression) Step3->Step5 Step4->Step5 Step6 Enantioselective Analysis (LC-MS/MS) Step5->Step6 Sample from assays Step7 Data on Enantiomer Purity, Stability, and Chiral Inversion Step6->Step7

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

281.10519334 Da

Monoisotopic Mass

281.10519334 Da

Heavy Atom Count

21

LogP

2.77 (LogP)

Appearance

Solid powder

Melting Point

208-210

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CPE46ZU14N

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cyclooxygenase Inhibitors

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AE - Propionic acid derivatives
M01AE10 - Indoprofen

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

53022-60-9
31842-01-0

Absorption Distribution and Excretion

Renal.

Metabolism Metabolites

Glucuronidation.

Wikipedia

Indoprofen

Biological Half Life

2.3 hours.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Singlet oxygen scavenging activity of non-steroidal anti-inflammatory drugs

David Costa, Ana Gomes, José L F C Lima, Eduarda Fernandes
PMID: 18647485   DOI: 10.1179/135100008X308876

Abstract

It has long been known that singlet oxygen ((1)O2) is generated during inflammatory processes. Once formed in substantial amounts, (1)O2 may have an important role in mediating the destruction of infectious agents during host defense. On the other hand, (1)O2 is capable of damaging almost all biological molecules and is particularly genotoxic, which gives a special relevance to the scavenging of this ROS throughout anti-inflammatory treatments. Considering that the use of non-steroidal anti-inflammatory drugs (NSAIDs) constitutes a first approach in the treatment of persistent inflammatory processes (due to their ability to inhibit cyclooxygenase), a putative scavenging activity of NSAIDs for (1)O2 would also represent a significant component of their therapeutic effect. The aim of the present study was to evaluate the scavenging activity for (1)O2 by several chemical families of NSAIDs. The results suggested that the pyrazole derivatives (dipyrone and aminopyrine) are, by far, the most potent scavengers of (1)O2 (much more potent compared to the other tested NSAIDs), displaying IC(50)-values in the low micromolar range. There was a lack of activity for most of the arylpropionic acid derivatives tested, with only naproxen and indoprofen displaying residual activities, as for the oxazole derivative, oxaprozin. On the other hand, the pyrrole derivatives (tolmetin and ketorolac), the indolacetic acid derivatives (indomethacin, and etodolac), as well as sulindac and its metabolites (sulindac sulfide and sulindac sulfone) displayed scavenging activity in the high micromolar range. Thus, the scavenging effect observed for dipyrone and aminopyrine will almost certainly contribute to their healing effect in the treatment of prolonged or chronic inflammation, while that of the other studied NSAIDs may have a lower contribution, though these assumptions still require further in vivo validation.


Isoindol-1,3-dione and isoindol-1-one derivatives with high binding affinity to beta-amyloid fibrils

Hyu Ji Lee, Soo Jeong Lim, Seung Jun Oh, Dae Hyuk Moon, Dong Jin Kim, Jinsung Tae, Kyung Ho Yoo
PMID: 18242990   DOI: 10.1016/j.bmcl.2008.01.066

Abstract

Based on the structural features of Indoprofen and PIB, a series of isoindol-1,3-diones 1a-k and isoindol-1-ones 2a-l were designed and synthesized. These 23 compounds were evaluated by competitive binding assay against aggregated Abeta42 fibrils using [(125)I]TZDM. All the isoindolone derivatives showed very good binding affinities with K(i) values in the subnanomolar range (0.42-0.94 nM). Among them, isoindol-1,3-diones 1i and 1k and isoindol-1-ones 2c and 2i exhibited excellent binding affinities (K(i)=0.42-0.44 and 0.46-0.49 nM) than those of Indoprofen (K(i)=0.52 nM) and PIB (K(i)=0.70 nM). These results suggest that isoindolones could be served as a scaffold for potential AD diagnostic probes to monitor Abeta fibrils.


Dexibuprofen (S(+)-isomer ibuprofen) reduces microglial activation and impairments of spatial working memory induced by chronic lipopolysaccharide infusion

Da-Qing Jin, Jin-Young Sung, Yoo Kyeong Hwang, Kyoung Ja Kwon, Seol-Heui Han, Sun Seek Min, Jung-Soo Han
PMID: 18295322   DOI: 10.1016/j.pbb.2008.01.016

Abstract

Non-steroidal anti-inflammatory drugs (NSAIDs) have been proposed as a therapeutics to reduce the risk of Alzheimer's disease (AD). The present study shows that the peripheral administration of dexibuprofen (S(+)-isomer ibuprofen), which causes less gastric damage and has better anti-inflammatory effects than ibuprofen, reduces the microglial activation in the cortex and hippocampus, and reduces the phosphorylation of extracellular signal-regulated kinases in the hippocampus, which has been induced by chronic infusion of lipopolysaccharide (LPS) into the fourth ventricle of Wistar rats. The effects of dexibuprofen on impairments of spatial working memory induced by LPS infusions were measured with a trial-unique matching-to-place task in a water maze which assessed memory for place information over varying delays. When performing the water maze task, the rats with the LPS infusions showed spatial working memory impairments relative to the rats with the artificial cerebrospinal fluid. Daily administrations of dexibuprofen reduced the spatial working memory impairment induced by the chronic LPS infusion. The results indicate that NSAID treatments using dexibuprofen significantly attenuate the processes that drive the pathology associated with AD and that this process may involve the suppression of microglial activation.


Integrated In Silico-In Vitro Discovery of Lung Cancer-related Tumor Pyruvate Kinase M2 (PKM2) Inhibitors

Xiangyun Ye, Yinjia Sun, Yunhua Xu, Zhiwei Chen, Shun Lu
PMID: 26951145   DOI: 10.2174/1573406412666160307151535

Abstract

The tumor pyruvate kinase M2 (PKM2) is involved in the glycolytic pathway of lung cancer and targeting this kinase has been observed to radiosensitize non-small cell lung cancer (NSCLC).
An integration of in silico virtual screening and in vitro kinase assay was described to discover novel PKM2 inhibitors from a candidate library containing >400,000 commercially available compounds.
The method is a stepwise screening scheme that first used empirical strategies to fast exclude those undruggable compounds in the library and then employed molecular docking and molecular dynamics (MD)-based rescoring to identify few potential hits. Subsequently, the computational findings were substantiated using a standard kinase assay protocol.
Four compounds, i.e. nalidixic acid, indoprofen, hematoxylin and polydatin, were identified to inhibit PKM2 kinase at micromolar level, with IC50 values of 53, 21, 340 and 128 .M, respectively.
Structural analysis revealed that hydrogen bonds, salt bridges, π-π stacking and hydrophobic forces co-confer high stability and strong specificity to PKM2-inhibitor binding.


A randomized, crossover study to determine bioequivalence of two brands of dexibuprofen 400 mg tablets in healthy Asian adult male subjects of Indian origin

S Menon, N Kadam, G Patil, P Mhatre
PMID: 18218298   DOI: 10.5414/cpp46048

Abstract

To estimate the bioavailability and evaluate bioequivalence of a single dose of a dexibuprofen tablet (test formulation, containing dexibuprofen 400 mg, manufactured by Emcure Pharmaceuticals Ltd., Pune, India) and to compare it with that of a single dose of a Seractil tablet (reference formulation, containing dexibuprofen 400 mg, manufactured by Genus Pharmaceuticals, Bershire, UK) under fasting conditions.
Using a two-treatment, two-period, two-sequence, randomized crossover design, test and reference formulations were administered as individual single doses to 24 healthy adult Asian male subjects of Indian origin under non-fed conditions, with 4 days washout period between dosing. 17 blood samples were drawn from each subject over a 12-hour period. Pharmacokinetic parameters, Cmax, AUC0-t, AUC0-infinity and Cmax/AUC0-infinity were calculated from the plasma concentration-time data of each individual and during each period by applying non-compartmental analysis. Analysis of variance was carried out using logarithmically transformed and non-transformed values of the stated pharmacokinetic parameters. Data for test and reference formulations were analyzed statistically to test for bioequivalence of the two formulations.
All 24 subjects who received the two formulations on two occasions with a washout period of 4 days, completed the study and provided an adequate amount of blood at each sampling point. After oral administration the values of Cmax (microg/ml), tmax (h), AUC0-t (microg/ml x h), AUC0-infinity (microg/ml x h) for reference and test formulations were 23.501 and 22.948, 1.156 and 1.281, 69.795 and 68.455, and 72.454 and 70.208, respectively. ANOVA and CI test showed no significant (p > 0.05) variation in these pharmacokinetic parameters of test and reference formulations. When the AUC0-t values for both formulations for non-transformed and log-transformed data were compared, the test formulation showed a bioavailability of 98.08% and 99.56%, respectively, as compared to reference formulation. These values are within the acceptance limit of 80 - 120%. No adverse events were observed in any of the subjects during the two runs of the study. Both clinical and laboratory parameters of all subjects showed no clinically significant changes.
The test formulation containing dexibuprofen 400 mg (manufactured by Emcure Pharmaceuticals Ltd., Pune, India) was bioequivalent to reference formulation (Seractil, manufactured by Genus Pharmaceuticals, Berkshire, UK). Both formulations were well tolerated. The test formulation can be considered a pharmaceutically and therapeutically equivalent alternative to Seractil.


Modification of pepsinogen I levels and their correlation with gastrointestinal injury after administration of dexibuprofen, ibuprofen or diclofenac: a randomized, open-label, controlled clinical trial

B J Gómez, A Caunedo, L Redondo, J Esteban, M Sáenz-Dana, M Blasco, P Hergueta, M Rodríguez-Téllez, R Romero, F J Pellicer, J M Herrerías
PMID: 16625984   DOI: 10.5414/cpp44154

Abstract

To assess the effect of a 2-week treatment with dexibuprofen, in comparison with ibuprofen and diclofenac, on pepsinogen plasma concentrations and gastrointestinal mucosa, as well as the correlation of these changes with gastrointestinal mucosal injury.
60 patients with rheumatologic disease in chronic therapy with NSAID, were included. After a 7-day run-in period patients were randomly assigned to receive a 14-day treatment with dexibuprofen (Group A; Day 1 - 3 = 400 mg t.i.d; Day 4 - 14 = 400 mg b.i.d.), ibuprofen (Group B; Day 1 - 3 = 800 mg t.i.d; Day 4 -14 = 800 mg b.i.d.) or diclofenac (Group C; Day 1 - 3 = 50 mg t.i.d; Day 4 - 14 = 50 mg b.i.d.). Upper gastrointestinal endoscopy (Day 15), capsule-endoscopy (Day 16, 7 patients of each group) and determination of pepsinogen plasma concentrations were performed (basal and Day 15). A semiquantitative scale was designed for the assessment of the gastrointestinal mucosa.
No differences in plasma pepsinogen were found between treatment groups or gastrointestinal injury grades or between basal and post-therapy determinations. Dexibuprofen showed gastroduodenal mucosal injury in fewer patients (42.1%) than was the case with ibuprofen (5%; p = 0.003) and diclofenac (30%; p = N.S.). Dexibuprofen administration was also associated with more patients having no intestinal mucosal damage (42.86% vs. 28.7% in the diclofenac group and 14.29% in the ibuprofen group; p = 0.0175). The rate of clinical adverse events was similar in Groups A, B and C (28%, 38% and 34%).
Dexibuprofen showed a lower rate of gastroduodenal and intestinal mucosal injury. This effect was not mediated by modifications of plasma pepsinogen levels.


[C-H Functionalization by Transition-metal-catalyst or in Situ Generated Base]

Kanako Nozawa-Kumada
PMID: 31582607   DOI: 10.1248/yakushi.19-00146

Abstract

Direct functionalization of the C-H bond is a highly attractive method because it does not require any pre-functionalized starting materials. Therefore this method can be adopted to attain the atom- and step-economic synthesis of organic compounds. We recently developed novel C-H functionalization reactions using two strategies. The first strategy is transition-metal catalyzed C-H functionalization, which comprises the copper-catalyzed oxidative C(sp
)-H functionalization of 2-alkyl-N-arylbenzamides for the synthesis of N-aryl-isoindolinones. This method can be applied to various substituted substrates and the synthesis of bioactive compounds, indoprofen and DWP205190. It provides an efficient approach toward the construction of isoindolinone skeletons. The second strategy is an in situ generated base-mediated C-H functionalization comprising the deprotonative silylation of C(sp)-H and C(sp
)-H bonds by the base generated in situ from trifluoromethyltrimethylsilane (CF
SiMe
) and its activator. In the C(sp)-H silylation of terminal alkynes, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) acts as both a solvent and activator; therefore no additional activator is required. Moreover, the preferential deprotonation of terminal alkynes using this system proceeds faster than the trifluoromethylation of ketones and esters.


Indoprofen prevents muscle wasting in aged mice through activation of PDK1/AKT pathway

Hyebeen Kim, Sung Chun Cho, Hyeon-Ju Jeong, Hye-Young Lee, Myong-Ho Jeong, Jung-Hoon Pyun, Dongryeol Ryu, MinSeok Kim, Young-Sam Lee, Minseok S Kim, Sang Chul Park, Yun-Il Lee, Jong-Sun Kang
PMID: 32096917   DOI: 10.1002/jcsm.12558

Abstract

Muscle wasting, resulting from aging or pathological conditions, leads to reduced quality of life, increased morbidity, and increased mortality. Much research effort has been focused on the development of exercise mimetics to prevent muscle atrophy and weakness. In this study, we identified indoprofen from a screen for peroxisome proliferator-activated receptor γ coactivator α (PGC-1α) inducers and report its potential as a drug for muscle wasting.
The effects of indoprofen treatment on dexamethasone-induced atrophy in mice and in 3-phosphoinositide-dependent protein kinase-1 (PDK1)-deleted C2C12 myotubes were evaluated by immunoblotting to determine the expression levels of myosin heavy chain and anabolic-related and oxidative metabolism-related proteins. Young, old, and disuse-induced muscle atrophic mice were administered indoprofen (2 mg/kg body weight) by gavage. Body weight, muscle weight, grip strength, isometric force, and muscle histology were assessed. The expression levels of muscle mass-related and function-related proteins were analysed by immunoblotting or immunostaining.
In young (3-month-old) and aged (22-month-old) mice, indoprofen treatment activated oxidative metabolism-related enzymes and led to increased muscle mass. Mechanistic analysis using animal models and muscle cells revealed that indoprofen treatment induced the sequential activation of AKT/p70S6 kinase (S6K) and AMP-activated protein kinase (AMPK), which in turn can augment protein synthesis and PGC-1α induction, respectively. Structural prediction analysis identified PDK1 as a target of indoprofen and, indeed, short-term treatment with indoprofen activated the PDK1/AKT/S6K pathway in muscle cells. Consistent with this finding, PDK1 inhibition abrogated indoprofen-induced AKT/S6K activation and hypertrophic response.
Our findings demonstrate the effects of indoprofen in boosting skeletal muscle mass through the sequential activation of PDK1/AKT/S6K and AMPK/PGC-1α. Taken together, our results suggest that indoprofen represents a potential drug to prevent muscle wasting and weakness related to aging or muscle diseases.


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